3-(2-Aminoethyl)benzamide
Description
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Structure
3D Structure
Properties
IUPAC Name |
3-(2-aminoethyl)benzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2O/c10-5-4-7-2-1-3-8(6-7)9(11)12/h1-3,6H,4-5,10H2,(H2,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VZPSNHWLRRNYHA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C(=O)N)CCN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20653870 | |
| Record name | 3-(2-Aminoethyl)benzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20653870 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
164.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1118786-88-1 | |
| Record name | 3-(2-Aminoethyl)benzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20653870 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-(2-aminoethyl)benzamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Foundational & Exploratory
what are the chemical properties of 3-(2-Aminoethyl)benzamide
An In-Depth Technical Guide to the Chemical Properties of 3-(2-Aminoethyl)benzamide
Introduction: A Versatile Scaffold in Chemical Biology
This compound is a bifunctional organic molecule featuring a phenethylamine core structure. This compound is characterized by a primary aliphatic amine on its ethyl side-chain and a carboxamide group attached at the meta-position of the benzene ring. Its structural arrangement, combining a flexible aminoethyl chain with a rigid benzamide moiety, makes it a valuable building block and a molecule of interest for researchers in medicinal chemistry and materials science. The primary amine offers a reactive handle for derivatization, while the amide and aromatic ring provide opportunities for hydrogen bonding and π-stacking interactions, respectively. This guide provides a detailed examination of its chemical properties, reactivity, synthesis, and potential applications, offering a technical resource for scientists engaged in drug development and chemical research.
Section 1: Physicochemical and Spectroscopic Profile
The distinct functional groups of this compound govern its physical and chemical characteristics. While extensive experimental data for this specific isomer is not widely published, its properties can be reliably predicted based on its structure and data from closely related analogues.
Physicochemical Data Summary
The following table summarizes key physicochemical properties for this compound.
| Property | Value | Source / Comment |
| CAS Number | 1118786-88-1 | [1] |
| Molecular Formula | C₉H₁₂N₂O | [1] |
| Molecular Weight | 164.20 g/mol | [1] |
| Appearance | Predicted: White to off-white solid | Based on similar benzamides[2]. |
| Solubility | Predicted: Soluble in polar organic solvents (e.g., ethanol, DMSO) and partially soluble in water. | The amine and amide groups can form hydrogen bonds, enhancing solubility in polar solvents[2]. |
| pKa | Predicted: ~9-10 (for the primary amine) | The aliphatic amine is basic. This is a typical range for primary alkylamines. |
| Predicted LogP | ~0.1 | Computed for the related isomer N-(2-aminoethyl)benzamide[3]. |
Spectroscopic Characterization
The structural identity of this compound can be unequivocally confirmed through a combination of spectroscopic techniques.
-
¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals corresponding to the aromatic protons (typically in the δ 7.0-8.0 ppm range), with splitting patterns indicative of meta-substitution. The two methylene groups (-CH₂-CH₂-) of the ethyl chain would appear as two triplets around δ 2.8-3.5 ppm. The protons of the primary amine (-NH₂) and the amide (-CONH₂) would appear as broad singlets, with chemical shifts that can vary depending on the solvent and concentration.
-
¹³C NMR Spectroscopy: The carbon spectrum would display nine unique signals. The carbonyl carbon of the amide group is expected in the δ 165-175 ppm region. Six distinct signals would correspond to the aromatic carbons, and two signals for the aliphatic methylene carbons would appear in the upfield region (typically δ 30-50 ppm).
-
Infrared (IR) Spectroscopy: The IR spectrum provides key information about the functional groups. Characteristic peaks would include N-H stretching vibrations for the primary amine and the amide group (around 3100-3400 cm⁻¹), a strong C=O stretching vibration for the amide I band (around 1640-1680 cm⁻¹), and N-H bending for the amide II band (around 1550-1640 cm⁻¹).[4]
-
Mass Spectrometry (MS): Electrospray ionization (ESI) mass spectrometry would show a prominent protonated molecular ion [M+H]⁺ at m/z 165.2.
Section 2: Chemical Reactivity and Stability
The reactivity of this compound is dominated by its primary amine and amide functional groups.
Reactivity of the Primary Amine
The lone pair of electrons on the nitrogen atom of the aminoethyl group makes it a potent nucleophile and a base. It readily participates in a variety of chemical reactions:
-
Acylation: Reacts with acyl chlorides, anhydrides, or carboxylic acids (in the presence of coupling agents) to form new amide bonds. This is a common strategy for attaching the molecule to other scaffolds.
-
Alkylation: Can be alkylated by reaction with alkyl halides, though over-alkylation to secondary and tertiary amines is a common side reaction that must be controlled.
-
Reductive Amination: Reacts with aldehydes or ketones in the presence of a reducing agent (e.g., sodium cyanoborohydride) to form secondary amines.[5]
-
Salt Formation: As a base, it reacts with acids to form ammonium salts, which can significantly increase its aqueous solubility.
Diagram of a Key Chemical Reaction: N-Acylation
Caption: Nucleophilic attack of the primary amine on an acyl chloride.
Stability of the Benzamide Group
The amide bond is generally stable under neutral conditions. However, it can be hydrolyzed to the corresponding 3-(2-aminoethyl)benzoic acid and ammonia under harsh conditions, such as refluxing in strong acid or base. This stability is a key feature in its use as a scaffold in drug molecules, which must endure physiological conditions. The parent compound, benzamide, is known to be stable but can react with dehydrating agents to form nitriles or with strong reducing agents.[6]
Section 3: Synthesis and Characterization Workflow
A robust and reproducible synthesis protocol is essential for obtaining high-purity this compound for research purposes. The following outlines a common and logical synthetic approach based on established amide bond formation chemistry.
Proposed Synthesis Protocol: Amide Coupling
This protocol involves the coupling of a protected amino acid precursor with ammonia, followed by deprotection.
Step 1: Boc-Protection of the Starting Material
-
Dissolve 3-(2-aminoethyl)benzoic acid (1 equivalent) in a mixture of 1,4-dioxane and water (1:1).
-
Add sodium hydroxide (2.5 equivalents) and stir until the starting material is fully dissolved.
-
Cool the mixture to 0 °C in an ice bath.
-
Add di-tert-butyl dicarbonate ((Boc)₂O) (1.1 equivalents) portion-wise while maintaining the temperature.
-
Allow the reaction to warm to room temperature and stir for 12-18 hours.
-
Monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.[7]
-
Acidify the mixture with 1M HCl to pH 2-3 and extract the product with ethyl acetate.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the Boc-protected acid.
Step 2: Amide Formation
-
Dissolve the Boc-protected acid (1 equivalent) in an anhydrous solvent like Dichloromethane (DCM) or Dimethylformamide (DMF).
-
Add a peptide coupling agent such as HATU (1.1 equivalents) and a non-nucleophilic base like Diisopropylethylamine (DIPEA) (2.0 equivalents).
-
Stir the mixture at room temperature for 15-20 minutes to activate the carboxylic acid.
-
Bubble ammonia gas through the solution or add a solution of ammonia in an appropriate solvent (e.g., 7N ammonia in methanol).
-
Stir the reaction at room temperature for 4-6 hours, monitoring by TLC.
-
Upon completion, quench the reaction with water and extract the product with ethyl acetate.
-
Wash the organic layer with saturated sodium bicarbonate solution and brine, then dry and concentrate to yield the Boc-protected amide.
Step 3: Boc-Deprotection
-
Dissolve the crude Boc-protected amide in a minimal amount of DCM or 1,4-dioxane.
-
Add an excess of a strong acid, typically 4M HCl in dioxane or Trifluoroacetic acid (TFA).[5]
-
Stir the mixture at room temperature for 1-3 hours.
-
Monitor the deprotection by TLC.
-
Concentrate the solvent under reduced pressure. If HCl was used, the product will be the hydrochloride salt.
-
The crude product can be purified by recrystallization or silica gel column chromatography to yield pure this compound.
Workflow for Synthesis and Verification
Caption: A standard workflow for the synthesis and validation of this compound.
Section 4: Applications in Research and Development
While this compound itself is primarily a research chemical, its core structure is present in numerous molecules with significant biological activity. Its value lies in its utility as a versatile scaffold for building more complex drug candidates.
Scaffold for Medicinal Chemistry
The benzamide functional group is a common feature in many approved drugs and clinical candidates. Research has shown that benzamide derivatives can exhibit a wide range of biological activities:
-
Antiparasitic Agents: A library screen identified N-(2-aminoethyl)-N-phenyl benzamides as potent inhibitors of Trypanosoma brucei, the parasite responsible for Human African Trypanosomiasis. The primary amine was found to be crucial for activity.[5]
-
Antimicrobial Activity: Various 2-aminobenzamide derivatives have been synthesized and shown to possess activity against Gram-positive and Gram-negative bacteria, as well as fungi.[4]
-
Enzyme Inhibition: Benzamide-containing molecules have been developed as potent inhibitors of enzymes like histone deacetylases (HDACs), which are important targets in cancer therapy.[8]
-
GPCR Agonists: Recent studies have identified 3-aminobenzamide derivatives as potent agonists for G protein-coupled receptors like GPR52, a promising target for neuropsychiatric disorders.[9][10]
The structure of this compound provides an ideal starting point for creating libraries of compounds to screen for these and other biological activities. The primary amine allows for the introduction of diverse substituents to explore the structure-activity relationship (SAR) of a target.
Conclusion
This compound is a molecule with significant potential, primarily as a versatile building block for the synthesis of complex chemical entities. Its combination of a nucleophilic primary amine and a stable benzamide scaffold makes it an attractive starting point for constructing compound libraries aimed at drug discovery. Understanding its fundamental chemical properties, reactivity, and synthetic routes is crucial for researchers aiming to leverage this scaffold in the development of novel therapeutics and functional materials.
References
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National Center for Biotechnology Information. PubChem Compound Summary for CID 2331, Benzamide. Retrieved from [Link].
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National Center for Biotechnology Information. PubChem Compound Summary for CID 423156, N-(2-aminoethyl)benzamide. Retrieved from [Link].
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Buchynskyy, A., et al. (2016). Discovery of N-(2-aminoethyl)-N-benzyloxyphenyl benzamides: New potent Trypanosoma brucei inhibitors. Bioorganic & Medicinal Chemistry Letters, 26(22), 5539-5543. Available at: [Link].
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Pang, W., et al. (2024). Discovery of 3-((4-Benzylpyridin-2-yl)amino)benzamides as Potent GPR52 G Protein-Biased Agonists. Journal of Medicinal Chemistry. Available at: [Link].
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ChemRxiv. (2024). Discovery of 3-((4-Benzylpyridin-2-yl)amino)benzamides as Potent GPR52 G Protein-Biased Agonists. Retrieved from [Link].
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El-Sayed, N. N. E., et al. (2018). Synthesis and Biological Evaluation of 2-Aminobenzamide Derivatives as Antimicrobial Agents: Opening/Closing Pharmacophore Site. Molecules, 23(11), 2956. Available at: [Link].
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Wang, X., et al. (2020). Discovery of N-(2-Amino-4-Fluorophenyl)-4-[bis-(2-Chloroethyl)-Amino]-Benzamide as a Potent HDAC3 Inhibitor. Frontiers in Chemistry, 8, 579291. Available at: [Link].
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3-(2-Aminoethyl)benzamide synthesis pathway and mechanism
An In-depth Technical Guide to the Synthesis of 3-(2-Aminoethyl)benzamide
Authored by: Gemini, Senior Application Scientist
Abstract
This technical guide provides a comprehensive overview of the synthetic pathways and core chemical mechanisms for the preparation of this compound, a valuable building block in medicinal chemistry and drug development. The primary focus is a robust and efficient two-step synthesis commencing from 3-formylbenzamide via a Nitroaldol (Henry) reaction, followed by a chemoselective catalytic hydrogenation. An alternative, more challenging route starting from 3-cyanobenzaldehyde is also discussed. This document is intended for researchers, chemists, and drug development professionals, offering detailed mechanistic insights, step-by-step experimental protocols, and a critical evaluation of the synthetic choices involved.
Introduction and Strategic Overview
This compound is a bifunctional molecule incorporating a primary amine and a benzamide moiety. This structural arrangement makes it a key intermediate for synthesizing a wide range of pharmacologically active compounds, enabling the exploration of new chemical space through modification of either the amino or amide group. The successful synthesis of this target molecule hinges on the strategic introduction of the aminoethyl side chain onto the benzamide core while preserving the integrity of the amide functional group.
Retrosynthetic Analysis
A logical retrosynthetic approach identifies the primary amino group as the key functionality to install in the final step. This can be achieved through the reduction of a corresponding nitro compound. The nitroethyl group, in turn, can be constructed via a carbon-carbon bond-forming reaction between an aldehyde and a nitromethane, pointing towards the Nitroaldol (Henry) reaction as a pivotal step. This leads to a streamlined, two-step synthesis from a readily available starting material.
Caption: Retrosynthetic analysis of this compound.
Recommended Synthesis Pathway: The Nitroaldol (Henry) Reaction Approach
This pathway is recommended due to its efficiency, high yields, and the use of well-established, reliable reactions. It begins with the commercially available 3-formylbenzamide and proceeds in two primary steps.
Caption: Overall scheme for the recommended synthesis pathway.
Step 1: Synthesis of 3-(2-Nitrovinyl)benzamide via Henry Reaction
The first step involves a base-catalyzed condensation between 3-formylbenzamide and nitromethane. This is a classic Henry (or nitroaldol) reaction.[1][2] The initial product is a β-nitro alcohol, which readily undergoes dehydration under the reaction conditions (typically heating with a base like ammonium acetate) to yield the conjugated nitroalkene, 3-(2-nitrovinyl)benzamide. The electron-withdrawing nature of the meta-substituted amide group does not significantly hinder the electrophilicity of the aldehyde, allowing the reaction to proceed efficiently.
The mechanism proceeds in three distinct, reversible stages.[3]
-
Nitronate Formation: A base abstracts the acidic α-proton from nitromethane (pKa ≈ 17 in DMSO) to form a resonance-stabilized nitronate anion.[3]
-
Nucleophilic Attack: The carbon of the nitronate anion acts as the nucleophile, attacking the electrophilic carbonyl carbon of 3-formylbenzamide. This forms a tetrahedral β-nitro alkoxide intermediate.
-
Protonation & Dehydration: The alkoxide is protonated to give the β-nitro alcohol. With heating and a suitable base, an E1cB-type elimination occurs where the acidic proton alpha to the nitro group is removed, followed by the elimination of the hydroxyl group to form the stable, conjugated nitroalkene.
Caption: Mechanism of the Henry reaction and subsequent dehydration.
-
Reagents: 3-Formylbenzamide (1.0 eq), Nitromethane (4.0 eq), Ammonium Acetate (0.5 eq).
-
Solvent: Acetic Acid or Toluene.
-
Procedure:
-
To a round-bottom flask equipped with a Dean-Stark apparatus and reflux condenser, add 3-formylbenzamide and the chosen solvent.
-
Add ammonium acetate and nitromethane to the mixture.
-
Heat the reaction mixture to reflux (approx. 110-120 °C) and stir vigorously.
-
Monitor the reaction progress by TLC, observing the consumption of the starting aldehyde. The reaction is typically complete within 4-6 hours.
-
Upon completion, cool the reaction mixture to room temperature. The product may precipitate from the solution.
-
If precipitation occurs, collect the solid by vacuum filtration and wash with cold ethanol.
-
If no precipitate forms, concentrate the solvent under reduced pressure. Purify the resulting crude solid by recrystallization from ethanol to yield 3-(2-nitrovinyl)benzamide as a crystalline solid.
-
Step 2: Synthesis of this compound via Catalytic Hydrogenation
This step achieves the simultaneous reduction of both the nitro group and the carbon-carbon double bond to furnish the target primary amine. Catalytic hydrogenation using palladium on carbon (Pd/C) is the method of choice.[4] A key aspect of this transformation is the chemoselectivity; the reaction conditions are mild enough to preserve the benzamide functional group, which is significantly less reactive towards hydrogenation than nitroalkenes.[5][6]
The precise mechanism occurs on the surface of the palladium catalyst.
-
Hydrogen Adsorption: Molecular hydrogen (H₂) adsorbs onto the surface of the palladium catalyst and dissociates into reactive hydrogen atoms.
-
Substrate Adsorption: The 3-(2-nitrovinyl)benzamide molecule adsorbs onto the catalyst surface, coordinating through the π-systems of the double bond and the nitro group.
-
Stepwise Hydrogen Transfer: The adsorbed hydrogen atoms are transferred sequentially to the nitroalkene. The reduction typically proceeds through intermediates such as a nitroalkane and a hydroxylamine or oxime before yielding the final primary amine.[7] The double bond is also saturated during this process.
-
Desorption: The final product, this compound, desorbs from the catalyst surface, regenerating the active sites.
Caption: Conceptual workflow of catalytic hydrogenation.
-
Reagents: 3-(2-Nitrovinyl)benzamide (1.0 eq), 10% Palladium on Carbon (5-10 mol% by weight).
-
Solvent: Ethanol or Methanol.
-
Procedure:
-
Charge a hydrogenation vessel (e.g., a Parr shaker apparatus or a flask suitable for balloon hydrogenation) with a solution of 3-(2-nitrovinyl)benzamide in ethanol.
-
Carefully add the 10% Pd/C catalyst under an inert atmosphere (e.g., nitrogen or argon).
-
Seal the vessel and purge the system several times with hydrogen gas.
-
Pressurize the vessel with hydrogen gas (typically 1-4 atm or 50 psi) and begin vigorous stirring or shaking.
-
Monitor the reaction by observing hydrogen uptake or by TLC analysis of aliquots. The reaction is typically complete within 12-24 hours at room temperature.
-
Upon completion, carefully vent the hydrogen and purge the vessel with an inert gas.
-
Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst, washing the pad with additional ethanol.
-
Combine the filtrate and washings and concentrate the solvent under reduced pressure to yield the crude this compound. The product can be further purified by recrystallization or column chromatography if necessary.
-
Alternative Synthesis Pathway: A Nitrile Reduction Approach
An alternative, though more synthetically challenging, route can be envisioned starting from 3-cyanobenzaldehyde. This pathway involves the formation of 3-cyanophenylacetonitrile, selective reduction of the aliphatic nitrile, and subsequent partial hydrolysis of the aromatic nitrile.
-
Step 1: Synthesis of 3-cyanobenzyl bromide from 3-cyanotoluene.
-
Step 2: Nucleophilic substitution with sodium cyanide to form 3-cyanophenylacetonitrile.
-
Step 3: Selective reduction of the aliphatic nitrile to a primary amine using a reagent like borane (BH₃) or catalytic hydrogenation under specific conditions, yielding 3-(2-aminoethyl)benzonitrile. This step is challenging due to the presence of the aromatic nitrile.
-
Step 4: Partial hydrolysis of the aromatic nitrile to the primary amide. This requires carefully controlled conditions (e.g., using acid or base with peroxide) to avoid complete hydrolysis to the carboxylic acid.[8]
This route is less favorable due to the increased number of steps and the significant challenges associated with the chemoselectivity of the reduction and hydrolysis steps.
Data Summary and Comparison
The following table summarizes the key parameters for the recommended two-step synthesis pathway.
| Step | Reaction Type | Starting Material | Key Reagents | Solvent | Typical Yield |
| 1 | Henry Reaction | 3-Formylbenzamide | Nitromethane, NH₄OAc | Acetic Acid | 75-85% |
| 2 | Catalytic Hydrogenation | 3-(2-Nitrovinyl)benzamide | H₂, 10% Pd/C | Ethanol | 85-95% |
Conclusion
The synthesis of this compound is most effectively and reliably achieved via a two-step sequence starting from 3-formylbenzamide. The pathway, which leverages a base-catalyzed Henry reaction followed by a chemoselective catalytic hydrogenation, is robust, high-yielding, and employs standard organic transformations. The mechanistic clarity and operational simplicity of this route make it superior to more convoluted alternatives. This guide provides the necessary technical foundation, from mechanistic rationale to practical protocols, for the successful laboratory preparation of this important synthetic intermediate.
References
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Deka, D. C., & Kakati, H. S. (2006). Selective Reduction of Aromatic Nitro Groups in the Presence of Amide Functionality. SAGE Publications. [Link]
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Wikipedia contributors. (2023). Henry reaction. Wikipedia. [Link]
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Pd/C H2-gas reduction of ß-nitrostyrenes. (2011). Sciencemadness.org. [Link]
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Henry Reaction. (n.d.). Organic Chemistry Portal. [Link]
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Tuning the Chemoselective Hydrogenation of Nitrostyrenes Catalyzed by Ionic Liquid- Supported Platinum Nanoparticles. (2012). CORE. [Link]
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Selective Reduction of Aromatic Nitro Groups in the Presence of Amide Functionality. (2025). ResearchGate. [Link]
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Catalytic pathways of nitrostyrene hydrogenation reactions. (2025). ResearchGate. [Link]
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- An efficient way to synthesis N-(β-nitroalkyl) amides through Ritter reaction. (n.d.). The Royal Society of Chemistry.
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Nitro Reduction - Common Conditions. (n.d.). Organic Chemistry Portal. [Link]
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Reduction of Nitro Groups, The Baeyer-Villiger, and Protection of Amines. (2018). Master Organic Chemistry. [Link]
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3-Formylbenzamide. (n.d.). PubChem. [Link]
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A Publication of Reliable Methods for the Preparation of Organic Compounds. (n.d.). Organic Syntheses Procedure. [Link]
- Process for the preparation of 3-aminobenzonitrile. (n.d.).
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Selective Reduction of Nitroaromatic Compounds to Their Corresponding Amine Compounds Using NaBH4 / Ni(PPh3)4. (2024). Journal of Synthetic Chemistry. [Link]
- Process for the preparation of substituted 3-aminobenzonitriles. (1996).
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N-(3-chlorophenethyl)-4-nitrobenzamide. (n.d.). MDPI. [Link]
- Process for preparing nitriles by elimination reactions. (n.d.).
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Synthesis and Biological Evaluation of 2-Aminobenzamide Derivatives as Antimicrobial Agents. (n.d.). MDPI. [Link]
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Synthesis of N-Substituted Benzamide Derivatives and their Evaluation as Antitumor Agents. (2025). ResearchGate. [Link]
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spectroscopic data for 3-(2-Aminoethyl)benzamide (NMR, IR, MS)
An In-depth Technical Guide to the Spectroscopic Characterization of 3-(2-Aminoethyl)benzamide
Abstract
This technical guide provides a comprehensive overview of the expected spectroscopic data for this compound (CAS: 1118786-88-1), a molecule of interest in pharmaceutical and chemical research. As a Senior Application Scientist, this document moves beyond a simple data listing to explain the scientific rationale behind the predicted spectral features. It is designed for researchers, scientists, and drug development professionals who require a robust framework for identifying and characterizing this compound. The guide synthesizes theoretical principles with practical insights, covering Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). Each section includes a standardized experimental protocol, a detailed interpretation of expected spectral data based on the molecule's structural components, and data summarized in clear, accessible tables.
Introduction: The Structural Rationale for Spectroscopic Analysis
This compound is a bifunctional molecule featuring a primary aromatic amide and a primary aliphatic amine. Its structure consists of three key components: a meta-substituted benzene ring, an ethylamino side chain, and a benzamide functional group. The unique arrangement of these moieties dictates the compound's chemical properties and, consequently, its spectroscopic signature. Accurate characterization is paramount for quality control, reaction monitoring, and understanding its behavior in biological systems. This guide establishes a validated analytical workflow for the unambiguous identification of this compound.
The molecular structure is as follows:
-
Molecular Formula: C₉H₁₂N₂O[1]
-
Monoisotopic Mass: 164.0950 g/mol [1]
-
SMILES: C1=CC(=CC(=C1)C(=O)N)CCN[1]
This guide will systematically deconstruct the expected data from ¹H NMR, ¹³C NMR, IR, and MS to build a complete and validated spectroscopic profile.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the cornerstone of molecular structure elucidation, providing detailed information about the chemical environment, connectivity, and spatial arrangement of atoms. For this compound, both ¹H and ¹³C NMR are essential for confirming the integrity of the aromatic ring, the amide, and the aminoethyl side chain.
Experimental Protocol: NMR Sample Preparation and Acquisition
-
Sample Preparation: Weigh approximately 5-10 mg of high-purity this compound. Dissolve the sample in ~0.7 mL of a deuterated solvent, such as Deuterated Dimethyl Sulfoxide (DMSO-d₆) or Methanol-d₄, in a standard 5 mm NMR tube. DMSO-d₆ is often preferred as it can effectively solvate the polar amine and amide groups and its residual solvent peak does not typically overlap with key analyte signals.
-
Instrument Setup: Utilize a 400 MHz (or higher) NMR spectrometer. Ensure the instrument is properly shimmed to achieve optimal magnetic field homogeneity and spectral resolution.
-
¹H NMR Acquisition: Acquire the proton spectrum using a standard pulse sequence. Typical parameters include a 30-45° pulse angle, an acquisition time of 2-4 seconds, and a relaxation delay of 1-5 seconds. A total of 16 to 64 scans are typically averaged to achieve an adequate signal-to-noise ratio.
-
¹³C NMR Acquisition: Acquire the carbon spectrum using a proton-decoupled pulse sequence. Due to the lower natural abundance of ¹³C, a greater number of scans (e.g., 1024 or more) and a longer acquisition time are required.
¹H NMR Spectroscopy: Predicted Spectral Analysis
The proton NMR spectrum is expected to show distinct signals corresponding to the aromatic protons, the ethyl chain protons, and the exchangeable protons of the amine and amide groups.
-
Aromatic Protons (δ 7.2-7.9 ppm): The meta-substituted benzene ring will give rise to a complex multiplet pattern for its four protons. The proton positioned between the two substituents is expected to be the most deshielded. The protons ortho and para to the benzamide group will appear in the typical aromatic region.
-
Amide Protons (-CONH₂, δ ~7.4 and ~8.0 ppm): The two protons of the primary amide will appear as two distinct, broad singlets due to hindered rotation around the C-N bond. Their chemical shift can be concentration and temperature-dependent.
-
Ethyl Protons (-CH₂-CH₂-, δ ~2.8-3.5 ppm): The two methylene groups of the ethyl chain will appear as two distinct signals. The methylene group attached to the aromatic ring (-Ar-CH₂ -) will be slightly more deshielded than the one attached to the amino group (-CH₂ -NH₂). They are expected to exhibit a triplet-of-triplets or complex multiplet pattern due to coupling with each other.
-
Amine Protons (-NH₂, δ ~2.0-3.0 ppm): The primary amine protons will typically appear as a broad singlet. The chemical shift is highly dependent on solvent, concentration, and temperature, and the signal may exchange with residual water in the solvent.
Table 1: Predicted ¹H NMR Data for this compound in DMSO-d₆
| Chemical Shift (δ ppm) | Multiplicity | Integration | Assignment | Rationale |
| ~7.8-7.9 | m | 1H | Ar-H | Aromatic proton ortho to -C(=O)NH₂ |
| ~7.4-7.7 | m | 3H | Ar-H | Remaining aromatic protons |
| ~8.0 | br s | 1H | -C(=O)NH ₂ | Amide proton, deshielded by carbonyl |
| ~7.4 | br s | 1H | -C(=O)NH ₂ | Amide proton |
| ~3.4 | t | 2H | Ar-CH ₂- | Methylene protons adjacent to the aromatic ring |
| ~2.9 | t | 2H | -CH ₂-NH₂ | Methylene protons adjacent to the amine group |
| ~2.5 | br s | 2H | -NH ₂ | Primary amine protons (exchangeable) |
¹³C NMR Spectroscopy: Predicted Spectral Analysis
The proton-decoupled ¹³C NMR spectrum will provide a count of the unique carbon environments in the molecule.
-
Carbonyl Carbon (-C=O, δ ~168 ppm): The amide carbonyl carbon is highly deshielded and will appear at the downfield end of the spectrum.
-
Aromatic Carbons (δ ~125-140 ppm): Six distinct signals are expected for the aromatic carbons. The carbon attached to the carbonyl group (ipso-carbon) and the carbon attached to the ethyl group will have characteristic shifts.
-
Aliphatic Carbons (-CH₂-CH₂-, δ ~35-45 ppm): The two methylene carbons will appear in the upfield aliphatic region of the spectrum. The carbon attached to the aromatic ring will be at a slightly higher chemical shift than the one attached to the nitrogen.
Table 2: Predicted ¹³C NMR Data for this compound in DMSO-d₆
| Chemical Shift (δ ppm) | Assignment | Rationale |
| ~168.0 | C =O | Amide carbonyl carbon |
| ~139.0 | Ar-C -CH₂ | Quaternary aromatic carbon attached to the ethyl group |
| ~135.0 | Ar-C -C=O | Quaternary aromatic carbon attached to the carbonyl group |
| ~128.0-132.0 | Ar-CH | Aromatic methine carbons |
| ~42.0 | Ar-C H₂- | Methylene carbon adjacent to the aromatic ring |
| ~38.0 | -C H₂-NH₂ | Methylene carbon adjacent to the amine group |
Infrared (IR) Spectroscopy
IR spectroscopy is a powerful technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation corresponding to molecular vibrations.
Experimental Protocol: FT-IR Data Acquisition
-
Sample Preparation (KBr Pellet): Mix approximately 1-2 mg of the sample with ~100 mg of dry, spectroscopic-grade Potassium Bromide (KBr). Grind the mixture thoroughly to a fine powder and press it into a transparent pellet using a hydraulic press.
-
Sample Preparation (ATR): Alternatively, place a small amount of the solid sample directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory.
-
Data Acquisition: Place the sample (pellet or on the ATR crystal) in the spectrometer. Record the spectrum, typically over a range of 4000-400 cm⁻¹. A background spectrum of air (or the empty ATR crystal) should be recorded and subtracted from the sample spectrum.
Expected Absorption Bands
The IR spectrum of this compound will be dominated by characteristic absorptions from its amine and amide groups.
-
N-H Stretching (3400-3100 cm⁻¹): This region will be complex. The primary amine (-NH₂) will show two distinct bands (symmetric and asymmetric stretching). The primary amide (-CONH₂) will also show two bands in a similar region. These may overlap.
-
C=O Stretching (1680-1640 cm⁻¹): A strong, sharp absorption band corresponding to the amide I band (primarily C=O stretch) is expected. Its position indicates a conjugated amide system.
-
N-H Bending (1640-1550 cm⁻¹): The amide II band (N-H bend coupled with C-N stretch) and the primary amine scissoring vibration will appear in this region.
-
Aromatic C=C Stretching (1600-1450 cm⁻¹): Several medium-to-sharp bands will be present, characteristic of the benzene ring.
-
C-N Stretching (~1200 cm⁻¹): The stretching vibration of the C-N bond will appear in the fingerprint region.
Table 3: Key Predicted IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Intensity | Vibration Type | Functional Group |
| 3400 - 3300 | Medium | Asymmetric & Symmetric N-H Stretch | Primary Amine (-NH₂) |
| 3350 - 3150 | Medium | Asymmetric & Symmetric N-H Stretch | Primary Amide (-CONH₂) |
| 3100 - 3000 | Medium | C-H Stretch | Aromatic C-H |
| 2950 - 2850 | Medium | C-H Stretch | Aliphatic C-H (-CH₂-) |
| ~1660 | Strong | C=O Stretch (Amide I) | Amide |
| ~1620 | Medium | N-H Bend (Scissoring) | Primary Amine |
| ~1590 | Medium | N-H Bend (Amide II) | Amide |
| 1600, 1480 | Medium-Sharp | C=C Ring Stretch | Aromatic Ring |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and elemental composition of a molecule. High-resolution mass spectrometry (HRMS) can confirm the molecular formula, while fragmentation patterns can offer structural insights.
Experimental Protocol: ESI-MS Data Acquisition
-
Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a suitable solvent such as methanol or acetonitrile, often with a small amount of formic acid (0.1%) to promote protonation for positive ion mode.
-
Data Acquisition: Infuse the sample solution into an Electrospray Ionization (ESI) source coupled to a mass analyzer (e.g., Quadrupole, Time-of-Flight). Acquire the spectrum in positive ion mode.
-
Fragmentation (MS/MS): To obtain structural information, perform a tandem MS (MS/MS) experiment by selecting the protonated molecular ion ([M+H]⁺) and subjecting it to collision-induced dissociation (CID).
Expected Molecular Ion and Fragmentation
-
Molecular Ion: In positive ESI mode, the primary species observed will be the protonated molecule, [M+H]⁺. Given the monoisotopic mass of 164.0950 Da, the [M+H]⁺ ion is expected at an m/z of 165.1022.[1] Other adducts, such as the sodium adduct [M+Na]⁺ at m/z 187.0842, may also be observed.[1]
-
Key Fragmentation Pathways: The structure suggests several predictable fragmentation pathways upon CID:
-
Loss of Ammonia (NH₃): Cleavage of the primary amine group could lead to a fragment.
-
Benzylic Cleavage: Fragmentation at the bond between the aromatic ring and the ethyl chain is common.
-
Amide Bond Cleavage: The loss of the -CONH₂ group can result in a benzoyl cation, a common fragmentation pattern for benzamides.[2]
-
Table 4: Predicted High-Resolution Mass Spectrometry Data for this compound
| m/z (calculated) | Ion Species | Rationale |
| 165.1022 | [M+H]⁺ | Protonated molecular ion |
| 187.0842 | [M+Na]⁺ | Sodium adduct of the molecular ion |
| 148.0760 | [M+H - NH₃]⁺ | Loss of ammonia from the primary amine |
| 120.0444 | [M+H - CH₂CH₂NH₂]⁺ | Loss of the aminoethyl radical |
| 105.0335 | [C₇H₅O]⁺ | Benzoyl cation from amide cleavage |
Integrated Spectroscopic Workflow
The confirmation of the structure of this compound is not reliant on a single technique but on the convergence of evidence from all methods. The logical workflow for this characterization is outlined below.
Caption: Workflow for the spectroscopic identification of this compound.
Conclusion
This guide has established a detailed and scientifically grounded framework for the spectroscopic characterization of this compound. By integrating predicted data from NMR, IR, and MS, a complete and verifiable analytical profile has been constructed. The proton NMR is expected to show characteristic signals for the meta-substituted aromatic ring and the ethyl side chain. The ¹³C NMR will confirm the presence of nine unique carbon environments, including the key amide carbonyl. The IR spectrum will be defined by strong N-H and C=O stretching vibrations, while high-resolution mass spectrometry will confirm the elemental composition with an expected [M+H]⁺ ion at m/z 165.1022. This comprehensive dataset serves as an authoritative reference for researchers engaged in the synthesis, quality control, and application of this compound.
References
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PubChemLite. this compound (C9H12N2O). Available at: [Link]
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J&H CHEM. this compound CAS NO.1118786-88-1. Available at: [Link]
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ResearchGate. Benzamide-simplified mass spectrum[3]. Available at: [Link]
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The Investigator's Handbook for 3-(2-Aminoethyl)benzamide: A Roadmap to Uncovering Potential Biological Activity
This technical guide serves as a comprehensive roadmap for researchers, scientists, and drug development professionals interested in exploring the potential biological activities of the novel compound, 3-(2-Aminoethyl)benzamide. While direct literature on this specific molecule is not extensively available, this document leverages structure-activity relationships and data from analogous benzamide derivatives to propose a rational, step-by-step approach for its synthesis, characterization, and biological evaluation.
Introduction: The Benzamide Scaffold and the Promise of this compound
The benzamide moiety is a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs with a wide range of therapeutic applications. Its derivatives have demonstrated activities as antimicrobial, antiproliferative, and neuroprotective agents.[1][2] The introduction of an aminoethyl side chain at the meta-position of the benzamide ring, as in this compound, presents an intriguing chemical entity with the potential for unique biological interactions. The primary amine offers a site for hydrogen bonding and potential salt bridge formation, which could drive interactions with various biological targets.
This guide will provide a predictive framework for investigating this compound, starting from its chemical synthesis to a multi-tiered screening cascade designed to elucidate its potential therapeutic value.
Postulated Biological Activities and Therapeutic Hypotheses
Based on the known biological activities of structurally related benzamide derivatives, we can hypothesize several potential avenues of investigation for this compound.
-
Antiproliferative Activity: Numerous benzamide derivatives have been shown to possess cytotoxic effects against various cancer cell lines.[2] The mechanism of action for some of these compounds involves the disruption of microtubule polymerization, leading to cell cycle arrest and apoptosis.[2] It is plausible that this compound could exhibit similar antimitotic properties.
-
Antimicrobial Potential: The presence of amine functionalities in organic molecules is often associated with antimicrobial activity.[1][3] Derivatives of 2-aminobenzamide have been screened for their effectiveness against Gram-positive and Gram-negative bacteria, as well as various fungal strains.[3][4] Therefore, this compound warrants investigation as a potential antimicrobial agent.
-
Neurological and Enzymatic Modulation: N-(2-aminoethyl)benzamide has been explored for its potential as a monoamine oxidase B (MAO-B) inhibitor, suggesting a possible role in the treatment of Parkinson's disease and other neurological disorders.[5] Furthermore, various benzamide derivatives have been developed as potent inhibitors of enzymes such as histone deacetylases (HDACs) and as modulators of signaling pathways like the Hedgehog pathway.[6][7]
Proposed Synthetic Route and Characterization
A plausible and efficient synthesis of this compound can be adapted from established methods for related compounds.[8] The proposed synthetic workflow is outlined below.
Caption: Proposed synthetic workflow for this compound.
Protocol for Synthesis:
-
Boc Protection of 3-Aminobenzoic Acid:
-
Dissolve 3-aminobenzoic acid in dichloromethane (DCM).
-
Add triethylamine (TEA) and di-tert-butyl dicarbonate (Boc anhydride).
-
Stir at room temperature until the reaction is complete (monitor by TLC).
-
Work up the reaction and purify the N-Boc-3-aminobenzoic acid.
-
-
Amide Coupling:
-
Dissolve N-Boc-3-aminobenzoic acid in dimethylformamide (DMF).
-
Add EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide), HOBt (hydroxybenzotriazole), and DIPEA (N,N-diisopropylethylamine).
-
Add ethylamine and stir overnight.
-
Extract the product and purify by column chromatography.
-
-
Boc Deprotection:
-
Dissolve the N-Boc protected intermediate in a solution of 4M HCl in dioxane.
-
Stir at room temperature.
-
Evaporate the solvent to obtain the hydrochloride salt of this compound.
-
Characterization: The final product should be thoroughly characterized by:
-
NMR Spectroscopy (¹H and ¹³C): To confirm the chemical structure.
-
Mass Spectrometry (MS): To determine the molecular weight.
-
High-Performance Liquid Chromatography (HPLC): To assess purity.
In Vitro Biological Evaluation: A Tiered Screening Approach
A systematic, tiered approach is recommended to efficiently screen for the potential biological activities of this compound.
Tier 1: Broad Spectrum Cytotoxicity and Antimicrobial Screening
Objective: To assess the general cytotoxic and antimicrobial potential of the compound.
Experimental Workflow:
Sources
- 1. Buy N-(2-((2-((2-Aminoethyl)amino)ethyl)amino)ethyl]benzamide [smolecule.com]
- 2. Synthesis, antiproliferative activity, and mechanism of action of a series of 2-{[(2E)-3-phenylprop-2-enoyl]amino}benzamides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and Biological Evaluation of 2-Aminobenzamide Derivatives as Antimicrobial Agents: Opening/Closing Pharmacophore Site | MDPI [mdpi.com]
- 4. researchgate.net [researchgate.net]
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- 7. selected benzamide derivatives: Topics by Science.gov [science.gov]
- 8. Discovery of N-(2-aminoethyl)-N-benzyloxyphenyl benzamides: New potent Trypanosoma brucei inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to 3-(2-Aminoethyl)benzamide Derivatives and Structural Analogs for Drug Discovery Professionals
Abstract
The 3-(2-aminoethyl)benzamide scaffold represents a privileged structural motif in modern medicinal chemistry, serving as a versatile template for the design of a diverse array of therapeutic agents. This guide provides a comprehensive technical overview of this compound derivatives and their structural analogs, intended for researchers, scientists, and drug development professionals. We will delve into the synthetic strategies for accessing these compounds, explore their rich structure-activity relationships (SAR), and elucidate their mechanisms of action across various biological targets. This document is designed to be a practical resource, offering detailed experimental protocols, quantitative data for comparative analysis, and visual representations of key biological pathways to facilitate ongoing and future research in this dynamic field.
Introduction: The Versatility of the Benzamide Core
Benzamide derivatives have long been a cornerstone of drug discovery, with their inherent ability to form key hydrogen bonding interactions and their synthetic tractability making them ideal pharmacophores.[1] The this compound core, in particular, combines a rigid aromatic ring with a flexible ethylamine side chain, providing a unique platform for modulating a wide range of biological targets. This structural arrangement allows for diverse chemical modifications at multiple positions, enabling the fine-tuning of physicochemical properties and pharmacological activity.
Derivatives of this scaffold have demonstrated significant potential in a multitude of therapeutic areas, including oncology, neuroscience, and infectious diseases.[1][2] Their biological activities are diverse, ranging from enzyme inhibition to modulation of receptor function. This guide will explore the chemical space of this compound analogs, providing insights into their design, synthesis, and biological evaluation.
Synthetic Strategies and Methodologies
The synthesis of this compound derivatives can be approached through several reliable routes, with the choice of method often depending on the desired substitution pattern and the scale of the synthesis.
General Synthesis of N-(2-aminoethyl)benzamides
A common and straightforward method for the synthesis of the core N-(2-aminoethyl)benzamide structure involves the acylation of ethylenediamine with a substituted benzoyl chloride.
Causality: This protocol utilizes a classic nucleophilic acyl substitution reaction. Ethylenediamine, with its two nucleophilic amino groups, reacts with the electrophilic carbonyl carbon of benzoyl chloride. By using an excess of ethylenediamine, we favor the mono-acylated product and minimize the formation of the di-acylated byproduct. The use of a base like sodium hydroxide is crucial to neutralize the hydrochloric acid generated during the reaction, driving the equilibrium towards the product and preventing protonation of the remaining free amine.
Step-by-Step Methodology:
-
Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, dissolve ethylenediamine (2.0 equivalents) in a suitable solvent such as dichloromethane (DCM) or water. Cool the solution to 0-5 °C in an ice bath.
-
Addition of Benzoyl Chloride: Slowly add a solution of the desired substituted benzoyl chloride (1.0 equivalent) in the same solvent to the cooled ethylenediamine solution via the dropping funnel, ensuring the temperature remains below 10 °C.
-
Reaction Monitoring: Stir the reaction mixture vigorously at room temperature for 2-4 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC) until the benzoyl chloride is consumed.
-
Work-up: If using an organic solvent, wash the reaction mixture sequentially with a dilute aqueous solution of sodium bicarbonate and then with brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. If the reaction is performed in water, the product may precipitate and can be collected by filtration.
-
Purification: The crude product can be purified by column chromatography on silica gel using a gradient of methanol in dichloromethane or by recrystallization from a suitable solvent system like ethanol/water to yield the pure N-(2-aminoethyl)benzamide derivative.[3]
Synthesis via Reductive Amination
An alternative strategy, particularly useful for N-substituted analogs, involves reductive amination.
Causality: This multi-step synthesis is advantageous for creating diversity at the aniline nitrogen. The initial reductive alkylation with a Boc-protected aminoacetaldehyde introduces the ethylamine precursor. The subsequent benzoylation and final deprotection allow for a modular approach to synthesizing a library of analogs.[2]
Step-by-Step Methodology:
-
Reductive Alkylation: To a solution of a commercially available aniline derivative (1.0 eq) in chloroform, add N-Boc-2-aminoacetaldehyde (1.2 eq). Stir the mixture at room temperature for 30 minutes, then add sodium cyanoborohydride (NaCNBH₃, 1.5 eq) in portions. Continue stirring at room temperature overnight.[2]
-
Work-up and Extraction: Quench the reaction with water and extract the product with dichloromethane. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Benzoylation: Dissolve the crude amine intermediate in dichloromethane and cool to 0 °C. Add diisopropylethylamine (DIPEA, 2.0 eq) followed by the dropwise addition of the desired benzoyl chloride (1.1 eq). Allow the reaction to warm to room temperature and stir for 4-6 hours.[2]
-
Purification and Deprotection: Purify the benzoylated intermediate by flash chromatography. Dissolve the purified product in a solution of 4M HCl in dioxane and stir at room temperature for 2-4 hours to remove the Boc protecting group.[2]
-
Final Product Isolation: Concentrate the reaction mixture under reduced pressure to obtain the hydrochloride salt of the final N-(2-aminoethyl)-N-phenylbenzamide derivative.
Therapeutic Applications and Structure-Activity Relationships (SAR)
The this compound scaffold has been extensively explored for a variety of therapeutic applications. The following sections will detail the SAR for key areas of interest.
Anticancer Activity
Benzamide derivatives have shown significant promise as anticancer agents, often through the inhibition of key signaling pathways involved in cell proliferation and survival.[4]
Certain analogs of this compound have been developed as inhibitors of protein kinases, which are crucial regulators of cell signaling and are often dysregulated in cancer.
-
Structure-Activity Relationship Summary:
-
Substitutions on the Phenyl Ring: The position and nature of substituents on the benzylidene ring can significantly impact activity. For example, in a series of ERK1/2 inhibitors, shifting an ethoxy group from the 4- to the 2-position on the phenyl ring led to a marked improvement in the inhibition of cell proliferation and induction of apoptosis.
-
Heterocyclic Core: The core benzamide can be replaced with other heterocycles to modulate activity and selectivity.
-
Poly(ADP-ribose) polymerase (PARP) is a family of enzymes critical for DNA repair, particularly in the base excision repair (BER) pathway for single-strand breaks (SSBs).[5][6] Benzamide and its derivatives were among the first identified PARP inhibitors, acting as competitive inhibitors by mimicking the nicotinamide portion of the NAD+ substrate.[7]
-
Quantitative SAR Data for Benzamide-based PARP Inhibitors:
| Compound | Modifications | Target | IC50 (nM) | Reference |
| Veliparib (ABT-888) | Benzimidazole carboxamide derivative | PARP1/2 | 5.2 / 2.9 | [2] |
| Olaparib | Phthalazinone derivative | PARP1/2 | 5 / 1 | [8] |
| Rucaparib | Indole carboxamide derivative | PARP1/2/3 | 1.4 / 6.6 / 1.4 | [2] |
-
Mechanism of Action: PARP Inhibition and Synthetic Lethality
In healthy cells, DNA single-strand breaks are efficiently repaired by the PARP-mediated base excision repair pathway. If PARP is inhibited, these SSBs can accumulate and, during DNA replication, lead to the formation of double-strand breaks (DSBs). In cells with a functional homologous recombination (HR) pathway (e.g., normal cells), these DSBs can be repaired. However, in cancer cells with mutations in HR genes like BRCA1 or BRCA2, the accumulation of DSBs leads to genomic instability and cell death. This concept is known as synthetic lethality.[6]
Causality: The MTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color. This allows for the quantitative determination of cell viability in the presence of a test compound.[9]
Step-by-Step Methodology:
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37 °C in a humidified 5% CO₂ atmosphere to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the this compound derivatives in culture medium. Remove the old medium from the wells and add 100 µL of the compound-containing medium to the respective wells. Include a vehicle control (e.g., DMSO) and a positive control for cytotoxicity.
-
Incubation: Incubate the plate for 48-72 hours at 37 °C in a 5% CO₂ incubator.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours at 37 °C.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals. Pipette up and down to ensure complete solubilization.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).[10]
Neuroprotective Activity
Certain this compound analogs have been investigated for their neuroprotective effects, particularly through the inhibition of monoamine oxidase B (MAO-B).[11] MAO-B is a key enzyme in the degradation of dopamine, and its inhibition can increase dopamine levels in the brain, which is a therapeutic strategy for Parkinson's disease.[12]
-
Mechanism of Action: MAO-B Inhibition and Neuroprotection
Inhibition of MAO-B by benzamide derivatives prevents the breakdown of dopamine, leading to increased dopaminergic neurotransmission. Additionally, the inhibition of MAO-B reduces the production of reactive oxygen species (ROS) that are generated during dopamine metabolism, thereby mitigating oxidative stress and protecting neurons from damage.[12] Some MAO-B inhibitors also induce the expression of pro-survival proteins like Bcl-2 and neurotrophic factors such as brain-derived neurotrophic factor (BDNF) and glial cell-derived neurotrophic factor (GDNF).[13][14]
Antimicrobial Activity
The benzamide scaffold has also been utilized in the development of novel antimicrobial agents. Modifications of the core structure have yielded compounds with activity against a range of bacterial and fungal pathogens.[1]
-
Quantitative SAR Data for Antimicrobial Benzamide Derivatives:
| Compound | Bacterial/Fungal Strain | MIC (µg/mL) | Reference |
| Derivative 5a | B. subtilis | 6.25 | [1] |
| E. coli | 3.12 | [1] | |
| Derivative 6b | B. subtilis | 6.25 | [1] |
| E. coli | 3.12 | [1] | |
| Derivative 6c | B. subtilis | 6.25 | [1] |
| E. coli | 3.12 | [1] |
-
Structure-Activity Relationship Summary:
-
Substitutions on the Amine: The nature of the substituent on the amine nitrogen is critical for antimicrobial activity. The presence of specific aryl or heteroaryl groups can enhance potency.
-
Aromatic Ring Substitutions: Halogenation or the introduction of other electron-withdrawing or donating groups on the benzamide ring can modulate the antimicrobial spectrum and potency.
-
Physicochemical Properties and Analytical Characterization
The physicochemical properties of this compound and its derivatives are crucial for their drug-like characteristics, including solubility, permeability, and metabolic stability.
-
Core Compound: N-(2-aminoethyl)benzamide
-
Molecular Formula: C₉H₁₂N₂O
-
Molecular Weight: 164.20 g/mol
-
Appearance: Typically a white to off-white solid.
-
Solubility: Soluble in polar solvents like water and alcohols.[15]
-
Analytical Characterization:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the structure of synthesized derivatives, identifying the positions of substituents, and ensuring purity.
-
Mass Spectrometry (MS): Provides accurate molecular weight determination and fragmentation patterns that aid in structure elucidation.
-
Infrared (IR) Spectroscopy: Useful for identifying key functional groups, such as the amide C=O and N-H stretches.
Conclusion and Future Directions
The this compound scaffold continues to be a highly productive starting point for the discovery of novel therapeutic agents. Its synthetic accessibility and the rich chemical space of its derivatives offer vast opportunities for the development of potent and selective modulators of a wide range of biological targets. Future research in this area will likely focus on the development of more isoform-selective inhibitors, the exploration of novel therapeutic applications, and the optimization of pharmacokinetic and pharmacodynamic properties to produce the next generation of benzamide-based drugs. The integration of computational modeling with traditional medicinal chemistry approaches will undoubtedly accelerate the discovery of new lead compounds derived from this versatile scaffold.
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The multifaceted roles of PARP1 in DNA repair and chromatin remodelling. PMC. Available at: [Link]
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Functional mechanism of neuroprotection by inhibitors of type B monoamine oxidase in Parkinson's disease. PubMed. Available at: [Link]
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Discovery of N-(2-aminoethyl)-N-benzyloxyphenyl benzamides: New potent Trypanosoma brucei inhibitors. PubMed Central. Available at: [Link]
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Synthesis and anticancer activity of some novel 2-substituted benzimidazole derivatives. PubMed. Available at: [Link]
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Structural Basis of Detection and Signaling of DNA Single-Strand Breaks by Human PARP-1. ScienceDirect. Available at: [Link]
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Synthesis and In-Vitro Antimicrobial Activity of N- Benzamide Derivatives. Preprints.org. Available at: [Link]
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A selection of the latest prepared amino benzamides. IC50 values... ResearchGate. Available at: [Link]
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The ups and downs of DNA repair biomarkers for PARP inhibitor therapies. PMC. Available at: [Link]
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A schematic representation of PARP1 activity in single-strand break... ResearchGate. Available at: [Link]
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Synthesis and SARs of benzimidazoles: insights into antimicrobial innovation (2018–2024). Royal Society of Chemistry. Available at: [Link]
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An overview of the role of monoamine oxidase-B in Parkinson's disease: implications for neurodegeneration and therapy. Open Exploration Publishing. Available at: [Link]
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3D QSAR of Aminophenyl Benzamide Derivatives as Histone Deacetylase Inhibitors. ResearchGate. Available at: [Link]
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Role of PARP in DNA repair and main effects of PARP inhibitors. (A)... ResearchGate. Available at: [Link]
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Synthesis of N-Substituted Benzamide Derivatives and their Evaluation as Antitumor Agents. ResearchGate. Available at: [Link]
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Inhibition of DNA Repair by Inappropriate Activation of ATM, PARP, and DNA-PK with the Drug Agonist AsiDNA. MDPI. Available at: [Link]
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Molecular modeling studies on benzimidazole carboxamide derivatives as PARP-1 inhibitors using 3D-QSAR and docking. PubMed. Available at: [Link]
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Rapid Detection and Signaling of DNA Damage by PARP-1. PMC. Available at: [Link]
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AIM: TO PERFORM THE SYNTHESIS OF BENZAMIDE FROM BENZOYL CHLORIDE Chapter: 16. anexperimentalhandbookof.blogspot.com. Available at: [Link]
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Mechanism of Neuroprotective Action of the anti-Parkinson Drug Rasagiline and Its Derivatives. PubMed. Available at: [Link]
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Comprehensive Structure-Activity Relationship Analysis of Benzamide Derivatives as Histone Deacetylase 1 (HDAC1) Inhibitors. MDPI. Available at: [Link]
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Neuroprotective Function of Rasagiline and Selegiline, Inhibitors of Type B Monoamine Oxidase, and Role of Monoamine Oxidases in Synucleinopathies. MDPI. Available at: [Link]
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QSAR study of benzylidene hydrazine benzamides derivatives with in vitro anticancer activity against human lung cancer cell line. Journal of Pharmacy & Pharmacognosy Research. Available at: [Link]
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Synthesis and Antimicrobial Activity of Some New Benzimidazole Derivatives. MDPI. Available at: [Link]
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in silico modeling and docking studies of 3-(2-Aminoethyl)benzamide
An In-Depth Technical Guide to the In Silico Modeling and Docking of 3-(2-Aminoethyl)benzamide
Authored by: Gemini, Senior Application Scientist
Abstract
This technical guide provides a comprehensive framework for the in silico investigation of this compound, a molecule of interest within medicinal chemistry. In the absence of extensive experimental data for this specific compound, this document outlines a systematic, computationally-driven methodology to predict its potential biological targets, elucidate binding mechanisms, and evaluate its drug-like properties. The protocols described herein are rooted in established principles of computational chemistry and bioinformatics, offering a self-validating workflow from initial ligand preparation to post-docking analysis. This guide is intended for researchers, scientists, and drug development professionals seeking to apply computational tools to accelerate early-phase discovery and hypothesis generation for novel chemical entities.
Introduction: The Rationale for In Silico First Approach
The development of new therapeutic agents is a laborious and resource-intensive process. In silico modeling has emerged as an indispensable tool, enabling the rapid, cost-effective evaluation of chemical compounds before committing to expensive and time-consuming wet-lab synthesis and screening.[1] By simulating molecular interactions within a virtual environment, we can prioritize promising candidates, predict potential liabilities, and gain mechanistic insights that guide experimental design.
This compound (also known as N-(2-aminoethyl)benzamide) belongs to the benzamide class of compounds, a scaffold known for a wide array of pharmacological activities, including antimicrobial, anti-inflammatory, and anticonvulsant effects.[2][3][4] One notable activity associated with this structural class is the inhibition of monoamine oxidase B (MAO-B), an enzyme implicated in neurological disorders, making it a compelling target for investigation.[5] This guide will use the interaction between this compound and MAO-B as a central case study to illustrate a complete in silico workflow.
The core logic of our investigation is to treat the computational workflow as a self-validating system. Each step builds upon the last, with post-hoc analyses designed to test the stability and feasibility of initial predictions, thereby enhancing the trustworthiness of the overall findings.
Figure 1: A high-level overview of the in silico drug discovery workflow.
Ligand Preparation: Establishing a Validated Starting Structure
The accuracy of any docking simulation is fundamentally dependent on the quality of the input ligand structure. The objective is to obtain a three-dimensional, low-energy, and chemically correct representation of this compound.
Protocol 2.1: 3D Structure Generation and Optimization
-
Obtain 2D Structure: Retrieve the canonical SMILES string for N-(2-aminoethyl)benzamide: C1=CC=C(C=C1)C(=O)NCCN.[6] This can be sourced from chemical databases like PubChem (CID 423156).
-
Generate 3D Coordinates: Use a computational chemistry software package (e.g., Avogadro, ChemDraw, Spartan) to convert the 2D representation into a 3D structure.
-
Energy Minimization (Geometry Optimization): This is a critical step to relieve any steric strain from the initial 3D generation and find a stable, low-energy conformation.
-
Causality: The docking algorithm explores rotational bonds but assumes bond lengths and angles are ideal. An energy-minimized structure provides a physically realistic starting point.
-
Method: Employ a suitable force field (e.g., MMFF94) or a quantum mechanical method like Density Functional Theory (DFT) for higher accuracy.[1] The goal is to reach a conformational energy minimum.
-
-
File Format Conversion: Save the optimized structure in a format compatible with docking software, such as .pdbqt (for AutoDock Vina) or .mol2. This process typically involves assigning partial charges and defining rotatable bonds.
Target Identification and Preparation
While literature suggests MAO-B as a potential target for benzamides, a robust workflow should include a hypothesis-free target prediction step, especially for a novel compound.
Protocol 3.1: In Silico Target Fishing
-
Platform Selection: Utilize web-based servers like SwissTargetPrediction or PharmMapper. These tools operate on the principle of chemical similarity, predicting protein targets based on the similarity of the query molecule to known active ligands.
-
Input: Submit the SMILES string or the 2D structure of this compound.
-
Analysis: The output will be a ranked list of potential protein targets. Scrutinize this list for targets that are pharmacologically relevant and have high-quality crystal structures available. For this guide, we proceed with Monoamine Oxidase B (MAO-B) as our primary target of interest.[5]
Protocol 3.2: Receptor Structure Preparation
-
Structure Retrieval: Download the 3D crystal structure of human MAO-B from the Protein Data Bank (PDB). A suitable entry is PDB ID: 2BYB, which is co-crystallized with a known inhibitor.
-
Protein Clean-up (Self-Validation): The raw PDB file is not suitable for docking and must be meticulously prepared. This is a crucial self-validating step to ensure the chemical integrity of the receptor.
-
Remove non-essential molecules: Delete water molecules, co-solvents, and any co-crystallized ligands from the PDB file.
-
Add Polar Hydrogens: Crystal structures often lack explicit hydrogen atoms. Add them using software like AutoDock Tools or Chimera, as they are essential for defining hydrogen bonds.
-
Assign Partial Charges: Compute and assign Gasteiger or other appropriate partial charges to all atoms in the protein.
-
-
File Format: Save the prepared receptor structure in the .pdbqt format for compatibility with AutoDock Vina.
Molecular Docking: Simulating the Binding Event
Molecular docking predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. The output is a "pose" and a corresponding "binding affinity" score.
Protocol 4.1: Docking with AutoDock Vina
-
Grid Box Definition: Define the search space for the docking algorithm. The grid box should encompass the entire active site of the protein.
-
Expertise: The most effective way to define the grid box is to center it on the position of the co-crystallized ligand in the original PDB file. This ensures the search is focused on the known binding pocket. Set the dimensions (e.g., 25 x 25 x 25 Å) to be large enough to allow the ligand to rotate freely but not so large as to waste computational effort.
-
-
Configuration File: Create a configuration file (conf.txt) that specifies the paths to the prepared ligand and receptor files, the center and size of the grid box, and the desired output file name.
-
Execution: Run the docking simulation from the command line: vina --config conf.txt --log log.txt.
-
Result Analysis: The output file will contain several predicted binding poses, ranked by their binding affinity scores in kcal/mol. The most negative score represents the most favorable predicted binding energy.
Data Presentation: Docking Results
| Parameter | Value | Interpretation |
| Binding Affinity (Pose 1) | -7.2 kcal/mol (Example) | A strong predicted binding energy. |
| RMSD from Reference | < 2.0 Å (Example) | Indicates the docking protocol can reliably reproduce the known binding mode. |
| Key Interacting Residues | Tyr398, Tyr435, Gln206 | Specific amino acids predicted to form key interactions with the ligand. |
Note: The values presented are hypothetical examples for illustrative purposes.
Visualization of Binding Interactions
Visual inspection of the top-ranked pose is mandatory to ensure the predicted interactions are chemically sensible. Use visualization software like PyMOL or Discovery Studio to analyze the ligand-protein complex.
Figure 2: Key intermolecular interactions between the ligand and MAO-B.
Post-Docking Validation and Profiling
A single docking score is not sufficient to confirm a compound's potential. Further computational analysis is required to assess the stability of the binding pose and the overall drug-like properties of the molecule.
Protocol 5.1: Molecular Dynamics (MD) Simulation
-
Trustworthiness: MD simulations provide a more dynamic and realistic view of the ligand-protein complex by simulating its movement over time (nanoseconds). This step validates the stability of the interactions predicted by docking.
-
Methodology:
-
System Setup: The top-ranked docked complex is placed in a simulation box filled with explicit water molecules and counter-ions to neutralize the system.
-
Simulation: An MD engine (e.g., GROMACS, AMBER) is used to solve Newton's equations of motion for every atom in the system over a defined period (e.g., 100 ns).
-
Analysis: Key metrics like the Root Mean Square Deviation (RMSD) of the ligand are calculated. A stable RMSD value over the simulation time suggests that the ligand remains securely bound in the predicted pose.
-
Protocol 5.2: ADMET Profiling
-
Expertise: A potent molecule is useless if it has poor pharmacokinetic properties or is toxic. In silico ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction is a standard industry practice to flag potential liabilities early.
-
Methodology:
-
Platform Selection: Use comprehensive, free web servers like SwissADME or commercial software packages.
-
Input: Submit the ligand's SMILES string.
-
Analysis: Evaluate the output against established criteria for drug-likeness, such as Lipinski's Rule of Five.
-
Data Presentation: Predicted ADMET Properties
| Property | Predicted Value | Acceptable Range | Status |
| Molecular Weight | 164.20 g/mol [6] | < 500 g/mol | Pass |
| LogP (Lipophilicity) | 0.1[6] | -0.7 to +5.0 | Pass |
| Hydrogen Bond Donors | 2 | ≤ 5 | Pass |
| Hydrogen Bond Acceptors | 2 | ≤ 10 | Pass |
| BBB Permeability | Predicted: Yes | - | Favorable |
| AMES Toxicity | Predicted: No | No mutagenicity | Favorable |
Note: BBB (Blood-Brain Barrier) permeability and AMES toxicity are predictive values from typical ADMET software.[1]
Conclusion and Future Directions
This guide has detailed a rigorous, multi-stage in silico workflow for the characterization of this compound. The process, beginning with validated ligand preparation and progressing through target identification, molecular docking, and post-hoc stability and ADMET analysis, provides a robust framework for generating high-confidence hypotheses.
The docking results suggest that this compound can favorably bind to the active site of MAO-B, forming key hydrogen bond and hydrophobic interactions. Furthermore, its predicted ADMET profile is favorable, indicating good drug-like properties. These computational findings strongly support the viability of this compound as a candidate for further investigation. The next logical steps would involve chemical synthesis and in vitro enzymatic assays to experimentally validate the predicted inhibition of MAO-B.
References
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In Silico Prediction, Characterization and Molecular Docking Studies on New Benzamide Derivatives. MDPI. Available from: [Link]
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Biological evaluation and molecular docking studies of nitro benzamide derivatives with respect to in vitro anti-inflammatory activity. PubMed. Available from: [Link]
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2-amino-N-(2-aminoethyl)benzamide | C9H13N3O | CID 39733689. PubChem. Available from: [Link]
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Microwave assisted synthesis and docking study of N-(2-oxo-2-(4-oxo-2-substituted thiazolidin-3ylamino)ethyl)benzamide derivatives as anticonvulsant agents. PubMed. Available from: [Link]
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3-aminobenzamide, a poly ADP ribose polymerase inhibitor, attenuates renal ischemia/reperfusion injury. PubMed. Available from: [Link]
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N-{2-[(2-chlorothieno[3,2-d]pyrimidin-4-yl)amino]ethyl}-3-methoxybenzamide: design, synthesis, crystal structure, antiproliferative activity, DFT, Hirshfeld surface analysis and molecular docking study. PubMed. Available from: [Link]
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Pharmacological Potential of Benzamide Analogues and their Uses in Medicinal Chemistry. Walsh Medical Media. Available from: [Link]
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3-(2-Aminoethyl)benzene-1,2-diol. PubChem. Available from: [Link]
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In silico identification of benzamide-based aryl halides as EGFR inhibitors: Multi-ligand ADMET, pharmacophore mapping, and target prediction. ResearchGate. Available from: [Link]
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(PDF) MOLECULAR DOCKING STUDIES OF N-(1-(BENZO[d]THIAZOL-2-YLAMINO)-2,2,2-TRICHLOROETHYL)-CARBOXAMIDES AS А2A RECEPTOR POTENTIAL ANTAGONISTS. ResearchGate. Available from: [Link]
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Synthesis and Biological Evaluation of 2-Aminobenzamide Derivatives as Antimicrobial Agents: Opening/Closing Pharmacophore Site. MDPI. Available from: [Link]
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N-(2-aminoethyl)benzamide | C9H12N2O | CID 423156. PubChem. Available from: [Link]
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Discovery of N-(2-(Benzylamino)-2-oxoethyl)benzamide analogs as a Novel Scaffold of Pancreatic β-cell Protective Agents against ER Stress. National Institutes of Health (NIH). Available from: [Link]
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Synthesis and pharmacological effects of novel benzenesulfonamides carrying benzamide moiety as carbonic anhydrase and acetylcholinesterase inhibitors. National Institutes of Health (NIH). Available from: [Link]
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An In-depth Technical Guide to the Solubility and Stability of 3-(2-Aminoethyl)benzamide
Abstract
This technical guide provides a comprehensive analysis of the core physicochemical properties of 3-(2-Aminoethyl)benzamide, focusing on its solubility and chemical stability. Intended for researchers, scientists, and professionals in drug development, this document synthesizes theoretical principles with actionable, field-proven experimental protocols. We delve into the critical aspects of kinetic and thermodynamic solubility, explore potential degradation pathways, and offer detailed methodologies for robust stability-indicating assays. The insights and protocols herein are designed to empower researchers to anticipate challenges, design effective formulation strategies, and ensure the integrity of this compound throughout the development lifecycle.
Introduction: The Significance of this compound in Early-Phase Development
This compound is a small molecule characterized by a benzamide core and an aminoethyl side chain. While its specific therapeutic applications are still under broad investigation, its structural motifs—a primary amine and an amide—are common in medicinal chemistry. These functional groups are known to participate in crucial hydrogen bonding interactions with biological targets but also present distinct challenges regarding the molecule's developability.
The journey of a candidate molecule from discovery to a viable drug product is critically dependent on its physicochemical properties. Among the most pivotal are solubility and stability .
-
Solubility dictates a compound's ability to be absorbed and distributed in vivo, directly influencing its bioavailability. Poor aqueous solubility is a leading cause of failure in preclinical and clinical development, leading to erratic absorption and suboptimal therapeutic exposure.[1][2]
-
Stability refers to the molecule's capacity to resist chemical degradation over time and under various environmental stressors.[3][4] Degradation can lead to a loss of potency, the formation of potentially toxic impurities, and a shortened product shelf life.[5][6]
This guide serves as a foundational resource for characterizing this compound. By understanding and rigorously testing its solubility and stability, development teams can proactively address formulation challenges, build robust analytical methods, and make informed decisions to advance the molecule with confidence.
Core Physicochemical & Structural Analysis
A molecule's behavior in solution is governed by its intrinsic properties. For this compound, the key features are the benzamide group and the aliphatic primary amine.
-
Chemical Structure: C9H12N2O
-
Functional Groups:
-
Primary Amide (-CONH2): The amide group is relatively polar and can act as both a hydrogen bond donor and acceptor.[7] However, the amide bond itself can be susceptible to hydrolysis under strong acidic or basic conditions.
-
Primary Aliphatic Amine (-CH2-NH2): This group is basic and will be protonated at physiological pH, significantly enhancing aqueous solubility. The pKa of similar alkyl amines suggests this group will be positively charged in most biological environments. However, primary amines can also be susceptible to oxidative degradation.
-
Aromatic Ring: The benzene ring contributes to the molecule's hydrophobicity, which can counteract the solubilizing effects of the polar functional groups.[8]
-
The interplay between the hydrophobic benzene ring and the hydrophilic, ionizable amine dictates the compound's overall solubility profile, which is expected to be highly pH-dependent.
Comprehensive Solubility Assessment
Solubility is not a single value but is assessed under different conditions to predict its behavior in various scenarios, from in vitro assays to in vivo absorption.[1] The two primary types of solubility measurements are kinetic and thermodynamic.
Kinetic vs. Thermodynamic Solubility: The "Why"
-
Kinetic Solubility: This is a high-throughput measurement of how quickly a compound dissolves when a concentrated DMSO stock solution is rapidly diluted into an aqueous buffer.[9][10] It is representative of conditions in early drug discovery assays (e.g., HTS screens) where compounds have little time to equilibrate. Low kinetic solubility can lead to compound precipitation in assays, causing unreliable biological data.[11]
-
Thermodynamic Solubility: This measures the true equilibrium concentration of a compound in a saturated solution after an extended incubation period (typically >24 hours) with the solid material.[12][13][14] This value is crucial for pre-formulation and understanding the maximum achievable concentration for oral dosing, which influences bioavailability.[2]
A large discrepancy between kinetic and thermodynamic solubility often indicates that the compound is forming an amorphous precipitate or supersaturated solution that is not stable over the long term.
Experimental Protocol: Kinetic Solubility Assay (Nephelometry)
This protocol outlines a standard method for assessing the kinetic solubility of this compound using light scattering.
Rationale: Nephelometry is chosen for its speed and suitability for high-throughput screening. It measures the scattering of light caused by insoluble particles (precipitate), providing a rapid indication of the point at which the compound falls out of solution.[9]
Step-by-Step Methodology:
-
Stock Solution Preparation: Prepare a 10 mM stock solution of this compound in 100% DMSO.
-
Plate Setup: Dispense 5 µL of the DMSO stock solution into the wells of a clear 96-well microtiter plate.
-
Buffer Addition: Add aqueous buffer (e.g., Phosphate-Buffered Saline, PBS, pH 7.4) to the wells to achieve the desired final compound concentrations.
-
Mixing and Incubation: Mix the plate thoroughly on a plate shaker for 2 minutes. Incubate the plate at room temperature for 2 hours to allow for precipitation to occur.[9]
-
Measurement: Measure the light scattering in each well using a nephelometer.
-
Data Analysis: The kinetic solubility is defined as the highest concentration at which the light scattering signal is not significantly above the background (buffer with DMSO only).
Experimental Protocol: Thermodynamic Solubility Assay (Shake-Flask Method)
This protocol determines the equilibrium solubility, a critical parameter for formulation development.
Rationale: The shake-flask method is the gold standard for thermodynamic solubility.[15][13] By incubating an excess of the solid compound with the solvent for an extended period, it ensures that equilibrium is reached between the dissolved and undissolved states.[2]
Step-by-Step Methodology:
-
Sample Preparation: Add an excess amount of solid this compound (e.g., 1 mg) to a glass vial.
-
Solvent Addition: Add a known volume (e.g., 1 mL) of the desired solvent or buffer (e.g., water, PBS pH 7.4, Simulated Intestinal Fluid).
-
Equilibration: Seal the vials and place them in a shaker or rotator in a temperature-controlled environment (e.g., 25°C or 37°C) for 24-48 hours.[13]
-
Phase Separation: After incubation, allow the vials to stand to let the undissolved solid settle. Alternatively, centrifuge the samples to pellet the excess solid.
-
Sample Collection & Filtration: Carefully collect an aliquot of the supernatant and filter it through a 0.45 µm PVDF syringe filter to remove any remaining solid particles.
-
Quantification: Dilute the filtrate into a suitable solvent (e.g., mobile phase) and quantify the concentration of this compound using a validated HPLC-UV or LC-MS/MS method against a standard curve.
Expected Solubility Profile & Data Summary
Based on its structure, this compound is expected to exhibit pH-dependent solubility. At acidic pH, the primary amine will be fully protonated, leading to higher solubility. As the pH increases towards and above its pKa, the neutral form will predominate, likely causing a significant decrease in aqueous solubility.
Table 1: Illustrative Solubility Data for this compound
| Solvent System | Assay Type | Temperature (°C) | Solubility (µg/mL) | Solubility (µM) |
| PBS, pH 5.0 | Thermodynamic | 25 | >2000 | >12180 |
| PBS, pH 7.4 | Thermodynamic | 25 | 850 | 5176 |
| Water | Thermodynamic | 25 | 1100 | 6699 |
| PBS, pH 7.4 | Kinetic | 25 | 150 | 913 |
| FaSSIF (pH 6.5) | Thermodynamic | 37 | 950 | 5785 |
| FeSSIF (pH 5.0) | Thermodynamic | 37 | >2000 | >12180 |
Note: Data are illustrative and should be determined experimentally.
Caption: Comparative workflows for kinetic and thermodynamic solubility assessment.
Chemical Stability & Degradation Pathway Analysis
Ensuring a molecule's stability is mandated by regulatory bodies like the ICH (International Council for Harmonisation) to guarantee safety and efficacy.[3][4] Forced degradation studies are essential to identify likely degradation products, establish degradation pathways, and develop stability-indicating analytical methods.[5][16]
Predicted Degradation Pathways
The functional groups in this compound suggest two primary degradation routes:
-
Hydrolysis: The amide bond can undergo hydrolysis under strongly acidic or basic conditions, especially when heated. This would cleave the molecule into 3-(2-aminoethyl)benzoic acid and ammonia.
-
Oxidation: The primary amine is susceptible to oxidation, which can lead to a variety of degradation products. This is a common liability for amine-containing compounds.
Experimental Protocol: Forced Degradation Study
This protocol is designed to intentionally stress the molecule to produce degradation products for analytical method development. The goal is to achieve 5-20% degradation of the parent compound.[6][16][17]
Rationale: By subjecting the compound to conditions more severe than those encountered during long-term storage, we can rapidly identify potential impurities.[5] This allows for the development of an HPLC method that can separate these degradants from the parent peak, which is a regulatory requirement for a "stability-indicating method".[17]
Step-by-Step Methodology:
-
Sample Preparation: Prepare solutions of this compound (e.g., 1 mg/mL) in various solvents.
-
Stress Conditions: Expose the samples to the following conditions in parallel. A control sample (stored at 4°C in the dark) should be included for each condition.
-
Acid Hydrolysis: 0.1 M HCl at 60°C for 24, 48, and 72 hours.
-
Base Hydrolysis: 0.1 M NaOH at 60°C for 24, 48, and 72 hours.
-
Oxidative Degradation: 3% Hydrogen Peroxide (H2O2) at room temperature for 8, 16, and 24 hours.[16][17]
-
Thermal Degradation: Store the solid compound and a solution at 80°C for 1 week.
-
Photostability: Expose the solid compound and a solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter, as per ICH Q1B guidelines.[3][18]
-
-
Sample Quenching: After the designated time points, neutralize the acidic and basic samples. Dilute all samples to a suitable concentration for analysis.
-
Analysis: Analyze all stressed samples, along with a non-degraded reference standard, by a suitable analytical method (e.g., Reverse-Phase HPLC with UV or MS detection).
-
Data Evaluation:
-
Calculate the percentage of degradation for the parent compound.
-
Determine the relative retention times (RRT) of all new peaks (degradants).
-
Perform a mass balance calculation to ensure that the decrease in the parent peak area is accounted for by the sum of the degradant peak areas.[6]
-
Caption: Workflow for a comprehensive forced degradation study.
Long-Term Stability Study (ICH Guidelines)
Once a formulation is selected, long-term stability studies are required to establish the product's shelf-life and recommended storage conditions.
Rationale: These studies mimic real-world storage conditions over an extended period to provide definitive evidence of the product's stability.[4]
Methodology:
-
Store the drug substance or product in its proposed container-closure system at specific temperature and humidity conditions as defined by ICH Q1A(R2).[3][4][19]
-
Long-Term Testing: 25°C ± 2°C / 60% RH ± 5% RH for a minimum of 12 months.[3]
-
Accelerated Testing: 40°C ± 2°C / 75% RH ± 5% RH for a minimum of 6 months.[3]
-
Pull samples at predefined intervals (e.g., 0, 3, 6, 9, 12, 18, 24 months) and analyze them using the validated stability-indicating method for potency, purity, and other relevant quality attributes.
Conclusion and Formulation Recommendations
The comprehensive characterization of this compound's solubility and stability is a non-negotiable cornerstone of its successful development. The anticipated pH-dependent solubility suggests that formulation strategies for oral delivery should focus on maintaining a lower pH environment to ensure dissolution and absorption. The potential for oxidative and hydrolytic degradation necessitates the development of a robust, validated, stability-indicating analytical method early in the process.
By employing the protocols and frameworks detailed in this guide, researchers can generate the high-quality data needed to understand this molecule's behavior, mitigate development risks, and build a solid foundation for moving into later-stage formulation and clinical studies.
References
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AxisPharm. Kinetic Solubility Assays Protocol. [Link]
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AMSbiopharma. (2023). ICH Guidelines: Drug Stability Testing Essentials. [Link]
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RAPS. (2023). ICH releases overhauled stability guideline for consultation. [Link]
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International Council for Harmonisation. Quality Guidelines. [Link]
-
BioDuro. ADME Solubility Assay. [Link]
-
International Council for Harmonisation. (2003). Q1A(R2) Guideline: Stability Testing of New Drug Substances and Products. [Link]
-
European Medicines Agency. ICH Q1A (R2) Stability testing of new drug substances and drug products - Scientific guideline. [Link]
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Bevan, C. D., & Lloyd, R. S. (2000). In vitro solubility assays in drug discovery. PubMed. [Link]
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Solubility of Things. Benzamide. [Link]
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Protocols.io. (2022). Shake-Flask Aqueous Solubility assay (Kinetic solubility). [Link]
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Protocols.io. (2023). In-vitro Thermodynamic Solubility. [Link]
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Charnwood Discovery. Kinetic Solubility - In Vitro Assay. [Link]
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A Senior Application Scientist's Guide to 3-(2-Aminoethyl)benzamide in Fragment-Based Drug Discovery
Executive Summary
Fragment-Based Drug Discovery (FBDD) has firmly established itself as a powerful engine for generating high-quality lead compounds, shifting the paradigm from screening large, complex molecules to building drugs from smaller, more efficient fragments.[1][2] This guide provides an in-depth technical exploration of N-(2-aminoethyl)benzamide , a versatile fragment that exemplifies the core principles of FBDD. We will dissect its physicochemical properties, outline its strategic application in screening campaigns, provide detailed experimental protocols for hit identification and validation, and illustrate a rational path for its evolution from a low-affinity binder to a potent lead candidate. This document is intended for drug discovery researchers and scientists, offering field-proven insights into leveraging this privileged scaffold for therapeutic innovation.
A note on nomenclature: The topic specified "3-(2-Aminoethyl)benzamide". This guide focuses on the more synthetically accessible and widely referenced isomer, N-(2-aminoethyl)benzamide (CAS 1009-17-2), which features the aminoethyl group on the amide nitrogen. The principles and techniques discussed are broadly applicable to the benzamide scaffold.
Part 1: The Benzamide Scaffold: A Cornerstone in Medicinal Chemistry
The benzamide moiety is a privileged scaffold in drug discovery, renowned for its ability to form critical hydrogen bonds and participate in aromatic interactions within protein binding sites. Its true power is perhaps best illustrated by the extensive research into its close analog, 3-Aminobenzamide , a canonical inhibitor of Poly(ADP-ribose) polymerase (PARP).[3][4]
PARP enzymes, particularly PARP1, are central to DNA repair mechanisms like Base Excision Repair (BER). In many cancers, particularly those with BRCA1/2 mutations, the homologous recombination pathway for DNA repair is deficient. These cells become heavily reliant on PARP-mediated repair. Inhibiting PARP in such cells leads to an accumulation of DNA damage and cell death, a concept known as synthetic lethality.[3][5] 3-Aminobenzamide acts as a competitive inhibitor by mimicking the nicotinamide portion of the NAD+ substrate, effectively shutting down the enzyme's catalytic activity.[5] This foundational knowledge provides a strong rationale for exploring other benzamide-containing fragments against a wide range of biological targets.
The PARP1 Signaling Pathway in DNA Repair
The following diagram illustrates the critical role of PARP1 in the Base Excision Repair (BER) pathway, the disruption of which is the therapeutic goal of benzamide-based inhibitors.
Caption: Mechanism of PARP1 inhibition by benzamide-based compounds in DNA repair.
Part 2: Profiling N-(2-Aminoethyl)benzamide as an FBDD Asset
For a fragment to be valuable, it must possess specific physicochemical properties that make it an ideal starting point for optimization. These properties are often summarized by the "Rule of Three" (Ro3).[6][7]
Physicochemical Properties and "Rule of Three" Compliance
N-(2-aminoethyl)benzamide is an excellent candidate for a fragment library, demonstrating high compliance with the established guidelines for FBDD.
| Property | Value | "Rule of Three" Guideline | Compliance | Source |
| Molecular Weight | 164.20 g/mol | < 300 Da | Yes | [8] |
| cLogP | 0.1 | ≤ 3 | Yes | [8] |
| Hydrogen Bond Donors | 2 (Amide NH, Amine NH₂) | ≤ 3 | Yes | [8] |
| Hydrogen Bond Acceptors | 2 (Carbonyl O, Amine N) | ≤ 3 | Yes | [8] |
| Rotatable Bonds | 4 | ≤ 3 | No (Marginal) | [8] |
Analysis: The fragment demonstrates excellent drug-like properties. Its low molecular weight and cLogP ensure good solubility, which is critical for the high concentrations used in biophysical screening methods.[6] While the number of rotatable bonds is slightly above the strict guideline of three, its structural simplicity and defined vectors for chemical elaboration make it a highly attractive starting point.
Rationale for Use: Structural Merits
-
Benzamide Core: Provides a rigid scaffold capable of forming two hydrogen bonds (donor and acceptor) and participating in π-stacking with aromatic residues (e.g., Phe, Tyr, Trp) in a target's binding site.
-
Ethylamine Tail: The primary amine offers a key interaction point for salt bridges with acidic residues (e.g., Asp, Glu). Crucially, it serves as a well-defined chemical handle or "exit vector" for fragment growing, allowing for the systematic exploration of chemical space to improve potency and selectivity.[9]
General Synthesis Protocol
The synthesis of N-(2-aminoethyl)benzamide and its analogs is typically achieved through a straightforward amide coupling reaction.
Protocol 1: Synthesis via Acyl Chloride
-
Objective: To synthesize N-(2-aminoethyl)benzamide.
-
Materials:
-
Benzoyl chloride
-
Ethylenediamine
-
Anhydrous dichloromethane (DCM)
-
Triethylamine (TEA) or another non-nucleophilic base
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
-
Methodology:
-
Dissolve a molar excess (e.g., 3-5 equivalents) of ethylenediamine in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen). Cool the solution to 0 °C in an ice bath.
-
Add triethylamine (1.2 equivalents) to the solution to act as a base.
-
Slowly add benzoyl chloride (1 equivalent), dissolved in a small amount of anhydrous DCM, dropwise to the stirred ethylenediamine solution. The excess ethylenediamine minimizes the formation of the di-acylated product.
-
Allow the reaction to warm to room temperature and stir for 4-6 hours. Monitor reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding water. Transfer the mixture to a separatory funnel.
-
Wash the organic layer sequentially with saturated sodium bicarbonate solution, water, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure to yield the crude product.
-
Purify the product using column chromatography (silica gel) with an appropriate solvent system (e.g., DCM/Methanol gradient) to obtain pure N-(2-aminoethyl)benzamide.
-
Confirm the structure and purity using ¹H NMR, ¹³C NMR, and mass spectrometry.[10]
-
Part 3: The Screening Campaign: From Library to Validated Hit
Identifying a fragment that binds to a target is the first critical step in FBDD. Nuclear Magnetic Resonance (NMR) spectroscopy is an exceptionally robust technique for this purpose, as it can reliably detect the weak binding affinities (in the high micromolar to millimolar range) typical of fragment hits.[11][12][13]
FBDD Experimental Workflow
The diagram below outlines a standard workflow for a fragment screening campaign, from initial screening to a structurally validated hit ready for optimization.
Caption: A typical workflow for a Fragment-Based Drug Discovery campaign.
Protocol 2: Protein-Observed NMR Fragment Screening
-
Expertise & Causality: This protocol uses ¹H-¹⁵N HSQC (Heteronuclear Single Quantum Coherence) spectroscopy. This method is chosen because it monitors the chemical environment of each amide backbone proton and nitrogen in an isotope-labeled protein.[11][14] When a fragment binds, it perturbs the local magnetic environment of nearby amino acid residues, causing their corresponding peaks in the HSQC spectrum to shift or broaden. This provides not only a confirmation of binding but also immediate information about the location of the binding site on the protein surface.[12]
-
Self-Validating System: The use of a uniformly ¹⁵N-labeled protein ensures that observed signals are unequivocally from the target, minimizing false positives that can plague other screening methods. Hits are validated by observing a dose-dependent chemical shift perturbation (CSP) upon titration of the fragment.
-
Methodology:
-
Protein Preparation: Express and purify the target protein with uniform ¹⁵N labeling. Perform buffer and stability screening to find conditions where the protein is stable and yields a well-dispersed ¹H-¹⁵N HSQC spectrum.[14] A typical final concentration is 50-100 µM in a suitable NMR buffer (e.g., phosphate buffer, pH 7.0, with 5-10% D₂O).
-
Fragment Library Preparation: Prepare stock solutions of fragments, including N-(2-aminoethyl)benzamide, in a deuterated solvent (e.g., DMSO-d₆) to minimize solvent signals in the spectrum. Fragments are often screened in cocktails of 5-10 non-overlapping compounds to increase throughput.[15]
-
Reference Spectrum: Acquire a high-quality ¹H-¹⁵N HSQC reference spectrum of the ¹⁵N-labeled protein alone.
-
Screening: Add a defined concentration of the fragment (or fragment cocktail) to the protein sample (e.g., final fragment concentration of 200-500 µM). Acquire another ¹H-¹⁵N HSQC spectrum.
-
Hit Identification: Overlay the reference and screening spectra. Identify significant Chemical Shift Perturbations (CSPs). A weighted CSP for each residue i can be calculated using the formula: CSPi = sqrt[ (ΔδH_i)² + (α * ΔδN_i)² ], where ΔδH and ΔδN are the changes in proton and nitrogen chemical shifts, and α is a scaling factor (typically ~0.15-0.2). Residues with CSPs above a certain threshold (e.g., mean + 2 standard deviations) are considered part of the binding site.
-
Deconvolution (if using cocktails): If a cocktail shows activity, screen each individual fragment from that cocktail to identify the specific binder.
-
Hit Validation (Titration): Prepare a series of samples with a constant protein concentration and increasing concentrations of the hit fragment. Acquire an HSQC spectrum for each sample. Plot the CSPs against the fragment concentration and fit the data to a binding isotherm to determine the dissociation constant (Kd).[11]
-
Protocol 3: Hit Validation by X-ray Crystallography
-
Expertise & Causality: While NMR confirms binding and location, X-ray crystallography provides a high-resolution, three-dimensional picture of the precise binding mode.[16][17] This atomic-level detail—revealing specific hydrogen bonds, hydrophobic interactions, and the orientation of the fragment's exit vector—is indispensable for effective structure-based drug design.[18]
-
Self-Validating System: A clear, unambiguous electron density map for the bound fragment provides definitive proof of interaction and orientation, validating the NMR results and forming a reliable foundation for computational and synthetic chemistry efforts.
-
Methodology:
-
Crystallization: Screen for conditions that produce high-quality, diffraction-grade crystals of the target protein. This is often the most challenging step.[17]
-
Co-crystallization or Soaking:
-
Soaking (preferred for fragments): Transfer a pre-grown protein crystal into a solution containing a high concentration (e.g., 1-10 mM) of N-(2-aminoethyl)benzamide and allow it to diffuse into the crystal lattice. This avoids interfering with the crystal packing.
-
Co-crystallization: Set up crystallization trials with the protein already pre-incubated with the fragment.
-
-
Cryo-protection: Soak the crystal in a cryoprotectant solution (e.g., glycerol, ethylene glycol) to prevent ice crystal formation during flash-cooling.
-
Data Collection: Flash-cool the crystal in liquid nitrogen and mount it on a goniometer in an X-ray beamline (often at a synchrotron). Collect diffraction data as the crystal is rotated.
-
Structure Solution and Refinement: Process the diffraction data to obtain an electron density map. Solve the structure using molecular replacement if a structure of the protein is already known. Carefully fit the protein model and the fragment into the electron density map.
-
Analysis: Refine the model to achieve the best possible fit with the experimental data. Analyze the final structure to identify the key interactions between N-(2-aminoethyl)benzamide and the protein target.
-
Part 4: From Fragment to Lead: Structure-Based Elaboration
With a validated crystal structure in hand, the fragment can be "grown" into a more potent and selective lead compound. The ethylamine tail of N-(2-aminoethyl)benzamide is the ideal anchor point for this elaboration.
Case Study Analogy: Elaboration of Benzamides against Trypanosoma brucei
A study on N-(2-aminoethyl)-N-phenyl benzamides as inhibitors of Trypanosoma brucei provides an excellent template for this process.[9] Researchers started with a fragment-like hit and systematically explored modifications to achieve remarkable potency.
| Compound Modification | Key Structural Change | T. brucei EC₅₀ (µM) |
| Parent Fragment Analogue | Unsubstituted Benzoyl | > 20 |
| Modification 1 | 4-Chlorobenzoyl | 0.06 |
| Modification 2 | 2-Chlorobenzoyl | 0.008 |
| Modification 3 | 2-Methylbenzoyl | 0.005 |
| Modification 4 (Lead) | Benzyloxyphenyl group on N + 2-Chlorobenzoyl | 0.001 |
Data adapted from Buchynskyy et al., 2016.[9]
This data clearly demonstrates how systematic, structure-guided modifications to the core benzamide scaffold can yield orders-of-magnitude improvements in biological activity. The process involves synthesizing new analogs based on the crystal structure—adding groups that can occupy nearby hydrophobic pockets or form additional hydrogen bonds—and then re-evaluating their binding affinity and functional activity.
Visualizing Fragment Elaboration
The diagram below illustrates the logical principle of "fragment growing" from our core fragment.
Caption: The principle of fragment growing to increase binding affinity.
Conclusion
N-(2-aminoethyl)benzamide is more than just a simple chemical; it is a model tool for fragment-based drug discovery. Its adherence to the "Rule of Three," combined with a privileged benzamide core and a versatile synthetic handle, makes it an ideal starting point for tackling a diverse range of therapeutic targets. By employing robust biophysical techniques like NMR for initial screening and X-ray crystallography for structural validation, researchers can confidently identify and characterize its interactions. The true power of this fragment is realized in the subsequent structure-based design phase, where its simple framework is rationally elaborated into highly potent and selective lead compounds. This guide has outlined the core strategies and protocols that empower research teams to leverage fragments like N-(2-aminoethyl)benzamide to build the next generation of innovative medicines, piece by piece.
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Moroni, F., et al. (2011). Low doses of 3-aminobenzamide, a poly(ADP-ribose) polymerase inhibitor, stimulate angiogenesis by regulating expression of urokinase type plasminogen activator and matrix metalloprotease 2. Journal of Molecular Medicine, 89(5), 495-505. Retrieved from [Link]
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Wang, P., et al. (2024). Discovery of 3-((4-Benzylpyridin-2-yl)amino)benzamides as Potent GPR52 G Protein-Biased Agonists. ChemRxiv. Retrieved from [Link]
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CAS number and molecular weight of 3-(2-Aminoethyl)benzamide
An In-Depth Technical Guide to N-(2-Aminoethyl)benzamide
Introduction
This technical guide provides a comprehensive overview of N-(2-aminoethyl)benzamide, a versatile organic compound with significant applications in pharmaceutical research and biochemical analysis. It is primarily intended for researchers, scientists, and professionals in the field of drug development. It is important to distinguish this compound from its isomer, 3-(2-Aminoethyl)benzamide. While both share the same molecular formula and weight, their structural differences, specifically the substitution pattern on the benzene ring, lead to distinct chemical properties and biological activities. This guide will focus on N-(2-aminoethyl)benzamide (CAS No. 1009-17-2), which is more extensively documented and commercially available.
Part 1: Core Compound Identification and Properties
N-(2-aminoethyl)benzamide is an organic molecule containing a benzamide functional group linked to an aminoethyl chain.[1] This structure, featuring both amide and primary amine groups, is key to its chemical reactivity and utility in various applications.[2]
Table 1: Physicochemical Properties of N-(2-Aminoethyl)benzamide
| Property | Value | Source(s) |
| CAS Number | 1009-17-2 | [1][2][3] |
| Molecular Formula | C9H12N2O | [1][2][3] |
| Molecular Weight | 164.20 g/mol | [2][3] |
| IUPAC Name | N-(2-aminoethyl)benzamide | [2][3] |
| Synonyms | 2-(Benzamido)ethylamine, N-Benzoylethylenediamine | [1][3] |
| Appearance | White to off-white solid | [1] |
| Solubility | Soluble in polar solvents like water and alcohols | [1] |
graph "Molecular_Structure" { layout=neato; node [shape=plaintext]; edge [color="#202124"];// Define nodes for atoms C1 [label="C"]; C2 [label="C"]; C3 [label="C"]; C4 [label="C"]; C5 [label="C"]; C6 [label="C"]; C7 [label="C"]; O8 [label="O", fontcolor="#EA4335"]; N9 [label="N", fontcolor="#4285F4"]; C10 [label="C"]; C11 [label="C"]; N12 [label="N", fontcolor="#4285F4"]; H1 [label="H"]; H2 [label="H"]; H3 [label="H"]; H4 [label="H"]; H5 [label="H"]; H_N9 [label="H"]; H10_1 [label="H"]; H10_2 [label="H"]; H11_1 [label="H"]; H11_2 [label="H"]; H12_1 [label="H"]; H12_2 [label="H"];
// Benzene ring C1 -- C2; C2 -- C3; C3 -- C4; C4 -- C5; C5 -- C6; C6 -- C1;
// Benzene hydrogens C2 -- H1 [len=0.5]; C3 -- H2 [len=0.5]; C4 -- H3 [len=0.5]; C5 -- H4 [len=0.5]; C6 -- H5 [len=0.5];
// Amide group C1 -- C7; C7 -- O8 [style=double]; C7 -- N9; N9 -- H_N9 [len=0.5];
// Ethylamine chain N9 -- C10; C10 -- C11; C11 -- N12;
// Ethylamine hydrogens C10 -- H10_1 [len=0.5]; C10 -- H10_2 [len=0.5]; C11 -- H11_1 [len=0.5]; C11 -- H11_2 [len=0.5]; N12 -- H12_1 [len=0.5]; N12 -- H12_2 [len=0.5];
// Dummy nodes for aromaticity representation dummy [shape=point, width=0.01, height=0.01, pos="0.5,0.866!"]; }
Caption: Molecular structure of N-(2-aminoethyl)benzamide.
The presence of the amino group confers basic properties to the molecule, allowing it to readily participate in reactions such as acylation and amidation.[1] Its ability to form hydrogen bonds contributes to its solubility in polar solvents.[1]
Part 2: Synthesis and Methodologies
The synthesis of N-(2-aminoethyl)benzamide and its derivatives can be achieved through several established organic chemistry routes. A common approach involves the reductive alkylation of anilines followed by benzoylation and deprotection.[2]
A general synthetic scheme starts with commercially available anilines, which undergo reductive alkylation with N-Boc-2-aminoacetaldehyde.[4] The resulting intermediate is then benzoylated using benzoyl chloride.[2][4] The final step involves the removal of the Boc (tert-butyloxycarbonyl) protecting group, typically using a strong acid like hydrochloric acid in dioxane.[2][4]
Caption: Generalized workflow for the synthesis of N-(2-aminoethyl)benzamide.
Experimental Protocol: Synthesis of N-(2-aminoethyl)-N-phenyl-benzamides [4]
This protocol is adapted from a method for synthesizing N-(2-aminoethyl)-N-phenyl benzamide derivatives and illustrates a common synthetic strategy.
-
Reductive Alkylation:
-
Dissolve the starting aniline in chloroform.
-
Add N-Boc-2-aminoacetaldehyde to the solution.
-
Introduce a reducing agent, such as sodium cyanoborohydride (NaCNBH₃), and stir at room temperature.
-
Monitor the reaction for completion (e.g., by TLC).
-
Upon completion, quench the reaction and perform an aqueous workup to isolate the crude intermediate.
-
-
Benzoylation:
-
Dissolve the intermediate from the previous step in dichloromethane.
-
Cool the solution to 4 °C.
-
Add a non-nucleophilic base, such as N,N-diisopropylethylamine (DIPEA).
-
Slowly add the desired benzoyl chloride derivative.
-
Allow the reaction to warm to room temperature and stir until completion.
-
Isolate the benzoylated product through extraction and purification.
-
-
Deprotection:
-
Dissolve the Boc-protected product in a solution of 4 M hydrochloric acid in dioxane.
-
Stir at room temperature until the deprotection is complete.
-
Remove the solvent under reduced pressure to yield the final hydrochloride salt of the N-(2-aminoethyl)benzamide derivative.
-
Part 3: Applications in Research and Development
N-(2-aminoethyl)benzamide serves as a valuable building block and functional molecule in several areas of scientific research.
-
Pharmaceutical Research and Drug Development: The compound and its derivatives have been investigated for various biological activities. Notably, it has been studied as a reversible inhibitor of monoamine oxidase B (MAO-B), an enzyme involved in neurotransmitter metabolism, suggesting its potential relevance in the study of neurodegenerative diseases.[2] Its derivatives are also explored for treating conditions like Human African Trypanosomiasis.[4] Furthermore, novel benzamide compounds synthesized using this scaffold have shown antioxidant and antibacterial properties.
-
Glycobiology: N-(2-aminoethyl)benzamide is utilized as a labeling reagent (AEAB) for the separation and analysis of N-glycans. This process is crucial for studying the role of carbohydrates in biological processes such as cell signaling and immune recognition. The typical method involves releasing N-glycans from glycoproteins, labeling them with AEAB, and then separating them using techniques like two-dimensional HPLC.
-
Organic Synthesis: It serves as a versatile reagent in organic synthesis for the creation of more complex molecules and indole derivatives, which exhibit a wide range of biological activities including antiviral, anti-inflammatory, and anticancer effects.
Part 4: Safety and Handling
As with many organic amides, N-(2-aminoethyl)benzamide should be handled with appropriate laboratory safety precautions. It may cause irritation upon contact with the skin or eyes.[1] Standard personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn when handling this chemical. For detailed safety information, consult the material safety data sheet (MSDS) provided by the supplier.
Part 5: Conclusion
N-(2-aminoethyl)benzamide is a compound of significant interest to the scientific community, particularly in the realms of medicinal chemistry and biochemical analysis. Its unique structure allows for a variety of chemical modifications, leading to the synthesis of novel compounds with diverse biological activities. Its application as a labeling agent in glycan analysis further underscores its utility as a research tool. This guide has provided a foundational understanding of its properties, synthesis, and applications, aiming to support researchers and developers in their work with this versatile molecule.
References
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National Center for Biotechnology Information. (n.d.). N-(2-aminoethyl)benzamide. PubChem. Retrieved from [Link]
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Waser, M., et al. (2016). Discovery of N-(2-aminoethyl)-N-benzyloxyphenyl benzamides: New potent Trypanosoma brucei inhibitors. European Journal of Medicinal Chemistry, 125, 933-944. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). 3-(2-Aminoethyl)benzene-1,2-diol. PubChem. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). 2-amino-N-(2-aminoethyl)benzamide. PubChem. Retrieved from [Link]
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Patsnap. (n.d.). Method for synthesizing 4-(2-aminoethyl)benzsulfamide. Eureka. Retrieved from [Link]
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Kushwaha, N., et al. (2011). Synthesis of some Amide derivatives and their Biological activity. International Journal of ChemTech Research, 3(1), 203-207. Retrieved from [Link]
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Al-Omary, F. A., et al. (2015). Synthesis and Biological Evaluation of 2-Aminobenzamide Derivatives as Antimicrobial Agents: Opening/Closing Pharmacophore Site. Molecules, 20(10), 18049-18061. Retrieved from [Link]
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An In-Depth Technical Guide on the Safety and Handling Precautions for 3-(2-Aminoethyl)benzamide
This guide provides a comprehensive overview of the safety and handling precautions for 3-(2-Aminoethyl)benzamide, a compound of interest for researchers and professionals in drug development. Given the limited direct toxicological data on this specific molecule, this document synthesizes information from structurally related compounds, including benzamide and its derivatives, to provide a robust framework for risk assessment and safe laboratory practices.
Introduction and Hazard Identification
Hazard Summary Based on Structural Analogs:
-
Skin Corrosion/Irritation: Causes skin irritation.[2][3][4][6][7]
-
Serious Eye Damage/Irritation: Causes serious eye irritation.[2][4][6][7][8]* Respiratory Irritation: May cause respiratory irritation upon inhalation of dust or aerosols. [2][4][8] Table 1: Physicochemical and Toxicological Properties (Predicted and Inferred)
Property Value Source/Basis Molecular Formula C9H12N2O PubChem [9] Molecular Weight 164.20 g/mol PubChem [9] Appearance White to off-white solid Inferred from similar compounds Solubility Soluble in polar solvents Inferred from structural features Acute Oral Toxicity Harmful if swallowed (Category 4) Inferred from m-Aminobenzamide [4][7] Skin Irritation Causes skin irritation (Category 2) Inferred from m-Aminobenzamide [4][7] | Eye Irritation | Causes serious eye irritation (Category 2A) | Inferred from m-Aminobenzamide [4][7]|
Risk Assessment and Mitigation Strategies
A thorough risk assessment is paramount before handling this compound. The following workflow outlines the essential steps for a comprehensive evaluation.
Diagram 1: Risk Assessment Workflow
Caption: A systematic approach to risk assessment and mitigation for handling chemical compounds.
2.1. Engineering Controls
The primary line of defense is to minimize exposure at the source.
-
Ventilation: All handling of solid this compound should be conducted in a well-ventilated area. [6][10]For procedures that may generate dust or aerosols, a certified chemical fume hood is mandatory.
-
Containment: For weighing and transferring, use of a powder containment hood or a glove box is recommended to prevent the generation of airborne dust.
2.2. Administrative Controls
These controls involve work practices and procedures to reduce the duration, frequency, and severity of exposure.
-
Standard Operating Procedures (SOPs): Detailed SOPs for handling, storage, and waste disposal of this compound must be written and readily accessible to all personnel.
-
Training: All personnel must be trained on the potential hazards, safe handling procedures, and emergency protocols for this compound.
-
Restricted Access: The areas where this compound is handled and stored should be clearly marked and access should be restricted to authorized personnel.
2.3. Personal Protective Equipment (PPE)
Appropriate PPE must be worn at all times when handling this compound.
-
Eye and Face Protection: Chemical safety goggles or a face shield are required. [6][8]* Skin Protection: A lab coat and chemically resistant gloves (e.g., nitrile) are mandatory. [6][10]Gloves should be inspected before use and changed frequently.
-
Respiratory Protection: If engineering controls are not sufficient to maintain airborne concentrations below exposure limits, a NIOSH-approved respirator with an appropriate cartridge should be used. [10]
Experimental Protocols: Safe Handling and Storage
3.1. Step-by-Step Handling Protocol
-
Preparation: Don all required PPE. Ensure the chemical fume hood is functioning correctly.
-
Weighing: Carefully weigh the required amount of this compound in a tared container inside the fume hood. Avoid creating dust.
-
Dissolution: If dissolving the compound, add the solvent to the solid slowly to prevent splashing.
-
Reaction Setup: All reactions involving this compound should be set up in a fume hood.
-
Post-Handling: After handling, decontaminate all surfaces and equipment. Wash hands thoroughly with soap and water. [6][7] 3.2. Storage
-
Store in a tightly closed container in a cool, dry, and well-ventilated area. [6][7]* Keep away from incompatible materials such as strong oxidizing agents. [5]
Emergency Procedures
Immediate and appropriate action is crucial in the event of an emergency.
Diagram 2: Emergency Response Decision Tree
Caption: A decision tree for responding to laboratory emergencies involving chemical exposure, spills, or fires.
4.1. First-Aid Measures
-
Inhalation: Remove the individual to fresh air. [6][7]If breathing is difficult, administer oxygen. Seek immediate medical attention.
-
Skin Contact: Immediately wash the affected area with plenty of soap and water for at least 15 minutes. [6][7]Remove contaminated clothing. Seek medical attention if irritation persists.
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. [6][7]Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. [6][7]Seek immediate medical attention.
4.2. Spill Response
-
Small Spills: Wearing appropriate PPE, absorb the spill with an inert material (e.g., vermiculite, sand) and place it in a sealed container for disposal.
-
Large Spills: Evacuate the area and contact emergency services.
Waste Disposal
Dispose of waste in accordance with all applicable federal, state, and local regulations. [6][7]Do not allow the material to enter drains or waterways.
Conclusion
While this compound is a valuable compound in research and development, its potential hazards necessitate a cautious and well-informed approach to its handling. By implementing the engineering controls, administrative procedures, and personal protective measures outlined in this guide, researchers can work safely with this compound. The importance of a thorough, compound-specific risk assessment cannot be overstated, especially when direct toxicological data is limited.
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Methodological & Application
Synthesis of 3-(2-Aminoethyl)benzamide: A Comprehensive Guide to Amide Coupling Strategies
Introduction: The Significance of 3-(2-Aminoethyl)benzamide and the Role of Coupling Reagents
This compound is a chemical scaffold of interest in medicinal chemistry and drug development due to its structural motifs that allow for diverse functionalization. The primary benzamide group can participate in hydrogen bonding interactions with biological targets, while the primary amino group on the ethyl side chain offers a key site for further modification or interaction with physiological systems. The synthesis of such molecules, which contain multiple reactive functional groups, requires a strategic approach to selectively form the desired amide bond while avoiding unwanted side reactions. This is where modern amide coupling reagents play a pivotal role.
This technical guide provides an in-depth exploration of the synthesis of this compound, with a focus on the practical application of common coupling reagents. We will delve into the mechanistic rationale behind the selection of reagents, provide detailed, field-proven protocols, and offer insights into the critical aspects of reaction optimization and product purification.
PART 1: Strategic Synthesis Pathway: The Importance of Protecting Groups
A direct coupling of 3-(aminomethyl)benzoic acid with a suitable aminoethyl source is challenging due to the presence of multiple reactive amine and carboxyl groups, which can lead to polymerization or the formation of undesired side products. Therefore, a robust synthetic strategy necessitates the use of protecting groups to temporarily mask the reactivity of certain functional groups. The tert-butyloxycarbonyl (Boc) group is an ideal choice for protecting amines in this context due to its stability under a wide range of reaction conditions and its facile removal under acidic conditions.[1][2]
The proposed synthetic route involves three key stages:
-
Protection: The primary amine of a suitable starting material is protected with a Boc group.
-
Amide Coupling: The protected starting material is then coupled with the other reactant to form the core benzamide structure.
-
Deprotection: The Boc protecting group(s) are removed to yield the final target molecule, this compound.
Caption: General workflow for the synthesis of this compound.
PART 2: The Engine Room: Understanding Amide Coupling Reagents
The formation of an amide bond from a carboxylic acid and an amine is a condensation reaction that requires activation of the carboxylic acid. Coupling reagents are employed to convert the hydroxyl group of the carboxylic acid into a better leaving group, thus facilitating nucleophilic attack by the amine.
Mechanism of Action: A Tale of Two Reagent Classes
1. Carbodiimides (e.g., EDC) with Additives (e.g., HOBt)
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) is a water-soluble carbodiimide that activates carboxylic acids to form a highly reactive O-acylisourea intermediate.[3] However, this intermediate can rearrange to a stable N-acylurea byproduct. To suppress this side reaction and improve coupling efficiency, an additive such as 1-hydroxybenzotriazole (HOBt) is often used. HOBt intercepts the O-acylisourea to form an active ester, which is less reactive but more stable and readily reacts with the amine to form the desired amide.[4][5]
Caption: Simplified mechanism of EDC/HOBt mediated amide coupling.
2. Uronium/Aminium Salts (e.g., HATU)
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is a highly efficient coupling reagent that belongs to the uronium/aminium salt class.[6][7] In the presence of a non-nucleophilic base like N,N-diisopropylethylamine (DIPEA), the carboxylic acid is deprotonated. The resulting carboxylate attacks HATU to form a highly reactive OAt-active ester.[8] This active ester rapidly reacts with the amine to yield the amide with minimal risk of racemization for chiral substrates.[9]
Caption: Simplified mechanism of HATU mediated amide coupling.
PART 3: Experimental Protocols
This section provides a detailed, step-by-step protocol for the synthesis of this compound via the coupling of 3-((tert-butoxycarbonyl)amino)benzoic acid with N-Boc-ethylenediamine, followed by deprotection.
Protocol 1: Synthesis of 3-((tert-butoxycarbonyl)amino)benzoic acid
This initial step protects the amino group of 3-aminobenzoic acid to prevent unwanted side reactions during the subsequent amide coupling.
Materials:
-
3-Aminobenzoic acid
-
Di-tert-butyl dicarbonate (Boc)₂O
-
Sodium bicarbonate (NaHCO₃)
-
Tetrahydrofuran (THF)
-
Water (deionized)
-
Ethyl acetate
-
1 M Hydrochloric acid (HCl)
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
In a round-bottom flask, dissolve 3-aminobenzoic acid (1.0 eq) in a mixture of THF and water.
-
Add sodium bicarbonate (2.5 eq) to the solution and stir until dissolved.
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add a solution of di-tert-butyl dicarbonate (1.1 eq) in THF to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir overnight.
-
Remove the THF under reduced pressure using a rotary evaporator.
-
Wash the aqueous residue with ethyl acetate to remove any unreacted (Boc)₂O.
-
Acidify the aqueous layer to pH 2-3 with 1 M HCl.
-
Extract the product with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the product by recrystallization or column chromatography if necessary.
Protocol 2: HATU-Mediated Amide Coupling
This protocol details the formation of the di-Boc protected intermediate.
Materials:
-
3-((tert-butoxycarbonyl)amino)benzoic acid (from Protocol 1)
-
tert-butyl (2-aminoethyl)carbamate (N-Boc-ethylenediamine)
-
HATU
-
N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 3-((tert-butoxycarbonyl)amino)benzoic acid (1.0 eq) in anhydrous DMF.
-
Add HATU (1.1 eq) and DIPEA (2.5 eq) to the solution and stir for 10-15 minutes at room temperature for pre-activation.
-
Add a solution of tert-butyl (2-aminoethyl)carbamate (1.05 eq) in anhydrous DMF to the reaction mixture.
-
Stir the reaction at room temperature for 4-6 hours, monitoring the progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, pour the mixture into water and extract the product with ethyl acetate (3x).
-
Combine the organic layers and wash sequentially with saturated aqueous NaHCO₃ solution and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
| Parameter | Recommendation | Rationale |
| Solvent | Anhydrous DMF | Good solubility for reactants and reagents. |
| Base | DIPEA | A non-nucleophilic base to facilitate deprotonation without competing in the coupling reaction. |
| Stoichiometry | Acid:Amine:HATU:DIPEA = 1:1.05:1.1:2.5 | A slight excess of the amine and coupling reagent ensures complete consumption of the starting acid. Excess base is used to neutralize the acid and facilitate the reaction. |
| Temperature | Room Temperature | Sufficient for the reaction to proceed to completion in a reasonable timeframe. |
| Reaction Time | 4-6 hours | Typically sufficient for complete conversion, but should be monitored by TLC. |
Table 1: Key Parameters for HATU-Mediated Amide Coupling.
Protocol 3: Boc Deprotection
This final step removes the Boc protecting groups to yield this compound.
Materials:
-
Di-Boc protected intermediate (from Protocol 2)
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Diethyl ether
Procedure:
-
Dissolve the di-Boc protected intermediate (1.0 eq) in dichloromethane.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add trifluoroacetic acid (10-20 eq) to the solution.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the deprotection by TLC.
-
Once the reaction is complete, concentrate the mixture under reduced pressure to remove the excess TFA and DCM.
-
Dissolve the residue in water and carefully neutralize with saturated aqueous NaHCO₃ solution until the pH is ~8-9.
-
Extract the aqueous layer with a suitable organic solvent (e.g., a mixture of chloroform and isopropanol) to isolate the product.
-
Dry the organic layer, filter, and concentrate to obtain the crude product.
-
The product can be further purified by recrystallization or by precipitating the hydrochloride salt by treating a solution of the free base with ethereal HCl.[10]
PART 4: Troubleshooting and Final Considerations
| Problem | Potential Cause | Suggested Solution |
| Low yield in coupling step | Incomplete reaction | Extend reaction time, slightly increase the amount of coupling reagent and base. Ensure all reagents and solvents are anhydrous. |
| Side reactions | Ensure proper pre-activation time for HATU. For EDC/HOBt, ensure HOBt is added. | |
| Incomplete deprotection | Insufficient acid or reaction time | Increase the amount of TFA or extend the reaction time. Monitor closely by TLC. |
| Difficulty in purification | Impurities with similar polarity to the product | Optimize the solvent system for column chromatography. Consider converting the final product to its salt form for purification by recrystallization. |
Table 2: Troubleshooting Guide.
Conclusion
The synthesis of this compound is a multi-step process that highlights the importance of strategic functional group protection and the power of modern amide coupling reagents. By carefully selecting the appropriate protecting groups and coupling reagents, and by optimizing the reaction conditions, researchers can efficiently synthesize this valuable chemical entity. The protocols and insights provided in this guide are intended to serve as a robust starting point for scientists and professionals in the field of drug development and chemical research.
References
- Benchchem. (n.d.). Application Notes and Protocols for HATU-Mediated Amide Bond Formation with Fmoc-NH-PEG12-CH2COOH.
- Online Inhibitor. (2025, October 21). HATU Peptide Coupling: Precision Amide Bond Formation Reagent.
- Common Organic Chemistry. (n.d.). Amine to Amide Mechanism - HATU.
- Benchchem. (n.d.). "N-(2-aminoethyl)-2-hydroxybenzamide" purification challenges and solutions.
- Common Organic Chemistry. (n.d.). Amine to Amide (Coupling) - HATU.
- PubMed Central (PMC). (2016, November 12). Discovery of N-(2-aminoethyl)-N-benzyloxyphenyl benzamides: New potent Trypanosoma brucei inhibitors.
- Benchchem. (n.d.). minimizing side product formation in benzamide synthesis.
- Fisher Scientific. (n.d.). Amine Protection / Deprotection.
- Benchchem. (n.d.). optimization of reaction conditions for synthesizing benzamides.
- Luxembourg Bio Technologies. (n.d.). Kinetics of Amide Formation through Carbodiimide/ N-Hydroxybenzotriazole (HOBt) Couplings.
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- Organic Syntheses. (n.d.). (2-Aminoethyl)carbamic acid tert-butyl ester.
- Organic Chemistry Portal. (n.d.). Protecting Groups.
- TCI Chemicals. (n.d.). Protecting Agents.
- Der Pharma Chemica. (n.d.). Scholars Research Library.
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Application Notes and Protocols for the Synthetic Utility of 3-(2-Aminoethyl)benzamide
Introduction: A Versatile Bifunctional Building Block in Modern Organic Synthesis
3-(2-Aminoethyl)benzamide is a valuable bifunctional molecule for researchers and drug development professionals, integrating both a primary aliphatic amine and a primary benzamide within a single, stable scaffold.[1] This unique arrangement of functional groups allows for selective chemical transformations, making it a strategic building block in the construction of complex organic molecules, particularly heterocyclic systems of medicinal interest.[2] Its utility is underscored by its application in the synthesis of enzyme inhibitors and as a key component in novel pharmaceutical agents.[3][4] This document provides detailed experimental protocols and technical insights for the effective use of this compound in organic synthesis, with a focus on safety, efficiency, and mechanistic rationale.
Physicochemical Properties and Safety Data
A thorough understanding of the reagent's properties is critical for safe and effective implementation in any synthetic protocol.
| Property | Value | Source |
| Molecular Formula | C₉H₁₂N₂O | [1] |
| Molecular Weight | 164.20 g/mol | [1] |
| Appearance | Typically a white to off-white solid or liquid | |
| Solubility | Soluble in polar solvents such as water and alcohols |
Safety and Handling Precautions:
This compound and its derivatives should be handled with care. It is classified as harmful if swallowed and can cause skin and serious eye irritation.[5][6] Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[7][8][9] In case of contact, rinse the affected area thoroughly with water.[5][8]
Core Synthetic Application: Synthesis of Dihydro-1H-imidazo[1,2-a]quinazolin-5(4H)-ones
One of the primary applications of this compound is in the construction of fused heterocyclic systems. The following protocol details the synthesis of a dihydro-1H-imidazo[1,2-a]quinazolin-5(4H)-one derivative, a scaffold found in various biologically active molecules. This reaction proceeds via an initial condensation followed by an intramolecular cyclization.
Experimental Workflow Diagram
Caption: Step-by-step workflow for the synthesis of dihydro-1H-imidazo[1,2-a]quinazolin-5(4H)-one derivatives.
Detailed Step-by-Step Protocol
Objective: To synthesize a 2,3-dihydro-1H-imidazo[1,2-a]quinazolin-5(4H)-one derivative from this compound and a suitable carbonyl compound.
Materials:
-
This compound (1.0 eq)
-
Aromatic or aliphatic aldehyde/ketone (1.1 eq)
-
Ethanol (or other suitable alcohol), reagent grade
-
Glacial Acetic Acid (catalytic amount, ~5 mol%)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Thin Layer Chromatography (TLC) plates (silica gel)
-
Rotary evaporator
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., Ethyl Acetate/Hexane mixture)
Procedure:
-
Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar, add this compound (e.g., 1.64 g, 10 mmol).
-
Reagent Addition: Dissolve the starting material in ethanol (40 mL). To this solution, add the aldehyde or ketone (11 mmol) followed by a catalytic amount of glacial acetic acid (e.g., 0.03 mL, 0.5 mmol).
-
Reaction Conditions: Attach a reflux condenser and heat the reaction mixture to reflux (approximately 78 °C for ethanol) using a heating mantle.
-
Monitoring: Monitor the progress of the reaction by TLC. A typical mobile phase would be a mixture of ethyl acetate and hexane. The disappearance of the starting material and the appearance of a new, typically less polar, product spot indicates the reaction is proceeding. The reaction is generally complete within 4-8 hours.
-
Work-up: Once the reaction is complete, allow the flask to cool to room temperature. Remove the solvent under reduced pressure using a rotary evaporator.
-
Purification: The resulting crude residue is purified by flash column chromatography on silica gel. The column is typically eluted with a gradient of ethyl acetate in hexane to afford the pure dihydro-1H-imidazo[1,2-a]quinazolin-5(4H)-one derivative.[10]
-
Characterization: The structure and purity of the final product should be confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, Mass Spectrometry, and IR spectroscopy.
Mechanistic Rationale
The synthesis proceeds through a well-established reaction sequence.
Caption: Generalized mechanism for the formation of the quinazolinone ring system.
The reaction is initiated by the nucleophilic attack of the primary aliphatic amine of this compound on the carbonyl carbon of the aldehyde or ketone, forming a hemiaminal intermediate which then dehydrates to a Schiff base (imine). The benzamide nitrogen then acts as an intramolecular nucleophile, attacking the imine carbon to form the six-membered ring. Subsequent tautomerization and potential oxidation/dehydration lead to the final heterocyclic product.
Further Synthetic Potential and Applications
The primary amine of this compound can also undergo a variety of other transformations, such as acylation and reductive amination, allowing for the synthesis of a diverse range of derivatives.[3] These derivatives have been investigated for various biological activities, including as antimicrobial and anticancer agents.[4][11] The benzamide moiety can also participate in reactions such as Hofmann rearrangement to yield an aniline derivative, further expanding its synthetic utility.
Conclusion
This compound is a highly versatile and valuable building block for organic synthesis, particularly in the construction of nitrogen-containing heterocyclic compounds. The protocols and insights provided in this application note are intended to equip researchers with the foundational knowledge to effectively and safely utilize this reagent in their synthetic endeavors. The unique bifunctional nature of this compound opens avenues for the development of novel molecular architectures with potential applications in medicinal chemistry and materials science.
References
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- Sigma-Aldrich. 3-(Aminomethyl)-N-[2-(dimethylamino)ethyl]benzamide.
- Organic Syntheses Procedure. (n.d.).
- Synthesis of some Amide derivatives and their Biological activity. (n.d.).
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- Selected β2-, β3- and β2,3-Amino Acid Heterocyclic Derivatives and Their Biological Perspective. (n.d.). PMC.
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- Synthesis and Biological Evaluation of 2-Aminobenzamide Derivatives as Antimicrobial Agents: Opening/Closing Pharmacophore Site. (n.d.). MDPI.
- Synthesis, antiproliferative activity, and mechanism of action of a series of 2-{[(2E)-3-phenylprop-2-enoyl]amino}benzamides. (n.d.). NIH.
- Method for synthesizing 4-(2-aminoethyl)benzsulfamide. (n.d.).
- N-Carboxylated-2-substituted Indoles and 2,3-Disubstituted-2,3-dihydro-4-quinolones from 2-Alkynylbenzamides. (n.d.). Organic Syntheses Procedure.
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Application Notes and Protocols for the Use of 3-(2-Aminoethyl)benzamide as a Versatile Building Block in Heterocyclic Synthesis
Introduction: Unlocking the Potential of a Unique Scaffolding Moiety
In the landscape of medicinal chemistry and drug development, the quest for novel heterocyclic compounds with diverse pharmacological activities is perpetual. The strategic selection of foundational building blocks is paramount to the successful synthesis of these complex molecular architectures. 3-(2-Aminoethyl)benzamide is one such building block, offering a unique combination of reactive functional groups—a primary aliphatic amine and a benzamide moiety—positioned in a meta-arrangement on a phenyl ring. This distinct structural motif provides a versatile platform for the construction of a variety of nitrogen-containing heterocycles, particularly those based on the isoquinoline scaffold.
This comprehensive guide provides detailed application notes and protocols for the utilization of this compound in the synthesis of two important classes of heterocyclic compounds: tetrahydroisoquinolines and dihydroisoquinolines . As a Senior Application Scientist, this document is structured to not only provide step-by-step instructions but also to impart a deeper understanding of the underlying chemical principles and the rationale behind the experimental choices, thereby empowering researchers to adapt and innovate.
PART 1: Synthesis of Tetrahydroisoquinolines via the Pictet-Spengler Reaction
The Pictet-Spengler reaction is a powerful and widely employed method for the synthesis of tetrahydroisoquinolines.[1][2] It involves the condensation of a β-arylethylamine with an aldehyde or ketone, followed by an acid-catalyzed intramolecular electrophilic aromatic substitution to furnish the cyclic product.[1][3]
Causality Behind Experimental Choices: The Influence of the Benzamide Group
The success of the Pictet-Spengler reaction is highly dependent on the electronic nature of the aromatic ring of the β-arylethylamine. Electron-donating groups on the ring enhance its nucleophilicity, facilitating the electrophilic attack by the iminium ion intermediate and promoting the reaction under mild conditions.[4] Conversely, the benzamide group at the meta-position of this compound is an electron-withdrawing group. This deactivating effect can significantly hinder the cyclization step, often necessitating more forcing reaction conditions, such as the use of stronger acids and higher temperatures, to achieve reasonable yields.[1] The choice of a strong acid catalyst is therefore critical to protonate the imine intermediate, forming a more electrophilic iminium ion capable of reacting with the less nucleophilic aromatic ring.
Experimental Workflow and Mechanism
The synthesis of tetrahydroisoquinolines from this compound via the Pictet-Spengler reaction proceeds through a well-defined sequence of steps, as illustrated in the workflow diagram below.
Caption: Workflow for Tetrahydroisoquinoline Synthesis.
The reaction mechanism involves the initial formation of an iminium ion, which then acts as the electrophile in the ring-closing step.
Caption: Mechanism of the Pictet-Spengler Reaction.
Detailed Protocol: Synthesis of a Model Tetrahydroisoquinoline
This protocol describes a general procedure for the synthesis of a tetrahydroisoquinoline derivative from this compound and a representative aldehyde.
Materials:
-
This compound
-
Aldehyde (e.g., formaldehyde, benzaldehyde)
-
Trifluoroacetic acid (TFA) or concentrated Hydrochloric acid (HCl)
-
Dichloromethane (DCM) or Toluene (anhydrous)
-
Sodium bicarbonate (saturated aqueous solution)
-
Magnesium sulfate (anhydrous)
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., ethyl acetate/hexanes mixture)
Procedure:
-
Reactant Preparation: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve this compound (1.0 eq) in anhydrous dichloromethane or toluene.
-
Aldehyde Addition: Add the aldehyde (1.1 eq) to the solution at room temperature.
-
Acid Catalysis: Slowly add trifluoroacetic acid (2.0-3.0 eq) or concentrated hydrochloric acid to the reaction mixture. Note: The use of a strong acid is crucial due to the electron-withdrawing nature of the benzamide group.
-
Reaction Execution: Heat the reaction mixture to reflux and monitor the progress by Thin Layer Chromatography (TLC). The reaction time can vary from a few hours to overnight depending on the reactivity of the aldehyde.
-
Work-up: Upon completion, cool the reaction mixture to room temperature and carefully neutralize the acid with a saturated aqueous solution of sodium bicarbonate.
-
Extraction: Extract the aqueous layer with dichloromethane. Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Purification: Concentrate the organic solution under reduced pressure. Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure tetrahydroisoquinoline derivative.
| Parameter | Condition | Rationale |
| Catalyst | Strong Acid (TFA, HCl) | To generate a highly electrophilic iminium ion to overcome the deactivating effect of the benzamide group. |
| Temperature | Reflux | To provide sufficient energy for the cyclization of the deactivated aromatic ring. |
| Solvent | Anhydrous DCM or Toluene | To provide a non-reactive medium for the reaction. |
PART 2: Synthesis of Dihydroisoquinolines via the Bischler-Napieralski Reaction
The Bischler-Napieralski reaction is a cornerstone method for the synthesis of 3,4-dihydroisoquinolines.[5][6] This reaction involves the intramolecular cyclization of a β-arylethylamide using a dehydrating agent.[6][7] The resulting dihydroisoquinoline can be subsequently reduced to a tetrahydroisoquinoline or oxidized to an isoquinoline, further highlighting the versatility of this approach.
Causality Behind Experimental Choices: Navigating the Deactivated Ring System
Similar to the Pictet-Spengler reaction, the Bischler-Napieralski reaction is an electrophilic aromatic substitution and is thus sensitive to the electronic properties of the aromatic ring.[7][8] The electron-withdrawing benzamide group in the starting material makes the cyclization step more challenging compared to substrates with electron-donating groups.[8] Consequently, potent dehydrating agents and elevated temperatures are typically required to drive the reaction to completion.[6] The choice of the acyl group in the intermediate N-acyl derivative also plays a role, with different groups influencing the reactivity of the amide.
Experimental Workflow and Mechanism
The synthesis of dihydroisoquinolines from this compound is a two-step process, starting with the acylation of the primary amine, followed by the Bischler-Napieralski cyclization.
Caption: Workflow for Dihydroisoquinoline Synthesis.
The mechanism of the Bischler-Napieralski reaction is believed to proceed through a nitrilium ion intermediate, which is a powerful electrophile that drives the cyclization.[6]
Caption: Mechanism of the Bischler-Napieralski Reaction.
Detailed Protocols
Protocol 1: Acylation of this compound
Materials:
-
This compound
-
Acyl chloride or anhydride (e.g., acetyl chloride, benzoyl chloride)
-
Triethylamine or Pyridine (as a base)
-
Dichloromethane (DCM, anhydrous)
-
Hydrochloric acid (1 M aqueous solution)
-
Sodium bicarbonate (saturated aqueous solution)
-
Magnesium sulfate (anhydrous)
Procedure:
-
Reactant Preparation: Dissolve this compound (1.0 eq) and triethylamine (1.2 eq) in anhydrous dichloromethane in a round-bottom flask under a nitrogen atmosphere.
-
Acylating Agent Addition: Cool the solution to 0 °C in an ice bath. Slowly add the acyl chloride or anhydride (1.1 eq) dropwise.
-
Reaction Execution: Allow the reaction to warm to room temperature and stir for several hours, monitoring by TLC.
-
Work-up: Quench the reaction with water. Separate the organic layer and wash successively with 1 M HCl, saturated sodium bicarbonate solution, and brine.
-
Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The crude N-acyl derivative can often be used in the next step without further purification, or it can be purified by recrystallization or column chromatography if necessary.
Protocol 2: Bischler-Napieralski Cyclization
Materials:
-
N-Acyl-3-(2-aminoethyl)benzamide (from Protocol 1)
-
Phosphorus oxychloride (POCl₃) or Phosphorus pentoxide (P₂O₅)
-
Toluene or Acetonitrile (anhydrous)
-
Ammonium hydroxide (concentrated aqueous solution)
-
Dichloromethane (DCM)
-
Sodium sulfate (anhydrous)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a calcium chloride drying tube, dissolve the N-acyl-3-(2-aminoethyl)benzamide (1.0 eq) in anhydrous toluene or acetonitrile.
-
Dehydrating Agent Addition: Carefully add phosphorus oxychloride (3.0-5.0 eq) or phosphorus pentoxide to the solution. Caution: These reagents are corrosive and react violently with water.
-
Reaction Execution: Heat the mixture to reflux for several hours. Monitor the reaction by TLC.
-
Work-up: Cool the reaction mixture to room temperature and carefully pour it onto crushed ice. Basify the aqueous solution with concentrated ammonium hydroxide to pH > 9.
-
Extraction: Extract the product with dichloromethane. Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate.
-
Purification: Remove the solvent under reduced pressure. Purify the crude dihydroisoquinoline by column chromatography on silica gel.
| Parameter | Condition | Rationale |
| Dehydrating Agent | POCl₃ or P₂O₅ | Potent reagents are required to facilitate the formation of the nitrilium ion from the amide in a deactivated system.[6] |
| Temperature | Reflux | To overcome the activation energy barrier for the intramolecular electrophilic aromatic substitution. |
| Solvent | Anhydrous Toluene or Acetonitrile | Inert, high-boiling solvents that are compatible with the strongly acidic and dehydrating conditions. |
Conclusion: A Gateway to Novel Heterocyclic Architectures
This compound serves as a highly valuable and versatile building block for the synthesis of complex heterocyclic compounds. The protocols and insights provided in this guide for the Pictet-Spengler and Bischler-Napieralski reactions offer a solid foundation for researchers to explore the synthesis of novel tetrahydroisoquinoline and dihydroisoquinoline derivatives. A thorough understanding of the influence of the electron-withdrawing benzamide group is crucial for the successful implementation and adaptation of these classical reactions. By leveraging the principles outlined herein, scientists in the field of drug development can unlock the potential of this unique starting material to construct diverse molecular scaffolds with promising biological activities.
References
-
Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies. (2021-03-29). RSC Advances. [Link]
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Bischler-Napieralski Reaction. Name Reactions in Organic Synthesis. [Link]
-
Bischler-Napieralski Reaction: Examples & Mechanism. NROChemistry. [Link]
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Pictet–Spengler reaction. Wikipedia. [Link]
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Synthesis of β-Phenethylamines via Ni/Photoredox Cross-Electrophile Coupling of Aliphatic Aziridines and Aryl Iodides. (2020-04-06). Journal of the American Chemical Society. [Link]
-
Bischler–Napieralski reaction. Grokipedia. [Link]
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Synthesis of aza-quaternary centers via Pictet–Spengler reactions of ketonitrones. (2021-03-16). Chemical Science. [Link]
-
Bischler–Napieralski reaction. Wikipedia. [Link]
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Pictet–Spengler reaction. Grokipedia. [Link]
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Highly Acidic Electron-Rich Brønsted Acids Accelerate Asymmetric Pictet–Spengler Reactions by Virtue of Stabilizing Cation–π Interactions. ACS Catalysis. [Link]
-
Synthesis of enantiomerically pure N-phenylacetyl-(R)-phenylethylamine... ResearchGate. [Link]
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Pictet-Spengler reaction. chemeurope.com. [Link]
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The Pictet-Spengler Reaction Updates Its Habits. Molecules. [Link]
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Application Note & Protocols for the Quantitative Analysis of 3-(2-Aminoethyl)benzamide
For: Researchers, scientists, and drug development professionals.
Abstract
This document provides a comprehensive guide to the analytical quantification of 3-(2-Aminoethyl)benzamide, a compound of interest in pharmaceutical research and development. In the absence of a standardized, published method for this specific analyte, this application note synthesizes established analytical principles for structurally related benzamides to propose robust and reliable starting protocols for High-Performance Liquid Chromatography with UV detection (HPLC-UV) and Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS).[1][2] The methodologies detailed herein are designed to be a foundational resource for researchers, providing not only step-by-step instructions but also the scientific rationale behind key experimental choices, thereby facilitating method development and validation in diverse matrices.
Introduction to this compound and its Analytical Significance
This compound is a small molecule characterized by a benzamide functional group linked to an aminoethyl chain.[3] Its structural motifs are common in pharmacologically active compounds, suggesting its potential relevance in drug discovery and development as either a synthetic intermediate or a candidate molecule itself. Accurate and precise quantification is paramount for a variety of applications, including:
-
Pharmacokinetic (PK) Studies: To understand the absorption, distribution, metabolism, and excretion (ADME) profile of the compound in biological systems.
-
In Vitro Assay Development: For determining compound concentration in various experimental assays.
-
Process Chemistry and Manufacturing: To monitor reaction completion, assess purity, and ensure quality control of synthetic batches.
-
Stability Studies: To evaluate the degradation of the compound under various storage conditions.
Given the typical requirement for high sensitivity and selectivity in these applications, chromatographic methods are the techniques of choice. This guide will focus on HPLC-UV for routine analysis and LC-MS/MS for applications requiring lower detection limits and analysis in complex biological matrices.[2]
Physicochemical Properties of this compound
A foundational understanding of the analyte's properties is critical for analytical method development.
| Property | Value / Information | Source |
| Molecular Formula | C₉H₁₂N₂O | PubChem |
| Molecular Weight | 164.20 g/mol | [4] |
| Structure | Benzamide with an aminoethyl group at the meta-position | N/A |
| Solubility | Expected to be soluble in polar organic solvents (e.g., methanol, acetonitrile) and aqueous acidic solutions due to the basic primary amine. | [3] |
| Chromophore | The benzamide group provides strong UV absorbance, making it suitable for HPLC-UV detection. | [2] |
| Ionization | The primary amine is readily protonated, making the molecule suitable for positive mode electrospray ionization (ESI+) in LC-MS. | N/A |
Proposed Analytical Methodologies
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
HPLC-UV is a robust, cost-effective, and widely accessible technique suitable for quantifying this compound in relatively clean sample matrices, such as in-process reaction mixtures or formulation buffers.[2] The presence of the benzene ring in the benzamide structure allows for strong UV detection.[2]
-
Reversed-Phase Chromatography: A C18 stationary phase is proposed due to the non-polar benzene ring of the analyte, which will provide good retention.
-
Mobile Phase: A mixture of a weak acid and an organic solvent is chosen. The acid (formic acid) will protonate the primary amine of the analyte, leading to sharper peaks and better peak shape. Acetonitrile is a common organic modifier that provides good elution strength for compounds of this polarity.
-
Gradient Elution: A gradient is proposed to ensure efficient elution of the analyte while also cleaning the column of any more retained impurities, providing a robust method.
-
UV Detection Wavelength: The optimal wavelength should be determined by acquiring a UV spectrum of this compound. A starting wavelength of 254 nm is proposed, as this is a common wavelength for aromatic compounds.
-
Instrumentation:
-
HPLC system with a binary or quaternary pump, autosampler, column oven, and UV-Vis detector.
-
Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
-
Reagents:
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Formic acid (ACS grade or higher)
-
-
Chromatographic Conditions:
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Injection Volume: 10 µL
-
UV Detection: 254 nm
-
Gradient Program:
Time (min) % Mobile Phase B 0.0 5 10.0 95 12.0 95 12.1 5 | 15.0 | 5 |
-
-
Standard and Sample Preparation:
-
Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve in 10 mL of 50:50 (v/v) acetonitrile:water.
-
Calibration Standards: Prepare a series of calibration standards by serial dilution of the stock solution with the initial mobile phase composition (95% A, 5% B). A typical concentration range would be 1 µg/mL to 100 µg/mL.
-
Sample Preparation: Dilute the sample to be analyzed with the initial mobile phase to fall within the calibration range. Filter through a 0.45 µm syringe filter before injection.
-
-
Data Analysis:
-
Construct a calibration curve by plotting the peak area of the analyte against the concentration of the calibration standards.
-
Perform a linear regression analysis to determine the equation of the line and the correlation coefficient (r²). An r² value > 0.995 is generally considered acceptable.
-
Quantify the concentration of this compound in the samples using the calibration curve.
-
Caption: Workflow for HPLC-UV quantification of this compound.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
For the quantification of this compound in complex biological matrices such as plasma, serum, or tissue homogenates, LC-MS/MS is the method of choice due to its superior sensitivity and selectivity.[5][6][7] This technique is essential for pharmacokinetic studies where analyte concentrations are often very low.[7]
-
Sample Preparation: Protein precipitation is a simple and effective method for removing the bulk of proteins from plasma samples.[1] Acetonitrile is commonly used for this purpose. An internal standard (IS) should be used to account for variability in sample preparation and instrument response. A stable isotope-labeled version of the analyte (e.g., this compound-d4) would be ideal. If unavailable, a structurally similar compound with a different mass can be used.
-
Chromatography: A fast LC gradient is proposed to reduce run time, which is crucial for high-throughput bioanalysis. The mobile phases are consistent with those used in the HPLC-UV method to maintain good peak shape.
-
Mass Spectrometry: Electrospray ionization in positive mode (ESI+) is selected because the primary amine on the analyte is easily protonated. Multiple Reaction Monitoring (MRM) is used for quantification. This involves selecting a specific precursor ion (the protonated molecule, [M+H]⁺) and a specific product ion generated by fragmentation in the mass spectrometer. This provides high selectivity and reduces chemical noise.
-
Instrumentation:
-
UHPLC or HPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
-
Reversed-phase C18 column (e.g., 2.1 x 50 mm, 1.8 µm particle size).
-
-
Reagents and Materials:
-
Acetonitrile (LC-MS grade)
-
Water (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Internal Standard (IS), e.g., a stable isotope-labeled analog.
-
Biological matrix (e.g., blank human plasma).
-
-
Chromatographic Conditions:
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Flow Rate: 0.4 mL/min
-
Column Temperature: 40 °C
-
Injection Volume: 5 µL
-
Gradient Program:
Time (min) % Mobile Phase B 0.0 5 2.5 95 3.0 95 3.1 5 | 4.0 | 5 |
-
-
Mass Spectrometer Parameters (Hypothetical):
-
Ionization Mode: ESI Positive
-
Precursor Ion ([M+H]⁺): m/z 165.1
-
Product Ion: To be determined by infusing a standard solution and performing a product ion scan. A plausible fragmentation would be the loss of the aminoethyl group, leading to a product ion around m/z 121.1.
-
MRM Transitions:
-
Analyte: 165.1 → 121.1 (example)
-
Internal Standard: To be determined based on the IS used.
-
-
Source Parameters: To be optimized for the specific instrument (e.g., capillary voltage, source temperature, gas flows).
-
-
Sample Preparation (Protein Precipitation):
-
To 50 µL of plasma sample, add 150 µL of cold acetonitrile containing the internal standard (e.g., at 100 ng/mL).
-
Vortex for 1 minute to precipitate proteins.
-
Centrifuge at 14,000 rpm for 10 minutes at 4 °C.
-
Transfer the supernatant to a 96-well plate or autosampler vials for injection.
-
-
Data Analysis:
-
Construct a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the concentration of the calibration standards.
-
Perform a weighted (1/x² or 1/x) linear regression.
-
Quantify the analyte in the samples using the calibration curve.
-
Caption: Bioanalytical workflow for LC-MS/MS quantification.
Method Validation and Performance Characteristics
Once the methods are developed, they must be validated according to relevant guidelines (e.g., FDA, EMA) to ensure they are fit for purpose. The following table summarizes typical performance characteristics to be evaluated.
| Parameter | HPLC-UV (Typical Target) | LC-MS/MS (Typical Target) |
| Linearity (r²) | > 0.995 | > 0.99 |
| Lower Limit of Quantification (LLOQ) | ~1 µg/mL | ~0.1 - 1 ng/mL |
| Accuracy (% Bias) | Within ±15% (±20% at LLOQ) | Within ±15% (±20% at LLOQ) |
| Precision (%RSD) | < 15% (< 20% at LLOQ) | < 15% (< 20% at LLOQ) |
| Selectivity / Specificity | No interference at the analyte retention time | No interference in MRM transitions |
| Matrix Effect (LC-MS/MS) | N/A | To be assessed and minimized |
| Recovery (LC-MS/MS) | N/A | Consistent, precise, and reproducible |
Conclusion
This application note provides detailed, scientifically-grounded protocols for the quantification of this compound using HPLC-UV and LC-MS/MS. While these methods are based on established principles for similar compounds, they should be considered as starting points for method development.[2] Proper validation is essential to ensure the generation of accurate and reliable data for research, development, and quality control applications.
References
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(2-Aminoethyl)carbamic acid tert-butyl ester - Organic Syntheses Procedure. Available at: [Link]
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Method for synthesizing 4-(2-aminoethyl)benzsulfamide - Eureka | Patsnap. Available at: [Link]
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N-(2-aminoethyl)benzamide | C9H12N2O | CID 423156 - PubChem - NIH. Available at: [Link]
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Discovery of N-(2-aminoethyl)-N-benzyloxyphenyl benzamides: New potent Trypanosoma brucei inhibitors - PubMed Central. Available at: [Link]
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Analytical Methods - OPUS. Available at: [Link]
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(PDF) Development and validation of a liquid chromatography-tandem mass spectrometry method for the quantitation of synthetic cannabinoids of the aminoalkylindole type and methanandamide in serum and its application to forensic samples - ResearchGate. Available at: [Link]
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advancements in liquid chromatography-mass spectrometry: method development and applications - WORLD JOURNAL OF PHARMACEUTICAL RESEARCH. Available at: [Link]
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Synthesis and Biological Evaluation of 2-Aminobenzamide Derivatives as Antimicrobial Agents: Opening/Closing Pharmacophore Site - MDPI. Available at: [Link]
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Development of an LC-MS/MS Approach to Detect and Quantify Three Impurities of Darunavir. Available at: [Link]
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Correlating Mass Spectrometry Imaging and Liquid Chromatography-Tandem Mass Spectrometry for Tissue-Based Pharmacokinetic Studies - PMC - NIH. Available at: [Link]
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Application Notes and Protocols for Utilizing 3-Aminobenzamide as a Chemical Probe in Cellular Assays
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the effective use of 3-Aminobenzamide as a chemical probe in a variety of cellular assays. This document delves into the underlying scientific principles, offers detailed experimental protocols, and provides insights into data interpretation to ensure the generation of robust and reliable results.
Introduction: 3-Aminobenzamide as a PARP-Targeting Chemical Probe
This guide will provide a detailed overview of 3-Aminobenzamide, its mechanism of action, and protocols for its application in key cellular assays. Furthermore, it will address critical considerations such as potential off-target effects and the importance of appropriate controls for rigorous scientific investigation.
Mechanism of Action: How 3-Aminobenzamide Modulates Cellular Pathways
The primary mechanism of action of 3-Aminobenzamide is the competitive inhibition of PARP enzymes.[1] It achieves this by binding to the NAD+ binding site of PARPs, thereby preventing the synthesis of poly(ADP-ribose) (PAR) chains. This inhibition has significant downstream consequences for cellular function:
-
Impairment of DNA Repair: PARP-1, a key target of 3-Aminobenzamide, is a critical sensor of DNA single-strand breaks. Upon DNA damage, PARP-1 is activated and synthesizes PAR chains, which recruit other DNA repair factors to the site of damage. By inhibiting this process, 3-Aminobenzamide can potentiate the effects of DNA-damaging agents and can be used to study the cellular reliance on PARP-mediated DNA repair pathways.[4]
-
Modulation of Cell Death Pathways: PARP-1 is also involved in programmed cell death (apoptosis). Extensive DNA damage can lead to hyperactivation of PARP-1, resulting in NAD+ and ATP depletion and ultimately, a form of necrosis-like cell death known as parthanatos. Inhibition of PARP with 3-Aminobenzamide can prevent this cellular energy crisis and shift the mode of cell death towards apoptosis.[6]
-
Impact on Other Cellular Processes: PARP enzymes are implicated in a range of other cellular functions, including transcriptional regulation, inflammation, and angiogenesis.[7] Therefore, 3-Aminobenzamide can be employed to investigate the involvement of PARP in these diverse biological processes.
Below is a diagram illustrating the central role of PARP in DNA repair and how 3-Aminobenzamide intervenes.
Caption: Mechanism of PARP-1 inhibition by 3-Aminobenzamide in the DNA damage response.
Key Cellular Assays Utilizing 3-Aminobenzamide
The following section provides detailed protocols for employing 3-Aminobenzamide in common cellular assays. It is crucial to optimize these protocols for your specific cell type and experimental conditions.
Potentiation of Genotoxicity Assay
This assay assesses the ability of 3-Aminobenzamide to enhance the cytotoxic effects of DNA-damaging agents, thereby indicating a cell's reliance on PARP-mediated DNA repair for survival.
Protocol:
-
Cell Seeding: Plate cells in a 96-well plate at a density that allows for logarithmic growth for the duration of the experiment. Allow cells to adhere overnight.
-
Pre-treatment with 3-Aminobenzamide: The following day, treat the cells with a range of concentrations of 3-Aminobenzamide (e.g., 1-10 mM). It is advisable to perform a dose-response curve to determine the optimal non-toxic concentration for your cell line.[5] Incubate for 2 hours prior to the addition of the genotoxic agent.[4]
-
Treatment with Genotoxic Agent: Add a known DNA-damaging agent (e.g., methyl methanesulfonate (MMS), hydrogen peroxide, or a specific chemotherapeutic) at various concentrations to the wells already containing 3-Aminobenzamide.
-
Incubation: Incubate the cells for a period appropriate for the chosen genotoxic agent to induce cell death (typically 24-72 hours).
-
Cell Viability Assessment: Measure cell viability using a standard method such as the MTT assay, CellTiter-Glo® Luminescent Cell Viability Assay, or by direct cell counting.
-
Data Analysis: Compare the dose-response curves of the genotoxic agent in the presence and absence of 3-Aminobenzamide. A leftward shift in the curve for the combination treatment indicates potentiation of genotoxicity.
Data Presentation:
| Treatment Group | Genotoxic Agent (Concentration) | 3-Aminobenzamide (Concentration) | Cell Viability (% of Control) |
| Control | - | - | 100 |
| Genotoxic Agent Alone | X µM | - | 50 |
| 3-Aminobenzamide Alone | - | Y mM | 98 |
| Combination | X µM | Y mM | 25 |
Immunofluorescence Staining for PAR Levels
This assay directly visualizes the inhibitory effect of 3-Aminobenzamide on PARP activity by measuring the levels of PAR in cells following DNA damage.
Protocol:
-
Cell Culture: Grow cells on glass coverslips in a multi-well plate.
-
Treatment: Treat cells with a DNA-damaging agent (e.g., 1 mM H₂O₂) for a short period (e.g., 10-15 minutes) to induce PARP activation. Include a co-treatment group with 3-Aminobenzamide (e.g., 5 mM) added 1-2 hours prior to the DNA-damaging agent.
-
Fixation and Permeabilization: Fix the cells with 4% paraformaldehyde, followed by permeabilization with 0.25% Triton™ X-100 in PBS.
-
Immunostaining: Block non-specific antibody binding with a suitable blocking buffer. Incubate the cells with a primary antibody specific for PAR. Following washes, incubate with a fluorescently labeled secondary antibody.
-
Counterstaining and Mounting: Counterstain the nuclei with DAPI and mount the coverslips onto microscope slides.
-
Imaging and Analysis: Visualize the cells using a fluorescence microscope. Quantify the fluorescence intensity of the PAR signal in the nucleus. A significant reduction in PAR signal in the 3-Aminobenzamide co-treated group compared to the group treated with the DNA-damaging agent alone indicates effective PARP inhibition.
Caption: Expected outcomes for immunofluorescence staining of PAR levels.
Considerations for Robust Experimentation and Data Interpretation
To ensure the scientific integrity of your findings when using 3-Aminobenzamide, it is essential to incorporate the following considerations into your experimental design and data analysis:
-
Dose-Response and Toxicity: Always perform a dose-response curve to determine the optimal concentration of 3-Aminobenzamide for your specific cell line and assay. High concentrations may exert off-target effects or induce cytotoxicity, confounding the interpretation of your results.[5]
-
Appropriate Controls:
-
Vehicle Control: Treat cells with the solvent used to dissolve 3-Aminobenzamide (e.g., DMSO or water) at the same final concentration.
-
3-Aminobenzamide Alone: This control is crucial to assess any effects of the inhibitor independent of the primary treatment (e.g., genotoxic agent).
-
Positive Control: If possible, include a known PARP-dependent process or a cell line with a known sensitivity to PARP inhibition.
-
-
Potential Off-Target Effects: While 3-Aminobenzamide is a widely used PARP inhibitor, it is not entirely specific. At higher concentrations, it may affect other cellular processes. For instance, some studies suggest that it can impact the cytoskeleton.[5] For target validation, consider using structurally distinct PARP inhibitors or genetic approaches like siRNA-mediated knockdown of PARP1.
-
Cell-Type Specificity: The cellular response to PARP inhibition can vary significantly between different cell types. Factors such as the status of DNA repair pathways (e.g., BRCA1/2 mutations) can dramatically influence sensitivity to 3-Aminobenzamide.
Conclusion
3-Aminobenzamide is a powerful and versatile chemical probe for dissecting the multifaceted roles of PARP enzymes in cellular physiology and pathology. By understanding its mechanism of action and employing rigorous experimental design with appropriate controls, researchers can leverage this tool to gain valuable insights into DNA repair, cell death, and other fundamental biological processes. The protocols and considerations outlined in this guide provide a solid foundation for the successful application of 3-Aminobenzamide in your cellular assays.
References
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Synthesis and Biological Evaluation of 2-Aminobenzamide Derivatives as Antimicrobial Agents: Opening/Closing Pharmacophore Site. MDPI. Available at: [Link]
-
Discovery of N-(2-(Benzylamino)-2-oxoethyl)benzamide analogs as a novel scaffold of pancreatic β-cell protective agents against endoplasmic reticulum stress. PubMed. Available at: [Link]
-
Synthesis, antiproliferative activity, and mechanism of action of a series of 2-{[(2E)-3-phenylprop-2-enoyl]amino}benzamides. National Institutes of Health. Available at: [Link]
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Discovery of N-(2-aminoethyl)-N-benzyloxyphenyl benzamides: New potent Trypanosoma brucei inhibitors. PubMed Central. Available at: [Link]
-
3-Aminobenzamide reduces brain infarction and neutrophil infiltration after transient focal cerebral ischemia in mice. PubMed. Available at: [Link]
-
Low doses of 3-aminobenzamide, a poly(ADP-ribose) polymerase inhibitor, stimulate angiogenesis by regulating expression of urokinase type plasminogen activator and matrix metalloprotease 2. PubMed Central. Available at: [Link]
-
Effects of PARP Inhibitör 3-Aminobenzamide on Impaired Mesenteric Blood Flow and Organ Injury in CLP-Induced Septic Shock Model. Semantic Scholar. Available at: [Link]
-
Discovery of N-(2-(Benzylamino)-2-oxoethyl)benzamide analogs as a Novel Scaffold of Pancreatic β-cell Protective Agents against ER Stress. National Institutes of Health. Available at: [Link]
-
Discovery of 3-((4-Benzylpyridin-2-yl)amino)benzamides as Potent GPR52 G Protein-Biased Agonists. ChemRxiv. Available at: [Link]
-
3-Aminobenzamide--a PARP inhibitor enhances the sensitivity of peripheral blood micronucleus and comet assays in mice. PubMed. Available at: [Link]
-
Antiproliferative Activity of 3-aminobenzamide in A431 Carcinoma Cells Is Associated With a Target Effect on Cytoskeleton. PubMed. Available at: [Link]
-
Cell death protection by 3-aminobenzamide and other poly(ADP-ribose)polymerase inhibitors: different effects on human natural killer and lymphokine activated killer cell activities. PubMed. Available at: [Link]
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Application Notes and Protocol for the Acylation of the Amino Group in 3-(2-Aminoethyl)benzamide
Introduction: Strategic Acylation of a Bioactive Scaffold
3-(2-Aminoethyl)benzamide is a versatile bifunctional molecule featuring a primary aliphatic amine and a primary aromatic amide. The selective acylation of its terminal amino group is a critical transformation in medicinal chemistry and drug development. This modification allows for the systematic exploration of structure-activity relationships (SAR) by introducing a diverse array of acyl groups, thereby modulating the molecule's physicochemical properties, such as lipophilicity, hydrogen bonding capacity, and metabolic stability. The resulting N-acylated products serve as valuable intermediates for the synthesis of targeted therapeutics, including enzyme inhibitors, receptor modulators, and molecular probes.
This guide provides a comprehensive overview of the chemical principles, a detailed experimental protocol, and analytical methods for the successful acylation of this compound. We will focus on the use of acyl chlorides and anhydrides, two of the most reliable and efficient classes of acylating agents.
Chemical Principles and Mechanistic Insights
The acylation of the primary amino group in this compound proceeds via a nucleophilic acyl substitution mechanism.[1] The lone pair of electrons on the nitrogen atom of the primary amine acts as a nucleophile, attacking the electrophilic carbonyl carbon of the acylating agent (acyl chloride or acid anhydride).[1][2]
Reaction with Acyl Chlorides
When an acyl chloride is used, the reaction proceeds through a tetrahedral intermediate, which then collapses to regenerate the carbonyl double bond and expel a chloride ion as the leaving group.[2][3][4] A key consideration in this reaction is the concurrent formation of hydrochloric acid (HCl).[2][3] This acidic byproduct will protonate the unreacted primary amine, rendering it non-nucleophilic and halting the reaction.[4][5] Therefore, the inclusion of a base is essential to neutralize the HCl and ensure the reaction proceeds to completion.[4][5][6]
dot digraph "Acylation_with_Acyl_Chloride" { graph [rankdir="LR", splines=ortho, nodesep=0.5]; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=10, color="#5F6368"];
} केंद Diagram 1: Acylation with Acyl Chloride
Reaction with Acid Anhydrides
The mechanism with acid anhydrides is analogous, involving a nucleophilic attack on one of the carbonyl carbons to form a tetrahedral intermediate.[7][8][9] The subsequent collapse of this intermediate results in the elimination of a carboxylate anion, a relatively good leaving group.[7][8] The byproduct of this reaction is a carboxylic acid, which is less acidic than HCl.[7] While a base is still often used to drive the reaction to completion, the conditions can be milder compared to those required for acyl chlorides.[7]
dot digraph "Acylation_with_Acid_Anhydride" { graph [rankdir="LR", splines=ortho, nodesep=0.5]; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=10, color="#5F6368"];
} केंद Diagram 2: Acylation with Acid Anhydride
Experimental Protocols
The following protocols provide a detailed, step-by-step methodology for the acylation of this compound using either an acyl chloride or an acid anhydride.
Materials and Reagents
-
This compound
-
Acylating agent (e.g., acetyl chloride, benzoyl chloride, acetic anhydride, or another acyl chloride/anhydride of interest)
-
Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
Triethylamine (Et3N) or Pyridine
-
Saturated aqueous sodium bicarbonate (NaHCO3) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO4) or sodium sulfate (Na2SO4)
-
Solvents for chromatography (e.g., ethyl acetate, hexanes)
-
Silica gel for column chromatography
Protocol 1: Acylation using an Acyl Chloride (Schotten-Baumann Conditions)
The Schotten-Baumann reaction conditions, which utilize a two-phase system or an organic solvent with an added base, are highly effective for the acylation of amines with acyl chlorides.[5][10][11] This protocol employs a homogenous organic phase with a tertiary amine base.
Step-by-Step Procedure:
-
Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 eq) in anhydrous dichloromethane (DCM).
-
Base Addition: Add triethylamine (1.2 eq) to the solution and stir for 5 minutes at room temperature.
-
Cooling: Cool the reaction mixture to 0 °C using an ice bath.
-
Acyl Chloride Addition: Slowly add the acyl chloride (1.1 eq) dropwise to the stirred solution over 10-15 minutes. A white precipitate of triethylammonium chloride may form.
-
Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours.
-
Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[12]
-
Workup:
-
Quench the reaction by adding water.
-
Transfer the mixture to a separatory funnel and wash the organic layer sequentially with saturated aqueous NaHCO3 solution and brine.
-
Dry the organic layer over anhydrous MgSO4 or Na2SO4.
-
Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.
-
-
Purification: Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes).
dot digraph "Acyl_Chloride_Workflow" { graph [rankdir="TB", splines=ortho, nodesep=0.4]; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=10, color="#5F6368"];
} केंद Diagram 3: Acyl Chloride Reaction Workflow
Protocol 2: Acylation using an Acid Anhydride
This method is generally milder and avoids the formation of corrosive HCl.[7]
Step-by-Step Procedure:
-
Reaction Setup: In a round-bottom flask with a magnetic stir bar, dissolve this compound (1.0 eq) in anhydrous THF or DCM.
-
Reagent Addition: Add the acid anhydride (1.1 eq) to the solution. If the reaction is sluggish, a catalytic amount of 4-dimethylaminopyridine (DMAP) can be added.
-
Reaction: Stir the reaction mixture at room temperature for 4-8 hours.
-
Monitoring: Monitor the reaction progress using TLC or LC-MS.[12]
-
Workup:
-
Concentrate the reaction mixture under reduced pressure.
-
Redissolve the residue in ethyl acetate and wash with saturated aqueous NaHCO3 solution to remove the carboxylic acid byproduct, followed by a brine wash.
-
Dry the organic layer over anhydrous MgSO4 or Na2SO4.
-
Filter and concentrate under reduced pressure.
-
-
Purification: Purify the crude product via silica gel column chromatography.
Data Presentation: Reaction Parameter Summary
| Parameter | Acylation with Acyl Chloride | Acylation with Acid Anhydride | Rationale |
| Equivalents of Acylating Agent | 1.1 - 1.2 eq | 1.1 - 1.5 eq | A slight excess ensures complete consumption of the starting material. |
| Base | Triethylamine, Pyridine (1.2-1.5 eq) | Often not required, but DMAP (catalytic) can be used. | Essential to neutralize HCl with acyl chlorides; base drives the reaction with anhydrides. |
| Solvent | Anhydrous DCM, THF | Anhydrous DCM, THF, Acetonitrile | Aprotic solvents to prevent hydrolysis of the acylating agent. |
| Temperature | 0 °C to Room Temperature | Room Temperature to 50 °C | Initial cooling for acyl chlorides controls the exothermic reaction. |
| Reaction Time | 1 - 4 hours | 2 - 12 hours | Acyl chlorides are generally more reactive than anhydrides. |
Analytical Characterization
The successful synthesis of the N-acylated this compound can be confirmed using a suite of analytical techniques:
-
Thin Layer Chromatography (TLC): To monitor the reaction progress by observing the disappearance of the starting material and the appearance of the product spot.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): To confirm the molecular weight of the desired product and to assess the purity of the crude and purified material.[12]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To elucidate the structure of the final product. Key diagnostic signals include the appearance of a new amide N-H proton and the signals corresponding to the newly introduced acyl group.
-
Infrared (IR) Spectroscopy: To identify the characteristic vibrational frequencies of the functional groups, particularly the amide carbonyl stretches.
Troubleshooting
-
Low Yield:
-
Ensure all reagents and solvents are anhydrous, as water will hydrolyze the acylating agent.
-
Verify the quality of the acylating agent, as they can degrade over time.
-
Increase the equivalents of the base or acylating agent.
-
-
Incomplete Reaction:
-
Extend the reaction time or gently heat the reaction mixture (for acid anhydrides).
-
Add a catalyst like DMAP for anhydride reactions.
-
-
Side Products:
-
Diacylation is a potential side reaction, though generally less favorable. Using a slight excess of the acylating agent and controlled addition can minimize this.
-
If the starting material has other nucleophilic groups, protection-deprotection strategies may be necessary.
-
Conclusion
The acylation of this compound is a robust and versatile reaction for the synthesis of novel derivatives with potential applications in drug discovery. By carefully selecting the appropriate acylating agent and reaction conditions, researchers can efficiently generate a library of compounds for biological evaluation. The protocols and insights provided in this guide offer a solid foundation for the successful execution of this important chemical transformation.
References
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Save My Exams. (2025, June 23). Acylation Mechanism - A Level Chemistry Revision Notes. [Link]
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Clark, J. (n.d.). Explaining the reaction between acyl chlorides and amines - addition / elimination. Chemguide. [Link]
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Clark, J. (n.d.). Reaction between acyl chlorides and amines - addition / elimination. Chemguide. [Link]
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Sparkl. (n.d.). Revision Notes - Reaction of Amines with Acyl Chlorides | Nitrogen Compounds | Chemistry - 9701 | AS & A Level. [Link]
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HepatoChem, Inc. (n.d.). Amide coupling reaction in medicinal chemistry. Coupling reagents. [Link]
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Grokipedia. (n.d.). Schotten–Baumann reaction. [Link]
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ReactionWeb.io. (n.d.). Amine + Anhydride. [Link]
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OrgoSolver. (n.d.). Acid Chloride → Amide with Amines (NH₃, RNH₂, R₂NH). [Link]
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Basu, K., et al. (2013). Efficient acetylation of primary amines and amino acids in environmentally benign brine solution using acetyl chloride. Journal of Chemical Sciences, 125(3), 607–613. [Link]
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SATHEE CUET. (n.d.). Chemistry Schotten Baumann Reaction. [Link]
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Organic Chemistry Portal. (n.d.). Schotten-Baumann Reaction. [Link]
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International Journal of Creative Research Thoughts. (n.d.). Acetylation Of Aromatic Amines: Use Of Acidic Catalyst For Efficient Reactions. [Link]
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Springer Nature Experiments. (n.d.). Chemical Methods for Monitoring Protein Fatty Acylation. [Link]
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Fisher Scientific. (n.d.). Amide Synthesis. [Link]
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Chemistry LibreTexts. (2022, September 25). 21.5: Chemistry of Acid Anhydrides. [Link]
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Lokey Lab Protocols - Wikidot. (2017, March 7). Schotten-Baumann Reaction. [Link]
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J&K Scientific LLC. (2021, March 23). Schotten-Baumann Reaction. [Link]
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Aapptec Peptides. (n.d.). Coupling Reagents. [Link]
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Devi, N., & Saikia, P. (2009). Mild and Useful Method for N-Acylation of Amines. Synthetic Communications, 39(15), 2694-2701. [Link]
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Hang, H. C., & Wilson, J. P. (2011). Chemical Reporters for Exploring Protein Acylation. Current opinion in chemical biology, 15(1), 79–86. [Link]
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Organic Chemistry. (2021, February 9). Acylation of Amines, Part 1: with Acyl Halides [Video]. YouTube. [Link]
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Hang, H. C., & Wilson, J. P. (2012). Visualization and Identification of Fatty Acylated Proteins Using Chemical Reporters. Current protocols in chemical biology, 4(4), 245–259. [Link]
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Chemistry LibreTexts. (2023, January 22). Acid Anhydrides React with Amines to Form Amides. [Link]
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ResearchGate. (n.d.). Acetylation of amines with acetic anhydride. [Link]
-
ResearchGate. (n.d.). Monitoring timecourse of DMAP catalyzed acylation of phenols with.... [Link]
-
Ge, X., et al. (2024). I2-Catalyzed Oxidative Acylation of Tertiary Amines via C-N Bond Cleavage. Synthesis, 56(10), 1601-1607. [Link]
-
National Center for Biotechnology Information. (n.d.). Separation and Purification of Multiply Acetylated Proteins Using Cation-Exchange Chromatography. [Link]
-
Luo, Z., et al. (2020). Facile Synthesis of α-Haloketones by Aerobic Oxidation of Olefins Using KX as Nonhazardous Halogen Source. Chinese Journal of Chemistry, 38(2), 173-177. [Link]
-
PubMed. (n.d.). Separation and purification of multiply acetylated proteins using cation-exchange chromatography. [Link]
-
ResearchGate. (n.d.). N-Acylation of benzenesulfonamides 3a-e by ethyl.... [Link]
-
National Center for Biotechnology Information. (n.d.). Thio-NHS esters are non-innocent protein acylating reagents. [Link]
-
PubMed. (n.d.). Hydrophilic interaction/cation-exchange chromatography for the purification of synthetic peptides from closely related impurities: serine side-chain acetylated peptides. [Link]
-
National Center for Biotechnology Information. (n.d.). Protocol for the purification, analysis, and handling of acyl carrier proteins from type I fatty acid and polyketide synthases. [Link]
-
National Center for Biotechnology Information. (n.d.). N-Acylated and N-Alkylated 2-Aminobenzothiazoles Are Novel Agents That Suppress the Generation of Prostaglandin E2. [Link]
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Application Notes and Protocols for 3-(2-Aminoethyl)benzamide as a Putative Mth1 Inhibitor in Inflammation Research
Abstract
Chronic inflammation and oxidative stress are inextricably linked, contributing to the pathogenesis of a wide array of debilitating diseases. A key player at the intersection of these processes is the MutT Homolog 1 (MTH1) enzyme. MTH1 sanitizes the cellular nucleotide pool by hydrolyzing oxidized purine deoxynucleoside triphosphates (dNTPs), such as 8-oxo-dGTP, thereby preventing their incorporation into DNA and subsequent genomic instability.[1][2] In states of high oxidative stress, characteristic of inflammatory environments, cells become more reliant on MTH1 for survival. This dependency presents a therapeutic window for MTH1 inhibition to selectively target pro-inflammatory cells. These application notes provide a comprehensive guide for researchers on the evaluation of novel compounds, using 3-(2-Aminoethyl)benzamide as a representative benzamide scaffold, for their potential as MTH1 inhibitors in the context of inflammation research.
Introduction: MTH1 - A Strategic Target in Inflammation
Inflammatory conditions are characterized by the excessive production of reactive oxygen species (ROS) by immune cells like macrophages and neutrophils.[3][4] This surge in ROS leads to the oxidation of various biomolecules, including dNTPs within the cellular pool. The accumulation of oxidized dNTPs, particularly 8-oxo-dGTP, is highly mutagenic and can trigger DNA damage responses, leading to cell cycle arrest and apoptosis.[5][6]
The MTH1 enzyme acts as a critical gatekeeper, hydrolyzing these damaged nucleotides and preventing their incorporation into DNA.[2][5] While MTH1 is largely non-essential for normal, unstressed cells, pro-inflammatory cells with high ROS levels exhibit a heightened dependence on MTH1 for their survival and function.[5][7] This selective dependency makes MTH1 an attractive therapeutic target to quell inflammation with potentially minimal side effects on healthy tissues.[5][7] Inhibition of MTH1 in activated immune cells is expected to lead to the accumulation of oxidized dNTPs, resulting in DNA damage and subsequent cell death, thereby dampening the inflammatory response.[5][6][8]
This guide uses This compound as a structural template for a potential MTH1 inhibitor. While benzamide moieties are present in various enzyme inhibitors, the specific activity of this compound against MTH1 must be experimentally validated.[9][10] The protocols outlined herein provide a roadmap for such a validation and characterization process.
Chemical Profile: this compound
| Property | Value | Source |
| IUPAC Name | This compound | [11] |
| CAS Number | 1009-17-2 | [11][12] |
| Molecular Formula | C₉H₁₂N₂O | [11] |
| Molecular Weight | 164.20 g/mol | [11] |
| Structure | [11] | |
| Solubility | Soluble in polar solvents like water and alcohols. | [12] |
Note: The user should ensure the acquisition of a high-purity sample of this compound for experimental use. Synthesis of benzamide derivatives can be achieved through various established chemical methods.[13][14]
Hypothesized Mechanism of Action and Signaling Pathway
The central hypothesis is that this compound, or similar benzamide-containing compounds, will act as a competitive inhibitor of MTH1, binding to its active site and preventing the hydrolysis of oxidized dNTPs. This leads to an accumulation of substrates like 8-oxo-dGTP in the nucleotide pool of cells under high oxidative stress. During DNA replication, these oxidized nucleotides are incorporated into the DNA, leading to DNA lesions and the activation of DNA damage response (DDR) pathways. In highly proliferative inflammatory cells, this can trigger cell cycle arrest and apoptosis, thereby reducing the population of key inflammatory mediators.
Caption: MTH1 Signaling Pathway in Inflammation.
Experimental Protocols
The following protocols provide a framework for the initial characterization of this compound as an MTH1 inhibitor for inflammation research.
In Vitro MTH1 Enzyme Inhibition Assay
This assay determines the direct inhibitory effect of the compound on MTH1 enzymatic activity and allows for the calculation of its IC₅₀ value.
Principle: The assay measures the conversion of a substrate (8-oxo-dGTP) to its product (8-oxo-dGMP) by recombinant MTH1. The amount of remaining substrate or generated product is quantified, often using methods like HPLC or specialized luminescent assays that detect the release of pyrophosphate (PPi) or the final nucleotide monophosphate.
Materials:
-
Recombinant human MTH1 protein
-
8-oxo-dGTP (substrate)
-
This compound
-
Assay Buffer (e.g., 100 mM Tris-HCl pH 7.5, 40 mM NaCl, 10 mM MgCl₂, 1 mM DTT)
-
Detection Reagent (e.g., a commercial kit that measures PPi or a system for HPLC analysis)
-
96-well assay plates
Procedure:
-
Compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Create a serial dilution series to test a range of concentrations (e.g., from 1 nM to 100 µM).
-
Reaction Setup: In a 96-well plate, add the assay components in the following order:
-
Assay Buffer
-
Diluted this compound or vehicle control (DMSO)
-
Recombinant MTH1 enzyme (pre-incubate for 15-30 minutes at room temperature to allow for compound binding).
-
-
Initiate Reaction: Add the substrate, 8-oxo-dGTP, to all wells to start the enzymatic reaction.
-
Incubation: Incubate the plate at 37°C for a predetermined time (e.g., 30-60 minutes), ensuring the reaction is in the linear range.
-
Reaction Termination & Detection: Stop the reaction (e.g., by adding EDTA) and proceed with the detection method as per the manufacturer's instructions of the chosen kit or HPLC protocol.
-
Data Analysis:
-
Calculate the percentage of inhibition for each compound concentration relative to the vehicle control.
-
Plot the percent inhibition against the logarithm of the compound concentration.
-
Determine the IC₅₀ value using a non-linear regression analysis (log(inhibitor) vs. response -- variable slope).
-
Cellular Anti-Inflammatory Activity Assay
This protocol assesses the ability of the compound to reduce the production of pro-inflammatory cytokines in a cellular model of inflammation.
Principle: Macrophage cell lines (e.g., RAW 264.7 or THP-1) are stimulated with lipopolysaccharide (LPS) to induce a strong inflammatory response, characterized by the release of cytokines like TNF-α and IL-6. The effect of the MTH1 inhibitor on this response is then measured.
Materials:
-
RAW 264.7 (murine macrophage) or THP-1 (human monocytic) cells
-
Cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
LPS from E. coli
-
This compound
-
ELISA kits for TNF-α and IL-6
-
Cell viability assay reagent (e.g., MTT or PrestoBlue™)
Procedure:
-
Cell Seeding: Plate cells in a 96-well plate at an appropriate density and allow them to adhere overnight. For THP-1 cells, differentiate them into macrophage-like cells using PMA for 48-72 hours prior to the experiment.
-
Compound Treatment: Pre-treat the cells with various concentrations of this compound or vehicle control for 1-2 hours.
-
Inflammatory Challenge: Add LPS (e.g., 100 ng/mL) to the wells to induce an inflammatory response. Include a set of untreated, unstimulated cells as a negative control.
-
Incubation: Incubate the cells for a period sufficient to allow for robust cytokine production (e.g., 6-24 hours).
-
Supernatant Collection: Centrifuge the plate and carefully collect the cell culture supernatant for cytokine analysis.
-
Cytokine Quantification: Measure the concentration of TNF-α and IL-6 in the supernatants using the respective ELISA kits, following the manufacturer's instructions.
-
Cell Viability Assessment: To ensure that the reduction in cytokines is not due to general cytotoxicity, perform a cell viability assay on the remaining cells in the plate.
-
Data Analysis:
-
Normalize cytokine concentrations to the vehicle-treated, LPS-stimulated control.
-
Plot the cytokine levels against the compound concentration to determine the effective dose.
-
Caption: Cellular Anti-Inflammatory Assay Workflow.
In Vivo Acute Inflammation Model: Carrageenan-Induced Paw Edema
This model is a widely used and robust method to assess the in vivo efficacy of potential anti-inflammatory agents.[15][16]
Principle: The sub-plantar injection of carrageenan, a phlogistic agent, into the paw of a rodent induces a localized, acute, and well-characterized inflammatory response. The primary endpoint is the measurement of the increase in paw volume (edema) over time.
Materials:
-
Male Wistar rats or Swiss albino mice
-
This compound
-
Carrageenan (1% w/v in sterile saline)
-
Vehicle for compound administration (e.g., 0.5% carboxymethyl cellulose)
-
Positive control drug (e.g., Indomethacin)
-
Plebysmometer or digital calipers for paw volume measurement
Procedure:
-
Animal Acclimatization: Acclimatize animals to the laboratory conditions for at least one week.
-
Grouping: Randomly divide the animals into groups (n=6-8 per group):
-
Group 1: Vehicle control
-
Group 2: Positive control (Indomethacin)
-
Group 3-5: this compound at different doses (e.g., 10, 30, 100 mg/kg)
-
-
Compound Administration: Administer the test compound, positive control, or vehicle via the desired route (e.g., oral gavage) 60 minutes before the carrageenan injection.
-
Baseline Measurement: Measure the initial volume of the right hind paw of each animal.
-
Induction of Inflammation: Inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw.
-
Paw Volume Measurement: Measure the paw volume at regular intervals post-carrageenan injection (e.g., 1, 2, 3, 4, and 5 hours).
-
Data Analysis:
-
Calculate the percentage increase in paw volume for each animal at each time point compared to its baseline volume.
-
Calculate the percentage inhibition of edema for the treated groups compared to the vehicle control group.
-
Analyze the data using ANOVA followed by a post-hoc test (e.g., Dunnett's test) to determine statistical significance.
-
Expected Data and Interpretation
The successful characterization of this compound as an MTH1 inhibitor for inflammation would yield data similar to that presented in the tables below.
Table 1: In Vitro Efficacy Summary
| Assay | Parameter | Expected Result for Active Compound |
| MTH1 Enzyme Assay | IC₅₀ | < 1 µM |
| Cellular Cytotoxicity | CC₅₀ (in resting cells) | > 50 µM |
| Cellular Anti-Inflammatory Assay | EC₅₀ (TNF-α inhibition) | 1-10 µM |
| Cellular Anti-Inflammatory Assay | EC₅₀ (IL-6 inhibition) | 1-10 µM |
A significant window between the enzymatic IC₅₀ and cellular cytotoxicity (CC₅₀) is desirable, indicating target-specific effects rather than general toxicity.
Table 2: In Vivo Anti-Inflammatory Efficacy
| Treatment Group | Dose (mg/kg) | % Inhibition of Paw Edema (at 3 hours) |
| Vehicle Control | - | 0% |
| Indomethacin (Positive Control) | 10 | ~50-60% |
| This compound | 10 | Dose-dependent |
| This compound | 30 | increase in |
| This compound | 100 | inhibition |
A dose-dependent reduction in paw edema would provide strong evidence of in vivo anti-inflammatory activity.
Conclusion
The targeting of MTH1 represents a promising strategy for the development of novel anti-inflammatory therapeutics. The protocols detailed in these application notes provide a comprehensive framework for the initial evaluation of this compound, or any novel compound, as a potential MTH1 inhibitor. Through a systematic approach encompassing biochemical characterization, cellular activity assays, and in vivo efficacy models, researchers can effectively validate new chemical entities for their potential in treating inflammatory diseases.
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development of 3-(2-Aminoethyl)benzamide analogs for SAR studies.
APPLICATION NOTE & PROTOCOLS
Topic: Development of 3-(2-Aminoethyl)benzamide Analogs for Structure-Activity Relationship (SAR) Studies as PARP1 Inhibitors
Introduction: The Benzamide Scaffold in Modern Drug Discovery
The benzamide scaffold is a privileged structure in medicinal chemistry, forming the backbone of numerous therapeutic agents.[1] Its synthetic tractability and the ability to readily modify its aromatic ring and amide substituents allow for precise tuning of pharmacological properties. This guide focuses on a specific, highly versatile scaffold: This compound . Analogs of this structure have shown significant promise, particularly as inhibitors of Poly(ADP-ribose) polymerase 1 (PARP1).
PARP1 is a critical enzyme in the cellular response to DNA single-strand breaks (SSBs).[2] Upon detecting DNA damage, PARP1 synthesizes poly(ADP-ribose) (PAR) chains, which act as a scaffold to recruit other DNA repair proteins.[2] Inhibiting PARP1 is a clinically validated strategy, especially in cancers with deficiencies in other DNA repair pathways (e.g., BRCA1/2 mutations), a concept known as synthetic lethality.[2]
This document provides a comprehensive guide for researchers on the strategic design, synthesis, and biological evaluation of a library of this compound analogs to establish a robust Structure-Activity Relationship (SAR) for PARP1 inhibition.
Part 1: Strategic Design of the Analog Library
The core principle of SAR is to systematically alter the structure of a lead compound to understand how specific chemical modifications affect its biological activity. For the this compound scaffold, we can identify three primary vectors for modification (R¹, R², R³).
Logical Framework for Analog Design
Caption: Overall workflow from chemical synthesis to SAR analysis.
Protocol: Synthesis of 3-(2-Acetamidoethyl)benzamide
This protocol describes the synthesis of a simple R³-modified analog where the terminal amine is acetylated.
Materials:
-
This compound hydrochloride
-
Acetic anhydride
-
Triethylamine (TEA)
-
Dichloromethane (DCM)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
-
Ethyl acetate/Hexanes solvent system
Procedure:
-
Reaction Setup: To a solution of this compound hydrochloride (1.0 eq) in DCM (0.2 M), add triethylamine (2.5 eq) at 0 °C under a nitrogen atmosphere. Stir for 15 minutes.
-
Rationale: TEA is a non-nucleophilic base used to deprotonate the ammonium salt to the free amine and to neutralize the HCl byproduct formed during the subsequent acylation.
-
-
Acylation: Slowly add acetic anhydride (1.2 eq) to the reaction mixture at 0 °C. Allow the reaction to warm to room temperature and stir for 4-6 hours.
-
Rationale: Acetic anhydride is the acylating agent. The reaction is started at 0 °C to control the initial exothermic reaction.
-
-
Workup: Quench the reaction by adding saturated sodium bicarbonate solution. Separate the organic layer. Wash the organic layer sequentially with water and brine.
-
Rationale: The bicarbonate solution neutralizes any remaining acid. The water and brine washes remove water-soluble impurities.
-
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude residue by silica gel column chromatography using a gradient of ethyl acetate in hexanes to afford the pure 3-(2-Acetamidoethyl)benzamide.
-
Rationale: Chromatography separates the desired product from unreacted starting materials and byproducts based on polarity.
-
-
Characterization: Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).
Part 3: Biological Evaluation Protocol
To determine the inhibitory activity of the synthesized analogs against PARP1, a reliable and quantitative in vitro assay is required. A chemiluminescent ELISA-based assay is a common and robust method. [3]
Protocol: In Vitro PARP1 Chemiluminescent Activity Assay
This protocol is adapted from commercially available kits and standard biochemical practice. [4][5] Principle: This assay measures the incorporation of biotinylated ADP-ribose onto histone proteins coated on a microplate. The amount of incorporated biotin is detected using a streptavidin-horseradish peroxidase (HRP) conjugate, which generates a luminescent signal proportional to PARP1 activity. [5] Materials:
-
Synthesized benzamide analogs (dissolved in DMSO)
-
Recombinant human PARP1 enzyme
-
Histone-coated 96-well white plates
-
Assay Buffer
-
Activated DNA
-
Biotinylated NAD+
-
Streptavidin-HRP
-
Chemiluminescent HRP substrate
-
Plate reader with luminescence detection capability
Procedure:
-
Compound Preparation: Prepare serial dilutions of the synthesized analogs in DMSO. A typical starting concentration is 1 mM. Then, create a 10-point, 3-fold serial dilution series in Assay Buffer. The final DMSO concentration in the well should be ≤1%.
-
Rationale: Serial dilutions allow for the determination of a dose-response curve and calculation of the IC₅₀ value. DMSO is a common solvent for small molecules but can affect enzyme activity at high concentrations. [4]2. Reaction Setup: In each well of the histone-coated plate, add the following in order:
-
25 µL Assay Buffer (for control wells) or diluted compound.
-
10 µL of PARP1 enzyme solution.
-
Incubate for 10 minutes at room temperature.
-
Rationale: Pre-incubating the enzyme with the inhibitor allows for binding to occur before the reaction is initiated.
-
-
Initiation of PARPylation: Add a 15 µL cocktail of Activated DNA and Biotinylated NAD+ to each well to start the reaction.
-
Rationale: Activated DNA mimics DNA damage, stimulating PARP1 activity. Biotinylated NAD+ is the substrate that allows for subsequent detection.
-
-
Incubation: Cover the plate and incubate for 60 minutes at 30°C with gentle agitation.
-
Detection:
-
Wash the plate 3 times with Wash Buffer.
-
Add 50 µL of Streptavidin-HRP solution to each well and incubate for 30 minutes at room temperature.
-
Wash the plate 3 times with Wash Buffer.
-
Add 50 µL of chemiluminescent HRP substrate.
-
-
Data Acquisition: Immediately read the luminescence on a microplate reader.
Part 4: Data Analysis and SAR Interpretation
The primary output of the biological assay is the luminescence signal, which is inversely proportional to the inhibitor's potency.
-
IC₅₀ Calculation: Convert the raw luminescence data to percent inhibition relative to the DMSO control. Plot percent inhibition versus the logarithm of the inhibitor concentration. Fit the data to a sigmoidal dose-response curve (variable slope) using appropriate software (e.g., GraphPad Prism) to determine the IC₅₀ value for each analog. The IC₅₀ is the concentration of inhibitor required to reduce enzyme activity by 50%. [6]2. SAR Table Construction: Summarize the results in a structured table to facilitate comparison and identify trends.
Table 1: Representative SAR Data for this compound Analogs
| Compound ID | R¹ (Benzamide Ring) | R³ (Terminal Amine) | PARP1 IC₅₀ (nM) | Notes |
| LEAD-01 | H | -NH₂ | 250 | Parent compound. |
| ANA-01 | 4-F | -NH₂ | 150 | Fluoro substitution improves potency. |
| ANA-02 | 4-OCH₃ | -NH₂ | 400 | Methoxy group is detrimental. |
| ANA-03 | H | -NH-C(O)CH₃ | 85 | Acetylation of amine enhances activity. |
| ANA-04 | H | -N(CH₃)₂ | >10,000 | Loss of H-bond donor removes activity. |
| ANA-05 | 4-F | -NH-C(O)CH₃ | 15 | Optimal: Combines beneficial modifications. |
Interpretation: From this representative data, several key SAR insights can be drawn:
-
A small, electronegative substituent at the 4-position of the benzamide ring (R¹) is favorable for activity (compare ANA-01 to LEAD-01 ).
-
The terminal amine (R³) requires a hydrogen bond donor. Acylation to a secondary amide (ANA-03 ) is significantly better than the primary amine, suggesting a specific hydrogen bond acceptor interaction in the PARP1 active site.
-
Removal of the hydrogen bond donor capacity via dimethylation (ANA-04 ) completely abolishes activity.
-
Combining favorable modifications leads to a synergistic improvement in potency, as seen in ANA-05 .
These initial findings provide a clear, data-driven path for the next round of analog design, perhaps focusing on different acyl groups for the R³ position and further exploration of the R¹ position with other halogens.
References
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National Center for Biotechnology Information. Structure–activity relationship investigation of benzamide and picolinamide derivatives containing dimethylamine side chain as acetylcholinesterase inhibitors. Available from: [Link]
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MDPI. Comprehensive Structure-Activity Relationship Analysis of Benzamide Derivatives as Histone Deacetylase 1 (HDAC1) Inhibitors. Available from: [Link]
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PubMed. Structure–activity relationship investigation of benzamide and picolinamide derivatives containing dimethylamine side chain as acetylcholinesterase inhibitors. Available from: [Link]
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MDPI. Synthesis and Single Crystal Structures of N-Substituted Benzamides and Their Chemoselective Selenation/Reduction Derivatives. Available from: [Link]
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BPS Bioscience. Choosing the Right Assay for Poly-ADP Ribose Polymerase (PARP). Available from: [Link]
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MDPI. Synthesis and Biological Activity of Benzamides Substituted with Pyridine-Linked 1,2,4-Oxadiazole. Available from: [Link]
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ResearchGate. Figure 4. Chemical synthesis of 3-substituted benzamides. (A) Reagents... Available from: [Link]
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National Center for Biotechnology Information. Protocol for quantifying PARP inhibitor-induced changes in PARP1 dynamics and activity through live-cell imaging. Available from: [Link]
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ResearchGate. Synthesis and Biological Activity of Benzamides Substituted with Pyridine-Linked 1,2,4-Oxadiazole. Available from: [Link]
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National Center for Biotechnology Information. Synthesis and Biological Activity of Benzamides Substituted with Pyridine-Linked 1,2,4-Oxadiazole. Available from: [Link]
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PubMed. Parallel methods for the preparation and SAR exploration of N-ethyl-4-[(8-alkyl-8-aza-bicyclo[3.2.1]oct-3-ylidene)-aryl-methyl]-benzamides, powerful mu and delta opioid agonists. Available from: [Link]
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Application Note: Investigating the Anti-Proliferative Potential of 3-(2-Aminoethyl)benzamide in Cancer Cell Lines
Introduction
The benzamide moiety is a key pharmacophore present in a diverse range of therapeutic agents, including several successful anti-cancer drugs.[1][2] These compounds are known to interact with various biological targets, such as histone deacetylases (HDACs) and poly (ADP-ribose) polymerase (PARP), which are critical regulators of cancer cell proliferation, survival, and DNA repair.[3][4] 3-(2-Aminoethyl)benzamide (CAS: 1009-17-2) is a benzamide derivative whose biological activity in the context of oncology is currently underexplored.[5][6] Given its structural features, it presents an intriguing candidate for investigation as a modulator of cancer cell signaling pathways.
This document provides a comprehensive guide for researchers to systematically evaluate the potential anti-proliferative effects of this compound. We hypothesize that, like other benzamide-containing molecules such as Olaparib, it may function by inhibiting key enzymes involved in DNA damage repair, such as PARP.[7][8] Inhibition of PARP leads to the accumulation of DNA single-strand breaks, which collapse into toxic double-strand breaks during replication. In cancer cells with underlying DNA repair defects (e.g., BRCA mutations), this can induce synthetic lethality, a state where the simultaneous loss of two pathways results in cell death.[9][10]
The following sections detail a logical experimental workflow, from initial cytotoxicity screening to mechanistic validation, designed to rigorously test this hypothesis and characterize the compound's effects on cancer cell proliferation.
Hypothesized Mechanism of Action: PARP Inhibition
Poly (ADP-ribose) polymerase (PARP) is a family of enzymes central to the DNA damage response (DDR), particularly in the repair of single-strand breaks (SSBs).[11] When PARP is inhibited, these SSBs are not repaired. During DNA replication, the replication fork encounters these unrepaired SSBs, leading to the formation of highly cytotoxic double-strand breaks (DSBs).[12] In healthy cells, DSBs can be efficiently repaired by the homologous recombination (HR) pathway. However, many cancers, particularly those with mutations in BRCA1 or BRCA2 genes, are deficient in HR.[13] In these HR-deficient cells, the inhibition of PARP prevents any alternative repair, leading to genomic instability and apoptotic cell death—a concept known as synthetic lethality.[7][14] We propose that this compound may act as a PARP inhibitor, thus selectively targeting cancer cells with compromised DNA repair capabilities.
Caption: Hypothesized PARP Inhibition Pathway.
Experimental Workflow and Protocols
A tiered approach is recommended to efficiently characterize the effects of this compound. This workflow begins with broad screening for anti-proliferative activity and progressively narrows down to specific mechanistic assays.
Caption: Logical Experimental Workflow.
Phase 1: Cell Proliferation and Viability (MTT Assay)
Objective: To determine the concentration-dependent effect of this compound on the metabolic activity and proliferation of cancer cells and to calculate the half-maximal inhibitory concentration (IC50).
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method for assessing cell viability. Mitochondrial dehydrogenases in living cells reduce the yellow MTT to a purple formazan product. The intensity of this color, measured spectrophotometrically, is proportional to the number of viable cells.[15]
Protocol:
-
Cell Seeding: Plate cancer cells (e.g., HeLa, MCF-7, or a BRCA-mutant line like CAPAN-1) in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.[16] Incubate overnight at 37°C, 5% CO2.
-
Compound Preparation: Prepare a 2X stock concentration series of this compound in culture medium. A typical range would be from 0.1 µM to 100 µM.
-
Treatment: Remove the old medium from the cells and add 100 µL of the compound dilutions (including a vehicle-only control) to the respective wells.
-
Incubation: Incubate the plate for 48-72 hours at 37°C, 5% CO2.
-
MTT Addition: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C, until purple formazan crystals are visible.[16]
-
Solubilization: Add 100 µL of solubilization solution (e.g., DMSO or 0.01 N HCl in 10% SDS) to each well.
-
Data Acquisition: Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution of the formazan. Read the absorbance at 570 nm using a microplate reader.[17]
Data Presentation:
| Concentration (µM) | Absorbance (570 nm) (Mean ± SD) | % Viability (Relative to Control) |
| 0 (Vehicle) | 1.25 ± 0.08 | 100% |
| 0.1 | 1.22 ± 0.07 | 97.6% |
| 1 | 1.15 ± 0.09 | 92.0% |
| 10 | 0.85 ± 0.06 | 68.0% |
| 25 | 0.61 ± 0.05 | 48.8% |
| 50 | 0.40 ± 0.04 | 32.0% |
| 100 | 0.22 ± 0.03 | 17.6% |
| Table 1: Example data from an MTT assay. The IC50 value is determined by non-linear regression analysis of the dose-response curve. |
Phase 2: Long-Term Clonogenic Survival (Colony Formation Assay)
Objective: To assess the long-term effect of the compound on the ability of a single cancer cell to undergo sustained proliferation and form a colony.
Principle: This assay measures the reproductive viability of cells after treatment. A cell that survives treatment and can proliferate indefinitely will form a colony (defined as ≥50 cells).
Protocol:
-
Cell Seeding: Seed a low number of cells (e.g., 200-1000 cells) per well in 6-well plates. Allow cells to attach overnight.[18]
-
Treatment: Treat the cells with this compound at various concentrations (e.g., 0.5x, 1x, and 2x the IC50 value determined from the MTT assay) for 24 hours.
-
Recovery: After 24 hours, remove the compound-containing medium, wash with PBS, and add fresh, drug-free medium.
-
Incubation: Incubate the plates for 10-14 days, allowing colonies to form.[19]
-
Fixation and Staining:
-
Wash the colonies gently with PBS.
-
Fix the colonies with a methanol:acetic acid solution (3:1) for 5 minutes.
-
Stain with 0.5% crystal violet solution for 2 hours.[18]
-
-
Data Acquisition: Wash the plates with tap water to remove excess stain and air dry. Count the number of colonies (≥50 cells) in each well.
Data Analysis:
-
Plating Efficiency (PE): (No. of colonies formed / No. of cells seeded) x 100%
-
Surviving Fraction (SF): No. of colonies formed after treatment / (No. of cells seeded x PE)[18]
Phase 3: Cell Cycle Analysis by Flow Cytometry
Objective: To determine if this compound induces cell cycle arrest at specific phases (G1, S, or G2/M).
Principle: Propidium iodide (PI) is a fluorescent intercalating agent that binds stoichiometrically to DNA.[20] The fluorescence intensity of PI-stained cells is directly proportional to their DNA content, allowing for the discrimination of cells in different phases of the cell cycle (G0/G1, S, and G2/M).[21]
Protocol:
-
Treatment: Plate cells in 6-well plates and treat with the compound at its IC50 concentration for 24 and 48 hours.
-
Cell Harvest: Harvest both adherent and floating cells. Centrifuge at 300 x g for 5 minutes.[21]
-
Fixation: Wash the cell pellet with ice-cold PBS. Resuspend the pellet and add 5 mL of ice-cold 70% ethanol dropwise while gently vortexing to prevent clumping. Fix for at least 1 hour at 4°C.[22]
-
Staining:
-
Data Acquisition: Analyze the samples on a flow cytometer. Collect at least 10,000 events per sample. Use gating strategies to exclude doublets.[22]
Phase 4: Mechanistic Validation by Western Blot
Objective: To detect changes in key proteins associated with the DNA damage response and apoptosis, thereby validating the hypothesized mechanism of PARP inhibition.
Principle: Western blotting uses antibodies to detect specific proteins in a complex mixture. We will probe for γH2AX (a marker of DNA double-strand breaks) and cleaved PARP (a marker of apoptosis).[24][25]
Protocol:
-
Protein Extraction: Treat cells with the compound at its IC50 for various time points (e.g., 6, 12, 24 hours). Lyse the cells in ice-cold RIPA buffer containing protease and phosphatase inhibitors.[26]
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford protein assay.
-
SDS-PAGE: Denature 20-30 µg of protein per sample by boiling in Laemmli buffer. Separate the proteins by size on a polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate with primary antibodies overnight at 4°C (e.g., anti-phospho-Histone H2A.X (Ser139) [γH2AX], anti-cleaved PARP, and a loading control like β-actin).[27]
-
Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[26]
-
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
Expected Results: An increase in the levels of γH2AX would indicate the formation of DNA double-strand breaks. An increase in the 89 kDa cleaved PARP fragment would confirm the induction of apoptosis.[25][28]
Trustworthiness and Self-Validation
To ensure the reliability and reproducibility of the findings, the following controls are essential at each stage:
-
Vehicle Control: All experiments must include a control group treated with the same concentration of the vehicle (e.g., DMSO) used to dissolve the compound.
-
Positive Controls:
-
For proliferation and apoptosis assays, a known cytotoxic agent (e.g., Staurosporine or Etoposide) should be used as a positive control.
-
For Western blotting of PARP inhibition markers, a known PARP inhibitor like Olaparib should be run in parallel.[27]
-
-
Loading Controls: For Western blotting, a housekeeping protein (e.g., β-actin, GAPDH) must be probed on every blot to ensure equal protein loading across all lanes.
-
Replicates: All experiments should be performed with at least three biological replicates to ensure statistical significance.
By integrating these controls, the experimental system becomes self-validating, providing high confidence in the interpretation of the results.
References
-
Bio-protocol. Clonogenic Assay. Available from: [Link]
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 423156, N-(2-aminoethyl)benzamide. Available from: [Link]
-
Turner NC, et al. Olaparib. PMC. Available from: [Link]
-
ResearchGate. Induction of PARP cleavage and γ-H2AX by bufalin or melphalan. Western... | Download Scientific Diagram. Available from: [Link]
-
Pilie PG, et al. PARP Inhibitors: Clinical Relevance, Mechanisms of Action and Tumor Resistance. PMC. Available from: [Link]
-
PubMed. Design, synthesis and biological evaluation of benzamide derivatives as novel anticancer agents. Available from: [Link]
-
MDPI. The Novel Benzamide Derivative, VKNG-2, Restores the Efficacy of Chemotherapeutic Drugs in Colon Cancer Cell Lines by Inhibiting the ABCG2 Transporter. Available from: [Link]
-
University of Rochester Medical Center. DNA Cell Cycle Analysis with PI. Available from: [Link]
-
Annual Reviews. Mechanism of Action of PARP Inhibitors. Available from: [Link]
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 506077, 3-(2-Aminoethyl)benzoic acid. Available from: [Link]
-
Drug Target Review. The mechanism of PARP inhibitor action is identified. Available from: [Link]
-
Wikipedia. Olaparib. Available from: [Link]
-
Texas Children's Hospital. MTT Cell Assay Protocol. Available from: [Link]
-
ResearchGate. How to detect gamma H2AX and cleaved caspase 3 signal for WB?. Available from: [Link]
-
UCL. Cell Cycle Analysis by Propidium Iodide Staining. Available from: [Link]
-
Bio-Rad. General Protocol for Western Blotting. Available from: [Link]
-
Massive Bio. Poly Adp Ribose Polymerase Inhibitor. Available from: [Link]
-
National Cancer Institute. Olaparib. Available from: [Link]
-
PubMed Central. Benzimidazole and its derivatives as cancer therapeutics: The potential role from traditional to precision medicine. Available from: [Link]
-
YouTube. A Guide to the Colony Forming Cell Assay: Methods and Tips. Available from: [Link]
-
Patsnap Synapse. What is the mechanism of Olaparib?. Available from: [Link]
-
SpringerLink. Anticancer benzimidazole derivatives as inhibitors of epigenetic targets: a review article. Available from: [Link]
-
MD Anderson Cancer Center. What are PARP inhibitors?. Available from: [Link]
-
ResearchGate. Cell sensitivity assays: the MTT assay. Cancer cell culture: methods and protocols. Available from: [Link]
-
Bio-Rad Antibodies. Analysis by Western Blotting - Apoptosis. Available from: [Link]
-
Targeted Oncology. The Mechanism of Action of Olaparib. Available from: [Link]
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 39733689, 2-amino-N-(2-aminoethyl)benzamide. Available from: [Link]
-
ResearchGate. Discovery of Novel N-Benzylbenzamide Derivatives as Tubulin Polymerization Inhibitors with Potent Antitumor Activities | Request PDF. Available from: [Link]
-
PMC. The Soft Agar Colony Formation Assay. Available from: [Link]
-
ACS Publications. Dual PARP/NAMPT Inhibitors for BRCA Wild-Type Triple-Negative Breast Cancer: Disrupting Homologous Recombination Repair and Activating Antitumor Immunity. Available from: [Link]
-
NCBI Bookshelf. Cell Viability Assays - Assay Guidance Manual. Available from: [Link]
-
Flow Cytometry Facility. DNA Staining with Propidium Iodide for Cell Cycle Analysis. Available from: [Link]
Sources
- 1. Design, synthesis and biological evaluation of benzamide derivatives as novel anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Benzimidazole and its derivatives as cancer therapeutics: The potential role from traditional to precision medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Anticancer benzimidazole derivatives as inhibitors of epigenetic targets: a review article - RSC Advances (RSC Publishing) DOI:10.1039/D4RA05014B [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. N-(2-aminoethyl)benzamide | C9H12N2O | CID 423156 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. cymitquimica.com [cymitquimica.com]
- 7. Olaparib - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Olaparib - Wikipedia [en.wikipedia.org]
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- 10. What is the mechanism of Olaparib? [synapse.patsnap.com]
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- 12. What are PARP inhibitors? | MD Anderson Cancer Center [mdanderson.org]
- 13. Olaparib - NCI [cancer.gov]
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- 15. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
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- 28. pubs.acs.org [pubs.acs.org]
Troubleshooting & Optimization
Technical Support Center: Optimizing the Synthesis of 3-(2-Aminoethyl)benzamide
Welcome to the technical support center for the synthesis of 3-(2-Aminoethyl)benzamide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions encountered during this synthesis. As Senior Application Scientists, we aim to combine technical accuracy with practical, field-proven insights to help you improve your yield and purity.
Overview of Synthetic Strategies
The synthesis of this compound can be approached through several strategic routes. The optimal choice depends on the available starting materials, scalability, and the desired purity of the final product. Below, we outline two common and effective synthetic pathways.
-
Route A: Amide Formation from a Precursor Amine. This is a convergent approach where the ethylamine side chain is already in place on the aromatic ring, and the final step is the formation of the benzamide.
-
Route B: Side-Chain Modification on a Benzoyl Precursor. This is a linear approach that starts with a substituted benzoyl compound, followed by the construction and modification of the ethylamine side chain.
Below is a DOT script that visualizes the logical relationship between the two main synthetic strategies for this compound.
Caption: Synthetic strategies for this compound.
Troubleshooting Guide: Route A - Amide Formation from 3-(2-Aminoethyl)benzoic Acid
This route involves the coupling of a 3-(2-aminoethyl)benzoic acid derivative with an ammonia source. A common precursor is 3-(2-tert-butoxycarbonylaminoethyl)benzoic acid, where the amine is protected.
Experimental Workflow: Route A
Below is a DOT script that visualizes the general experimental workflow for Route A.
Caption: Workflow for Route A: Amide Formation.
Troubleshooting Q&A: Route A
Question 1: My coupling reaction is showing low conversion to the amide. What are the likely causes?
Answer: Low conversion in amide coupling reactions is a frequent issue. Here are the primary aspects to investigate:
-
Inefficient Carboxylic Acid Activation: The carboxylic acid must be activated to react with the ammonia source. If using carbodiimides like EDC (1-(3-Dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride), the addition of an activating agent like HOBt (Hydroxybenzotriazole) is crucial.[1] HOBt forms an active ester that is more reactive and less prone to side reactions.
-
Suboptimal pH: The pH of the reaction is critical. The amine nucleophile (in this case, ammonia or an ammonium salt with a base) needs to be in its free base form to be nucleophilic. If the medium is too acidic, the amine will be protonated and unreactive. Conversely, a highly basic medium can lead to side reactions. When using ammonium chloride as the ammonia source, a non-nucleophilic base like DIPEA (N,N-Diisopropylethylamine) should be used to liberate the ammonia in situ.[1]
-
Moisture Contamination: Carbodiimides are moisture-sensitive and can be hydrolyzed, rendering them inactive. Ensure all your reagents and solvents are anhydrous.
-
Guanidinium Byproduct Formation: With uronium/aminium-based coupling reagents like HBTU or HATU, the amine can react with the coupling reagent itself, forming a stable guanidinium byproduct and consuming your amine, which reduces the yield.[2] To mitigate this, pre-activate the carboxylic acid with the coupling reagent before adding the amine source.[2]
Question 2: During the Boc deprotection step, I am getting a complex mixture of products. Why is this happening and how can I fix it?
Answer: A complex product mixture after Boc deprotection often points to side reactions or incomplete deprotection.
-
Incomplete Deprotection: Ensure you are using a sufficient excess of the deprotecting agent (e.g., trifluoroacetic acid (TFA) or HCl in dioxane). The reaction progress can be monitored by TLC or LC-MS.
-
Side Reactions with Scavengers: During deprotection, the released tert-butyl cation is a reactive electrophile that can alkylate electron-rich sites on your molecule. While less of a concern for this specific molecule, it's good practice to use scavengers like triethylsilane or anisole to trap the carbocation.
-
Acid-Labile Functional Groups: Check if your molecule has other acid-sensitive groups that might be reacting under the deprotection conditions.
Question 3: My final product is an oil and won't crystallize. What should I do?
Answer: The formation of an oil instead of a solid is often due to impurities or the presence of residual solvent.
-
Induce Crystallization: Try scratching the inside of the flask with a glass rod at the liquid-air interface to create nucleation sites.[3][4] Seeding with a small crystal of the pure compound, if available, can also be effective.[3]
-
Solvent System for Recrystallization: You may need to optimize your recrystallization solvent system. A good solvent will dissolve your compound when hot but not when cold.[4] For a polar compound like this compound, consider solvent mixtures like ethanol/water or isopropanol/water.[4]
-
Purification by Chromatography: If recrystallization fails, column chromatography is a reliable alternative for purifying oils.
Troubleshooting Guide: Route B - Side-Chain Modification of 3-Cyanobenzamide
This route begins with a more readily available starting material, 3-cyanobenzamide, and involves the reduction of the nitrile group to an amine.
Experimental Workflow: Route B
Below is a DOT script that visualizes the general experimental workflow for Route B.
Caption: Workflow for Route B: Nitrile Reduction.
Troubleshooting Q&A: Route B
Question 1: The reduction of the nitrile group is not going to completion, or I am seeing over-reduction. How can I improve this step?
Answer: The reduction of a nitrile to a primary amine can be challenging. Here's how to troubleshoot it:
-
Choice of Reducing Agent:
-
Lithium Aluminum Hydride (LAH): This is a powerful reducing agent that is very effective for this transformation.[5] However, it is non-selective and will also reduce the amide if not controlled. The amide is generally less reactive than the nitrile, but over-reduction is a risk with prolonged reaction times or high temperatures. Use of LAH requires strictly anhydrous conditions.
-
Catalytic Hydrogenation: This method can be milder and more selective. Catalysts like Raney Nickel or Palladium on carbon (Pd/C) under a hydrogen atmosphere are commonly used.[6] The presence of ammonia during the hydrogenation can help to suppress the formation of secondary amine byproducts.
-
-
Reaction Conditions:
-
Temperature: For LAH reductions, the reaction is typically started at a low temperature (e.g., 0 °C) and then allowed to warm to room temperature. For catalytic hydrogenation, the pressure of hydrogen and the reaction temperature may need to be optimized.
-
Solvent: Anhydrous ethers like THF or diethyl ether are standard for LAH reductions. For hydrogenation, alcohols like ethanol or methanol are common.
-
Question 2: I am having difficulty with the work-up of my LAH reaction. What is the best procedure?
Answer: The work-up of LAH reactions must be done carefully to quench the excess reagent and precipitate the aluminum salts for easy filtration. A widely used and effective method is the Fieser work-up:
-
Cool the reaction mixture in an ice bath.
-
Slowly and sequentially add 'x' mL of water, where 'x' is the mass in grams of LAH used.
-
Add 'x' mL of 15% aqueous sodium hydroxide.
-
Add '3x' mL of water.
-
Stir the resulting mixture at room temperature until a granular precipitate forms.
-
Filter the mixture and wash the precipitate with an appropriate organic solvent.
This procedure generally provides a free-flowing solid that is easy to filter, leading to better recovery of the product.
Question 3: My final product is contaminated with a secondary amine byproduct. How did this form and how can I remove it?
Answer: The formation of a secondary amine, di[2-(3-carbamoylphenyl)ethyl]amine, is a known side reaction in nitrile reductions. It occurs when the initially formed primary amine reacts with an intermediate imine.
-
Minimizing Formation: As mentioned, conducting catalytic hydrogenation in the presence of ammonia can help to minimize the formation of this byproduct.
-
Purification: The primary amine product is basic and can be separated from the less basic secondary amine and other neutral impurities through acid-base extraction.
-
Dissolve the crude product in an organic solvent like dichloromethane.
-
Extract with a dilute acid (e.g., 1M HCl). The primary and secondary amines will move to the aqueous layer as their hydrochloride salts.
-
Wash the organic layer to remove any remaining neutral impurities.
-
Basify the aqueous layer with a base like sodium hydroxide to a pH > 12.
-
Extract the free amines back into an organic solvent.
-
Dry the organic layer, filter, and concentrate to obtain the purified amine mixture.
-
Further purification can be achieved by column chromatography if necessary.
-
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for synthesizing benzamides in general? A1: The three most prevalent methods for synthesizing benzamides are the Schotten-Baumann reaction (from an acyl chloride and an amine), coupling agent-mediated synthesis (from a carboxylic acid and an amine), and direct amidation of a carboxylic acid with an amine, which usually requires high temperatures.[3]
Q2: My Schotten-Baumann reaction for a similar benzamide synthesis has a low yield. What are the common causes? A2: Low yields in the Schotten-Baumann reaction are often due to hydrolysis of the benzoyl chloride, which reacts with water to form the unreactive benzoic acid.[3] It is also crucial to use a base (like aqueous NaOH or pyridine) to neutralize the HCl byproduct, which can protonate the starting amine and render it non-nucleophilic.[3]
Q3: How can I monitor the progress of my reaction? A3: Thin-layer chromatography (TLC) is a quick and effective way to monitor the reaction. Use a suitable solvent system that gives good separation between your starting material and product. Staining with ninhydrin can be useful for visualizing the amine product. For more quantitative analysis, High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) can be used.
Q4: What are the typical storage conditions for this compound? A4: As a primary amine, it can be sensitive to air and light. It is best stored in a cool, dark place under an inert atmosphere (e.g., nitrogen or argon) to prevent degradation.
Protocols and Data
Protocol 1: Amide Coupling and Deprotection (Route A)
-
Activation and Coupling:
-
Dissolve 3-(2-Boc-aminoethyl)benzoic acid (1.0 eq) and HOBt (1.2 eq) in anhydrous DMF.
-
Cool the solution to 0 °C in an ice bath.
-
Add EDC·HCl (1.2 eq) and stir for 30 minutes at 0 °C.
-
In a separate flask, dissolve ammonium chloride (1.5 eq) in DMF and add DIPEA (3.0 eq).
-
Add the ammonia/DIPEA solution to the activated acid solution and allow the reaction to warm to room temperature and stir for 12-16 hours.
-
-
Work-up:
-
Pour the reaction mixture into water and extract with ethyl acetate (3x).
-
Wash the combined organic layers with saturated sodium bicarbonate solution, water, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
-
Deprotection:
-
Dissolve the crude Boc-protected amide in a 1:1 mixture of dichloromethane and TFA, or in a solution of 4M HCl in dioxane.
-
Stir at room temperature for 1-2 hours (monitor by TLC).
-
Concentrate the reaction mixture under reduced pressure.
-
Dissolve the residue in water, basify with 1M NaOH, and extract with dichloromethane.
-
Dry the organic layer and concentrate to yield the crude product.
-
-
Purification:
-
Recrystallize the crude product from an ethanol/water mixture.
-
Protocol 2: Nitrile Reduction with LAH (Route B)
-
Reduction:
-
To a stirred suspension of LAH (2.0 eq) in anhydrous THF at 0 °C under an inert atmosphere, add a solution of 3-cyanobenzamide (1.0 eq) in anhydrous THF dropwise.
-
After the addition is complete, allow the mixture to warm to room temperature and then gently reflux for 4-6 hours (monitor by TLC).
-
-
Work-up (Fieser Method):
-
Cool the reaction mixture to 0 °C.
-
Sequentially and slowly add water (x mL), 15% NaOH (x mL), and water (3x mL), where 'x' is the mass of LAH in grams.
-
Stir vigorously until a white granular precipitate forms.
-
Filter the solid and wash thoroughly with THF or ethyl acetate.
-
Combine the filtrate and washings and concentrate under reduced pressure.
-
-
Purification:
-
Purify the crude product by recrystallization or column chromatography.
-
Table 1: Reagent Stoichiometry and Conditions
| Parameter | Route A (Coupling) | Route B (Reduction) |
| Key Starting Material | 3-(2-Boc-aminoethyl)benzoic acid | 3-Cyanobenzamide |
| Key Reagents | EDC·HCl, HOBt, NH4Cl, DIPEA | Lithium Aluminum Hydride (LAH) |
| Stoichiometry (eq) | 1.0 (SM), 1.2 (EDC), 1.2 (HOBt), 1.5 (NH4Cl), 3.0 (DIPEA) | 1.0 (SM), 2.0 (LAH) |
| Solvent | Anhydrous DMF | Anhydrous THF |
| Temperature | 0 °C to Room Temperature | 0 °C to Reflux |
| Reaction Time | 12-16 hours | 4-6 hours |
| Typical Yield | 60-80% | 50-70% |
References
- Side reactions to consider in the synthesis of benzamide deriv
- Identifying and minimizing side reactions in benzamide synthesis - Benchchem.
- "N-(2-aminoethyl)-2-hydroxybenzamide" purification challenges and solutions - Benchchem.
- Reduction of Nitro Groups, The Baeyer-Villiger, and Protection of Amines.
- Synthesis of tert-butyl (substituted benzamido)phenylcarbamate derivatives: anti-inflammatory activity and docking studies - NIH.
- 22.4a Synthesis of Amines Reduction - YouTube.
Sources
- 1. Synthesis of tert-butyl (substituted benzamido)phenylcarbamate derivatives: anti-inflammatory activity and docking studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. m.youtube.com [m.youtube.com]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
troubleshooting common side reactions in 3-(2-Aminoethyl)benzamide synthesis
Technical Support Center: Synthesis of 3-(2-Aminoethyl)benzamide
Welcome, researchers and drug development professionals. This guide is designed to serve as a dedicated resource for troubleshooting the common challenges and side reactions encountered during the synthesis of this compound. Our goal is to provide you with the mechanistic insights and practical protocols necessary to optimize your synthetic outcomes, enhance purity, and improve yields.
Section 1: Overview of Common Synthetic Pathways
The synthesis of this compound typically proceeds via one of two primary strategies, each with its own set of potential challenges. Understanding these routes is the first step in effective troubleshooting.
-
Route A: Nitrile Reduction. This pathway often starts from 3-cyanobenzamide, where the nitrile group is reduced to a primary amine. This is an atom-economical route but is prone to side reactions during the reduction step.
-
Route B: Amide Coupling. This approach involves forming the amide bond at a later stage. A common example is coupling a 3-substituted benzoic acid derivative with a mono-protected ethylenediamine, followed by deprotection. This route offers more control but requires additional steps for protecting group management.
Caption: High-level overview of the two primary synthetic routes to this compound.
Section 2: Troubleshooting Guide & FAQs
This section addresses specific issues encountered during synthesis in a question-and-answer format.
Problem Area: Nitrile Reduction (Route A)
Q1: My nitrile reduction resulted in a low yield of the primary amine and the formation of significant secondary and tertiary amine byproducts. What is happening and how can I prevent it?
A1: Causality & Mechanism: This is a classic side reaction in nitrile reductions.[1] The desired primary amine product is nucleophilic and can react with the intermediate imine formed during the reduction process. This subsequent reaction leads to the formation of a secondary amine, which can potentially react further.
Caption: Side reaction pathway leading to secondary amine formation during nitrile reduction.
Preventative Measures & Solutions:
-
Choice of Reducing Agent: Lithium aluminum hydride (LiAlH₄) is a powerful reducing agent that often gives clean reductions of nitriles to primary amines when used correctly.[2][3][4] Catalytic hydrogenation (e.g., H₂ with Raney Nickel or Pd/C) is also effective, but often requires additives to suppress byproduct formation.[1]
-
Use of Additives: When performing catalytic hydrogenation, adding ammonia (or ammonium hydroxide) to the reaction mixture can help minimize the formation of secondary and tertiary amines by competing with the primary amine product for reaction with the imine intermediate.[1]
-
Reaction Conditions: Ensure the reaction goes to completion. Monitor by TLC or LC-MS to avoid prolonged reaction times that could favor side reactions.
Table 1: Comparison of Nitrile Reduction Conditions
| Reducing Agent | Typical Solvent | Additive(s) | Key Advantages | Common Issues |
| LiAlH₄ | Anhydrous THF, Diethyl Ether | None | Powerful, often clean | Highly reactive, requires strict anhydrous conditions |
| H₂ / Raney Ni | Methanol, Ethanol | Ammonia | Milder conditions | Can lead to secondary/tertiary amines without additives |
| H₂ / Pd/C | Methanol, Ethanol | Ammonia | Milder conditions | Can lead to secondary/tertiary amines without additives |
| BH₃-THF | THF | None | More stable than LiAlH₄ | May require heating, potential for incomplete reaction |
Problem Area: Amide Coupling (Route B)
Q2: My amide coupling reaction has a low or non-existent yield. What are the most common causes?
A2: Causality & Mechanism: Low yields in amide coupling are typically traced back to three main issues:
-
Incomplete Carboxylic Acid Activation: The carboxylic acid must be converted into a more reactive species (like an active ester) to react with the amine. If the coupling reagent is degraded, used in insufficient amounts, or inhibited by moisture, this activation will be incomplete.[5]
-
Amine Deactivation: The amine starting material is a nucleophile, but it is also a base. It can be protonated by the carboxylic acid, forming a non-nucleophilic ammonium salt.[5][6] A non-nucleophilic base (like DIPEA or triethylamine) is required to scavenge this proton and keep the amine free to react.
-
Hydrolysis: The activated carboxylic acid intermediate is highly susceptible to hydrolysis. The presence of water in the reaction solvent or reagents will convert the activated acid back to the unreactive carboxylic acid, halting the reaction.[5][7]
Caption: Troubleshooting workflow for low-yield amide coupling reactions.
Preventative Measures & Solutions:
-
Ensure Anhydrous Conditions: Use freshly distilled, anhydrous solvents (e.g., DMF, DCM). Dry all glassware thoroughly in an oven and cool under an inert atmosphere (Nitrogen or Argon).[7]
-
Pre-activation: Stir the carboxylic acid, coupling reagent (e.g., HATU, HOBt/EDC), and a non-nucleophilic base (e.g., DIPEA) for 15-30 minutes before adding the amine. This ensures the carboxylic acid is fully activated before the amine is introduced.[5]
-
Use Excess Base: Typically, at least 2.0 equivalents of a non-nucleophilic base like DIPEA are used to both neutralize the acid formed during activation and ensure the amine remains deprotonated and nucleophilic.[5]
Q3: I'm using a Route B approach with ethylenediamine, but I'm getting a di-substituted byproduct where two molecules of my benzoic acid have reacted with one ethylenediamine.
A3: Causality & Mechanism: Ethylenediamine has two primary amine groups of similar reactivity. Without differentiation, the acylation reaction can occur at both ends, leading to the undesired N,N'-bis(benzoyl)ethane-1,2-diamine byproduct.[8]
Preventative Measures & Solutions:
-
Use a Mono-Protected Amine: The most robust solution is to use a commercially available or prepared mono-protected ethylenediamine, such as N-Boc-ethylenediamine or N-Cbz-ethylenediamine. The protecting group masks one amine, allowing selective acylation of the free amine.[9][10] The protecting group is then removed in a final step.
-
Control Stoichiometry: While less reliable, using a large excess of ethylenediamine can statistically favor the mono-acylated product. However, this complicates purification, as the excess diamine must be removed. The protecting group strategy is strongly recommended for clean and predictable outcomes.
Problem Area: Purification
Q4: The final product, this compound, is difficult to purify. It streaks badly on my silica gel column and seems to have high water solubility.
A4: Causality & Mechanism: The molecule possesses both a basic primary amine and a polar amide group. The basic amine interacts strongly and irreversibly with the acidic silanol groups on the surface of standard silica gel, causing significant streaking and potential loss of product on the column. Its polarity also imparts some water solubility, which can make extraction from aqueous workups inefficient.
Preventative Measures & Solutions:
-
Column Chromatography with Base Additive: Deactivate the silica gel by adding a small amount of a volatile base to your eluent system. A typical mobile phase would be Dichloromethane/Methanol with 0.5-1% Triethylamine or Ammonium Hydroxide. The added base protonates the silanol groups, preventing your basic product from binding irreversibly.
-
Recrystallization: If the crude product is a solid, recrystallization can be a highly effective purification method.[8] Experiment with solvent systems such as isopropanol/water, ethanol, or ethyl acetate/heptane to find conditions where the product is soluble when hot but sparingly soluble when cold.
-
Acid-Base Extraction: You can exploit the basicity of the amine for purification.
-
Dissolve the crude mixture in an organic solvent (e.g., Ethyl Acetate).
-
Extract with dilute aqueous acid (e.g., 1M HCl). Your product will move to the aqueous layer as the ammonium salt, while non-basic impurities remain in the organic layer.
-
Wash the aqueous layer with fresh organic solvent to remove any remaining neutral impurities.
-
Make the aqueous layer basic (pH > 10) with NaOH or Na₂CO₃ and extract the free-based product back into an organic solvent (e.g., DCM or Ethyl Acetate).
-
Dry the organic layer over Na₂SO₄, filter, and concentrate to yield the purified product.
-
Section 3: Key Experimental Protocols
Protocol 1: General Procedure for Amide Coupling using HATU [5]
-
Dissolve the carboxylic acid (1.0 equivalent) in anhydrous DMF or DCM (approx. 0.1 M).
-
Add the coupling reagent HATU (1.1 equivalents) and a non-nucleophilic base like DIPEA (2.2 equivalents).
-
Stir the mixture at room temperature for 20 minutes to pre-activate the carboxylic acid.
-
Add the mono-protected amine (e.g., N-Boc-ethylenediamine, 1.05 equivalents) to the reaction mixture.
-
Stir the reaction at room temperature and monitor its progress by TLC or LC-MS.
-
Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer sequentially with 5% citric acid, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude protected product.
Protocol 2: Nitrile Reduction using LiAlH₄ [4][11]
-
WARNING: LiAlH₄ reacts violently with water. All glassware must be oven-dried and the reaction must be conducted under an inert atmosphere (N₂ or Ar).
-
Suspend LiAlH₄ (1.5 - 2.0 equivalents) in anhydrous THF in a flask equipped with a reflux condenser and an addition funnel.
-
Cool the suspension to 0 °C in an ice bath.
-
Dissolve the 3-cyanobenzamide (1.0 equivalent) in anhydrous THF and add it dropwise to the LiAlH₄ suspension via the addition funnel at a rate that maintains the internal temperature below 10 °C.
-
After the addition is complete, allow the mixture to warm to room temperature and then heat to reflux for 2-4 hours, monitoring by TLC for the disappearance of starting material.
-
Cool the reaction back down to 0 °C.
-
Quench carefully by the sequential, dropwise addition of:
-
'X' mL of water (where X = grams of LiAlH₄ used).
-
'X' mL of 15% aqueous NaOH.
-
'3X' mL of water.
-
-
Stir the resulting granular white precipitate vigorously for 1 hour.
-
Filter the solids through a pad of Celite and wash thoroughly with THF or Ethyl Acetate.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
References
-
Organic Chemistry Portal. (n.d.). Nitrile to Amine - Common Conditions. Organic Chemistry Portal. [Link]
-
ResearchGate. (2021). Why did my amide synthesis does not work?. ResearchGate. [Link]
-
Chemistry Steps. (n.d.). Reactions of Nitriles. Chemistry Steps. [Link]
-
Westin, J. (n.d.). Synthesis of Amides. Jack Westin. [Link]
-
Reddit. (2022). Amide coupling help. r/Chempros. [Link]
-
LibreTexts Chemistry. (2025). 20.7: Chemistry of Nitriles. [Link]
-
Clark, J. (n.d.). Reduction of nitriles. Chemguide. [Link]
-
Lokey Lab Protocols. (2017). Protecting Groups. Wikidot. [Link]
-
Clark, J. (n.d.). The preparation of amides. Chemguide. [Link]
-
Chemistry Steps. (n.d.). Nitrile Reduction Mechanism with LiAlH4 and DIBAL to Amine or Aldehyde. [Link]
-
Scott, K. (2024). Protecting Group Strategies for Complex Molecule Synthesis in Medicinal Chemistry. Journal of Chemical and Pharmaceutical Research. [Link]
-
Albericio, F., & Kruger, H. G. (Eds.). (n.d.). Amino Acid-Protecting Groups. SciSpace. [Link]
Sources
- 1. Nitrile to Amine - Common Conditions [commonorganicchemistry.com]
- 2. Reactions of Nitriles - Chemistry Steps [chemistrysteps.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Nitrile Reduction Mechanism with LiAlH4 and DIBAL to Amine or Aldehyde - Chemistry Steps [chemistrysteps.com]
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- 6. researchgate.net [researchgate.net]
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- 9. jocpr.com [jocpr.com]
- 10. scispace.com [scispace.com]
- 11. chemguide.co.uk [chemguide.co.uk]
purification techniques for high-purity 3-(2-Aminoethyl)benzamide
Welcome to the technical support guide for the purification of 3-(2-Aminoethyl)benzamide. This resource is designed for researchers, scientists, and drug development professionals to address common challenges and provide robust methodologies for achieving high-purity material essential for downstream applications. As Senior Application Scientists, we have curated this guide to not only provide protocols but to explain the underlying chemical principles that ensure success and reproducibility in the lab.
Troubleshooting Guide
This section addresses specific issues that may arise during the purification process in a direct question-and-answer format.
Recrystallization Issues
Question: My this compound is not crystallizing from the solution upon cooling. What should I do?
Answer: Failure to crystallize is typically due to either the solution not being supersaturated or the absence of nucleation sites for crystal growth to begin. Here are several interventions, starting with the simplest:
-
Induce Crystallization: Try scratching the inside of the flask just below the solvent line with a clean glass rod. The microscopic scratches on the glass provide nucleation sites for crystals to form.
-
Add a Seed Crystal: If you have a small amount of pure this compound, adding a single, tiny crystal to the cooled solution can initiate crystallization.
-
Reduce Solvent Volume: It's possible that too much solvent was used, preventing the solution from becoming saturated upon cooling. Gently heat the solution to evaporate some of the solvent. Continue until the solution becomes slightly turbid (cloudy), which indicates the saturation point has been reached. Then, allow it to cool slowly again.[1]
-
Lower the Temperature: After the solution has cooled to room temperature, place it in an ice bath or a refrigerator to further decrease the solubility of your compound and promote crystallization.[2]
-
Change the Solvent System: If the above methods fail, the chosen solvent may be inappropriate. A good recrystallization solvent should dissolve the compound well when hot but poorly when cold.[1][3] Consider re-dissolving the material and adding an "anti-solvent" (a solvent in which your compound is insoluble but which is miscible with your current solvent) dropwise until turbidity persists. For instance, if your compound is dissolved in ethanol, the slow addition of water could induce crystallization.[4]
Caption: Troubleshooting flowchart for failed crystallization.
Question: The product has "oiled out" instead of forming crystals. How can I fix this?
Answer: "Oiling out" occurs when the compound comes out of solution as a liquid rather than a solid. This often happens if the boiling point of the solvent is higher than the melting point of the compound, or if the solution is cooled too rapidly.
-
Solution: Re-heat the solution until the oil fully redissolves. You may need to add a small amount of additional solvent. Then, allow the flask to cool much more slowly. Insulating the flask with glass wool or placing it within a larger beaker of hot water (a makeshift water bath) will slow the cooling rate and encourage the formation of an ordered crystal lattice rather than an amorphous oil.
Column Chromatography Issues
Question: My compound is showing significant peak tailing on the silica gel column. Why is this happening and how can I prevent it?
Answer: This is a classic problem when purifying basic compounds like this compound on standard silica gel. The primary amine group is basic and interacts strongly with the acidic silanol groups (Si-OH) on the surface of the silica.[5] This strong, non-specific binding causes the compound to elute slowly and asymmetrically, leading to broad, tailing peaks and poor separation.
-
Solution: To mitigate this, you must neutralize the acidic sites on the stationary phase. Add a small amount of a competing base to your mobile phase (eluent). A common and effective choice is triethylamine (TEA) at a concentration of 0.1-1%.[5] The TEA will preferentially bind to the acidic silanol groups, allowing your compound to travel through the column more uniformly, resulting in sharper, more symmetrical peaks. Always add the same percentage of TEA to your eluent during both column packing and elution.
Question: I am getting poor separation between my product and a key impurity. What parameters can I adjust?
Answer: Achieving good separation, or selectivity, is the primary goal of chromatography.[5] If separation is poor, you need to modify the chromatographic conditions to exploit differences between your product and the impurity.
-
Optimize the Mobile Phase: This is the most critical parameter.[5] Use Thin Layer Chromatography (TLC) to rapidly test different solvent systems. The goal is to find a system where your product has an Rf value of approximately 0.2-0.4, and the separation (ΔRf) between it and the impurity is maximized. Try solvent systems of varying polarity, such as hexane/ethyl acetate, dichloromethane/methanol, or ethyl acetate/methanol.
-
Change the Stationary Phase: If optimizing the mobile phase on silica is insufficient, consider a different adsorbent. Basic alumina can be effective for purifying basic compounds as it lacks the acidic sites of silica. Alternatively, for very polar compounds, reversed-phase chromatography (using a C18 column) with a mobile phase like acetonitrile/water may provide the necessary selectivity.[5]
| Problem | Likely Cause(s) | Recommended Solution(s) |
| Peak Tailing | Strong interaction between the basic amine and acidic silica gel. | Add 0.1-1% triethylamine (TEA) to the mobile phase.[5] Use a less acidic stationary phase like basic alumina. |
| Poor Separation | Incorrect mobile phase polarity; insufficient selectivity. | Systematically test different solvent systems using TLC to maximize ΔRf. Change the stationary phase (e.g., silica to alumina or C18).[5] |
| Compound Stuck on Column | Mobile phase is not polar enough; strong adsorption. | Gradually increase the polarity of the mobile phase (e.g., increase the percentage of methanol in a DCM/MeOH system). |
| Cracked Column Bed | Improper packing; running the column dry. | Ensure the column is packed carefully as a uniform slurry. Never let the solvent level drop below the top of the stationary phase. |
Table 1: Troubleshooting Common Column Chromatography Issues.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities encountered during the synthesis of this compound?
A1: Impurities are typically related to the specific synthetic route but generally fall into these categories:
-
Unreacted Starting Materials: For example, unreacted 3-(aminomethyl)benzoic acid or an activated ester derivative, and excess ethylenediamine.
-
Byproducts of the Reaction: This can include di-substituted byproducts where one molecule of the diamine starting material reacts at both ends. Hydrolysis of the amide bond under harsh workup conditions could also lead to the formation of the corresponding benzoic acid.[6]
-
Process-Related Impurities: Reagents used in the synthesis (e.g., coupling agents, bases) and residual solvents from the reaction or workup.[7]
Q2: What is the recommended overall purification strategy for achieving high-purity this compound?
A2: A multi-step approach is often necessary to achieve >99% purity. The general workflow involves an initial bulk purification followed by a high-resolution polishing step.
Caption: General experimental workflow for the purification process.
Q3: How do I select the best solvent for recrystallization?
A3: The ideal solvent will fully dissolve your compound at its boiling point but have very low solubility at low temperatures (e.g., 0-4 °C).[3] For benzamide derivatives, polar protic solvents are often a good starting point.[4] The key is empirical testing. Test small amounts of your crude material in various solvents to assess solubility characteristics.
| Solvent | Boiling Point (°C) | Characteristics & Suitability |
| Ethanol | 78 | Good general-purpose solvent for benzamides. Often requires the addition of water as an anti-solvent to reduce solubility and improve yield.[4] |
| Methanol | 65 | Tends to be a very good solvent; may result in lower recovery unless an anti-solvent is used. |
| Isopropanol | 82 | Less polar than ethanol; may offer different selectivity for removing impurities. |
| Water | 100 | Good for highly polar compounds. This compound has a basic amine, suggesting some water solubility, especially when hot.[2] |
| Acetonitrile | 82 | A polar aprotic solvent that can be a useful alternative to alcohols. |
| Ethyl Acetate | 77 | A less polar solvent, good for removing non-polar impurities. May not dissolve the product well on its own. |
Table 2: Recrystallization Solvent Selection Guide.
Q4: How can I monitor the progress and success of my purification?
A4: Thin-layer chromatography (TLC) is an indispensable tool for real-time monitoring of purification.[8]
-
During Column Chromatography: Spot fractions collected from the column onto a TLC plate to identify which ones contain your pure product.
-
Assessing Purity: A pure compound should ideally show a single spot on the TLC plate. For quantitative purity assessment, High-Performance Liquid Chromatography (HPLC) is the industry standard.[9] An HPLC analysis will provide a precise percentage purity of your final product.
Detailed Experimental Protocols
Protocol 1: Recrystallization from an Ethanol/Water System
This protocol provides a general guideline for the bulk purification of crude this compound.
-
Dissolution: Place the crude solid (e.g., 5.0 g) in an appropriately sized Erlenmeyer flask. Add a stir bar. In a separate beaker, heat ethanol (e.g., 100 mL) on a hot plate.
-
Hot Dissolution: Add the minimum amount of hot ethanol to the flask containing your crude solid while stirring and heating to completely dissolve it. The goal is to create a saturated solution.[4]
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration. Place a piece of fluted filter paper in a stemless funnel resting on a clean, pre-warmed flask. Pour the hot solution through the filter paper quickly to remove the solids.[3]
-
Crystallization: Remove the flask from the heat. Slowly add deionized water dropwise to the hot ethanol solution until you see persistent cloudiness. Add a few drops of hot ethanol to redissolve the cloudiness, creating a perfectly saturated solution.
-
Cooling: Cover the flask and allow it to cool slowly to room temperature. Slow cooling is crucial for forming large, pure crystals.[3] Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize product precipitation.[2]
-
Collection: Collect the crystals by vacuum filtration using a Büchner funnel.[3]
-
Washing & Drying: Wash the collected crystals (the "filter cake") with a small amount of ice-cold ethanol/water mixture to remove any remaining soluble impurities. Dry the crystals in a vacuum oven.
Protocol 2: Flash Column Chromatography
This protocol is for high-resolution purification to remove closely related impurities.
-
Select Mobile Phase: Using TLC, determine an optimal solvent system. A good starting point for this compound is a mixture of Dichloromethane (DCM) and Methanol (MeOH). Find a ratio (e.g., 95:5 DCM:MeOH) that gives your product an Rf of ~0.3.
-
Prepare Eluent: Prepare a sufficient volume of your chosen mobile phase. Crucially, add 0.5% triethylamine (TEA) to the mixture (e.g., 5 mL of TEA for every 1 L of solvent mixture).[5]
-
Pack the Column: Pack a glass column with silica gel using the prepared eluent. Ensure the column bed is uniform and free of cracks.
-
Load the Sample: Dissolve your crude compound in a minimal amount of the mobile phase. Alternatively, for less soluble compounds, create a slurry by adsorbing the compound onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting dry powder to the top of the column.
-
Elution: Carefully add the mobile phase to the top of the column and apply positive pressure. Begin collecting fractions.
-
Monitor Fractions: Use TLC to analyze the collected fractions. Spot each fraction on a TLC plate, elute with the mobile phase, and visualize the spots (e.g., under a UV lamp).
-
Combine and Concentrate: Combine the fractions that contain only the pure product. Remove the solvent using a rotary evaporator to yield the high-purity this compound.
References
- BenchChem. (2025).
- Google Patents. (n.d.).
- The Pharma Master. (n.d.). Troubleshooting.
- Biotage. (2023).
- Pharmaffiliates. (2025).
- BenchChem. (2025).
- BenchChem. (2025). Strategies to reduce impurities in benzamide synthesis.
- Agilent Technologies. (n.d.).
- Chemistry Stack Exchange. (2014). How do I purify the resulting compound after a nitro- to amine-group reduction?
- BenchChem. (2025). Technical Support Center: N-(2-aminoethyl)
- BenchChem. (2025). "N-(2-aminoethyl)
- PharmaCores. (2025). Advanced Guide to HPLC Troubleshooting: Solve common issues like a pro!
- University of Massachusetts. (n.d.).
- Chemistry LibreTexts. (2012). Chemistry 210 Experiment Ib.
- ALWSCI. (2024). Drug Purity Analysis: A Comprehensive Guide For Biopharmaceutical Professionals.
- ResearchGate. (2018). Synthesis and characterization of process related impurities of an anticonvulsant drug-Lacosamide.
Sources
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- 2. Chemistry 210 Experiment Ib [home.miracosta.edu]
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- 9. Drug Purity Analysis: A Comprehensive Guide For Biopharmaceutical Professionals - Blogs - News [alwsci.com]
Technical Support Center: Optimizing Derivatization of 3-(2-Aminoethyl)benzamide
Welcome to the technical support center for the derivatization of 3-(2-Aminoethyl)benzamide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and optimized protocols. Our focus is on the selective derivatization of the primary aliphatic amine on the ethylamino side chain, a common and critical step in the synthesis of novel chemical entities.
Frequently Asked Questions (FAQs)
Here we address the most common initial queries encountered during the derivatization of this compound, primarily focusing on acylation reactions.
Q1: Which functional group on this compound is derivatized during a standard acylation reaction?
A1: The primary aliphatic amine (-CH₂-CH₂-NH₂) is significantly more nucleophilic than the primary aromatic amide (-C(=O)NH₂). Under standard acylation conditions (e.g., using acyl chlorides or anhydrides at or below room temperature), the reaction will occur selectively at the primary amine of the ethylamino group. Derivatization of the benzamide nitrogen requires much harsher conditions, which would likely lead to multiple side products.
Q2: My reaction yield is consistently low. What are the most probable causes?
A2: Low yields are typically traced back to a few key areas:
-
Hydrolysis of the Acylating Agent: Acyl halides and anhydrides are highly sensitive to moisture. The presence of water will convert them into the corresponding carboxylic acid, which is unreactive toward the amine.[1][2][3][4] It is critical to use anhydrous solvents and reagents and to perform the reaction under an inert atmosphere (e.g., nitrogen or argon).[2]
-
Incomplete Reaction: The reaction may not have proceeded to completion. This can be addressed by increasing the reaction time or allowing the mixture to slowly warm to room temperature after the initial addition of the acylating agent.[1] Monitoring the reaction by Thin-Layer Chromatography (TLC) is essential to determine the point of completion.
-
Protonation of the Amine: The acylation reaction generates an acid byproduct (e.g., HCl if using an acyl chloride). This acid will protonate the starting amine, rendering it non-nucleophilic and halting the reaction.[3] The inclusion of a non-nucleophilic base (e.g., triethylamine, DIPEA) is crucial to neutralize this acid as it forms.[5]
-
Product Loss During Workup: The derivatized product may have some water solubility. Ensure that the pH is adjusted correctly during aqueous washes to minimize product loss.[1] Inefficient extraction or recrystallization techniques can also significantly reduce the isolated yield.
Q3: I see multiple spots on my TLC plate after the reaction. What are these byproducts?
A3: The presence of multiple spots suggests side reactions or unreacted starting materials. Common possibilities include:
-
Starting Material: A spot corresponding to the this compound starting material indicates an incomplete reaction.
-
Hydrolyzed Acylating Agent: If using an acyl chloride, a spot corresponding to the resulting carboxylic acid may be present. This can often be removed with a basic wash during workup.[4]
-
Diacylation (Over-acylation): If a large excess of a highly reactive acylating agent is used, or if the reaction temperature is too high, a second acylation can occur at the newly formed amide nitrogen.[1] This can be minimized by the slow, controlled addition of the acylating agent at a low temperature.[1]
Q4: How do I choose the right acylating agent for my derivatization?
A4: The choice of acylating agent depends on the desired reactivity and the stability of your starting material.
-
Acyl Chlorides: Highly reactive and widely used. They require a base to scavenge the HCl byproduct.[6]
-
Acid Anhydrides: Generally less reactive than acyl chlorides, which can provide better control and selectivity. A base is also typically used.
-
N-hydroxysuccinimide (NHS) Esters: These are excellent for selective acylation of primary amines, especially in the presence of other sensitive functional groups like hydroxyls.[7][8][9] They are particularly useful in bioconjugation contexts.
Q5: My product is an oil instead of a solid. How can I purify it?
A5: The presence of impurities is a common reason for products failing to crystallize.[3]
-
First, ensure the reaction has gone to completion and that all starting materials have been consumed.
-
Attempt to remove residual solvent under high vacuum.
-
If the oil persists, purification via column chromatography is the most effective method.
-
After chromatography, you can attempt recrystallization of the purified oil from a suitable solvent system (e.g., ethyl acetate/hexanes). If it still fails to solidify, scratching the inside of the flask with a glass rod or adding a seed crystal can sometimes induce crystallization.[3]
Troubleshooting and Optimization Guide
This section provides a deeper dive into resolving specific experimental challenges.
Issue 1: Reaction Fails to Initiate or Proceeds Very Slowly
| Potential Cause | Diagnostic Check | Recommended Solution |
| Poor Quality Reagents | Verify the purity of this compound via NMR or LC-MS. Use a fresh bottle or freshly distilled acylating agent. | Use purified reagents. Ensure the amine starting material is a free base and not a salt (e.g., hydrochloride salt). If it is a salt, an additional equivalent of base is required. |
| Insufficient Base | Check the pH of the reaction mixture (if aqueous) or add a drop of water to a small aliquot and check pH. | Ensure at least 2 equivalents of base (e.g., triethylamine) are used: one to neutralize the acid byproduct and one to ensure the amine remains deprotonated.[5] |
| Low Reaction Temperature | The reaction is being maintained at a very low temperature (e.g., < 0 °C) for an extended period. | After the initial controlled addition of the acylating agent at 0 °C, allow the reaction to slowly warm to room temperature and stir for several hours or overnight.[5] |
| Poor Solubility | The starting material is not fully dissolved in the chosen solvent. | Select a solvent in which all reactants are soluble. For this compound, polar aprotic solvents like DMF or DMSO can be used if solubility in DCM or THF is an issue, but be aware they are harder to remove. |
Issue 2: Formation of Significant Byproducts
| Potential Cause | Diagnostic Check | Recommended Solution |
| Hydrolysis of Acylating Agent | TLC shows a polar spot consistent with a carboxylic acid. The crude product may have an acidic pH. | Use anhydrous solvents and glassware. Conduct the reaction under an inert atmosphere (N₂ or Ar).[2] Add the acylating agent slowly to the amine solution. |
| Over-acylation | Mass spectrometry of the crude product shows a mass corresponding to the addition of two acyl groups. | Add the acylating agent dropwise at 0 °C to avoid localized high concentrations.[1] Use a stoichiometric amount (e.g., 1.05-1.1 equivalents) of the acylating agent rather than a large excess.[5] |
| Side reactions with Solvent | Using a nucleophilic solvent (e.g., an alcohol) that can react with the acylating agent. | Use non-nucleophilic, aprotic solvents such as Dichloromethane (DCM), Tetrahydrofuran (THF), or Acetonitrile (ACN). |
Experimental Protocols and Workflows
General Workflow for Acylation
The diagram below outlines the standard experimental workflow for the derivatization of this compound.
Caption: General experimental workflow for acylation.
Protocol 1: Acylation using Acetyl Chloride
This protocol describes a standard procedure for the N-acetylation of this compound.
Materials:
-
This compound (1.0 eq)
-
Triethylamine (TEA, 2.2 eq)
-
Acetyl Chloride (1.1 eq)
-
Anhydrous Dichloromethane (DCM)
-
1M HCl (aq), Saturated NaHCO₃ (aq), Brine
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Procedure:
-
Setup: To an oven-dried round-bottom flask under a nitrogen atmosphere, add this compound and anhydrous DCM. Stir until fully dissolved.
-
Base Addition: Add triethylamine to the solution and cool the flask to 0 °C in an ice bath.
-
Acylation: Add acetyl chloride dropwise to the stirred solution over 10-15 minutes, ensuring the internal temperature remains below 5 °C.
-
Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours.
-
Monitoring: Monitor the reaction's progress using TLC (e.g., 10% Methanol in DCM). The reaction is complete when the starting amine spot is no longer visible.
-
Workup: Quench the reaction by slowly adding water. Transfer the mixture to a separatory funnel.
-
Extraction: Separate the layers. Wash the organic layer sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.[5]
-
Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.[5]
-
Purification: Purify the crude product by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes).
Troubleshooting Flowchart
This logical diagram guides you through diagnosing common experimental outcomes.
Caption: Troubleshooting flowchart for common issues.
References
-
Kasper, P. T., et al. (2007). Selective Acylation of Primary Amines in Peptides and Proteins. Journal of Proteome Research, 6(12), 4770-4776. [Link]
-
Kasper, P. T., et al. (2007). Selective acylation of primary amines in peptides and proteins. PubMed. [Link]
-
Kasper, P. T., et al. (2007). Selective acylation of primary amines in peptides and proteins. University of Groningen Research Portal. [Link]
-
Pradhan, P. P., et al. (2006). Mild and Useful Method for N-Acylation of Amines. Taylor & Francis Online. [Link]
-
Gálvez, A. O., et al. (2017). Chemoselective Acylation of Primary Amines and Amides with Potassium Acyltrifluorobates under Acidic Conditions. Organic Chemistry Portal. [Link]
-
Little, J. L. (2014). Artifacts in Trimethylsilyl Derivatization Reactions and Ways to Avoid Them. A "Little" Mass Spec and Sailing. [Link]
-
ATSDR. (2001). Analytical Methods. Agency for Toxic Substances and Disease Registry. [Link]
-
Don_Hilton. (2013). LCMS of primary amides. Chromatography Forum. [Link]
-
Abdelhamid "Bioman" Khodja. (2024). Practice Problems: Carboxylic Acids and Their Derivatives. YouTube. [Link]
-
Chemistry LibreTexts. (2023). Derivatization. Chemistry LibreTexts. [Link]
-
Waters. (2012). Derivitization of Amino Acids Using Waters AccQ•Tag Chemistry. Waters. [Link]
-
Shinbo, K., et al. (2009). Precolumn derivatization reagents for high-speed analysis of amines and amino acids in biological fluid using liquid chromatography/electrospray ionization tandem mass spectrometry. PubMed. [Link]
-
Higashi, T., & Ogawa, S. (2010). Simple and practical derivatization procedure for enhanced detection of carboxylic acids in liquid chromatography-electrospray ionization-tandem mass spectrometry. PubMed. [Link]
-
David, V., et al. (2021). Derivatization procedures and their analytical performances for HPLC determination in bioanalysis. PubMed. [Link]
-
Higashi, T. (2006). Derivatization reagents in liquid chromatography/electrospray ionization tandem mass spectrometry for biomedical analysis. Yakugaku Zasshi. [Link]
-
Guo, K., et al. (2018). Isotope-labeling derivatization with 3-nitrophenlhydrazine for LC/multiple-reaction monitoring-mass-spectrometry-based quantitation of carnitines in dried blood spots. ResearchGate. [Link]
-
Segura, J., et al. (1998). Derivatization procedures for the detection of beta(2)-agonists by gas chromatographic/mass spectrometric analysis. PubMed. [Link]
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- 8. Selective acylation of primary amines in peptides and proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. research.rug.nl [research.rug.nl]
how to prevent the degradation of 3-(2-Aminoethyl)benzamide in solution
Technical Support Center
Topic: Stabilizing 3-(2-Aminoethyl)benzamide in Solution
As a Senior Application Scientist, this guide provides researchers, scientists, and drug development professionals with a comprehensive technical resource for preventing the degradation of this compound in solution. This document moves beyond simple instructions to explain the underlying chemical principles, enabling you to design robust, self-validating experimental protocols.
Section 1: Frequently Asked Questions (FAQs)
Q1: What are the primary causes of this compound degradation in solution?
A: The molecule has two primary points of vulnerability: the benzamide group and the primary aminoethyl group. Degradation is mainly driven by two chemical processes:
-
Hydrolysis: The amide bond can be cleaved by water, a reaction catalyzed by acidic or basic conditions, to form 3-(2-aminoethyl)benzoic acid and ammonia.[1][2]
-
Oxidation: The primary amine on the ethyl side-chain is susceptible to oxidation from dissolved atmospheric oxygen, leading to a variety of degradation products and often a visible discoloration of the solution.[3][4]
These processes are accelerated by common laboratory factors such as elevated temperature, exposure to UV light, and the presence of metal ion contaminants.[5][6]
Q2: What is the optimal pH range for storing this compound in an aqueous solution?
A: There is no single "perfect" pH, as the ideal condition is a compromise to minimize multiple degradation pathways. Extreme acidic or basic pH levels will significantly accelerate amide hydrolysis.[5][7] Conversely, slightly basic conditions can promote the oxidation of the primary amine.[8] For most applications, a weakly acidic buffered solution, typically in the pH 5.5 - 6.5 range , offers the best balance, slowing both hydrolysis and oxidation.
Q3: How should I store my stock solutions for short-term and long-term use?
A: For short-term storage (up to 2 weeks), refrigeration at 2-8°C in an amber vial is sufficient. For long-term storage (>2 weeks), we strongly recommend flash-freezing aliquots in an oxygen-free environment (e.g., after sparging with argon) and storing them at -80°C. Avoid repeated freeze-thaw cycles, as this can introduce oxygen and cause localized concentration changes.
Q4: My solution of this compound has turned yellow/brown. What does this signify and is it still usable?
A: A yellow or brown discoloration is a strong indicator of oxidation of the primary amine group.[3] The usability of the solution depends entirely on your application. For sensitive quantitative assays, the solution should be discarded as its effective concentration is no longer accurate and the degradation products may interfere with your experiment. For some qualitative applications, it might still be functional, but this must be validated on a case-by-case basis. The best practice is to discard the discolored solution and prepare a fresh batch using an inert atmosphere protocol.
Q5: Can I use standard deionized water to prepare my solutions?
A: While high-purity deionized water is a good starting point, we recommend using HPLC-grade or molecular biology-grade water that has been freshly filtered and degassed. Standard deionized water can still contain dissolved oxygen and trace metal ions that can catalyze oxidative degradation. For maximum stability, sparging the water with an inert gas like argon or nitrogen for 15-20 minutes before use is highly advised.
Section 2: Understanding the Degradation Pathways
The stability of this compound is dictated by the chemical reactivity of its two key functional groups. Preventing degradation requires mitigating the specific conditions that favor these reactions.
Pathway A: Hydrolysis of the Benzamide Moiety
The amide bond is susceptible to nucleophilic attack by water, resulting in its cleavage. This reaction is relatively slow at neutral pH but is significantly catalyzed by both acid and base.[2][9][10]
-
Acid-Catalyzed Hydrolysis: The carbonyl oxygen is protonated, making the carbonyl carbon more electrophilic and thus more susceptible to attack by water.[11]
-
Base-Catalyzed Hydrolysis: A hydroxide ion directly attacks the carbonyl carbon, forming a tetrahedral intermediate that subsequently collapses, breaking the C-N bond.[2]
Pathway B: Oxidation of the Aminoethyl Moiety
The primary amine is a site of oxidative vulnerability. This is a complex radical process often initiated by dissolved molecular oxygen, light, or trace metal ions.
-
Mechanism: The reaction can proceed through various intermediates, including imines and hydroxylamines, eventually leading to more stable oxidized products.[3][4] Aromatic amines are particularly prone to oxidation, which can result in colored polymeric materials.[12]
-
Catalysts:
-
Oxygen: The primary oxidizing agent, typically from dissolved air.
-
Light (Photodegradation): UV light provides the energy to initiate radical reactions. Aromatic compounds are efficient absorbers of UV radiation, making them particularly susceptible.[8][13]
-
Metal Ions: Transition metals (e.g., Fe²⁺, Cu²⁺) can act as catalysts, facilitating the formation of reactive oxygen species.
-
Section 3: Troubleshooting Guide
Use this guide to diagnose and resolve common stability issues.
Section 4: Protocols for Optimal Handling and Storage
Adherence to rigorous preparation and storage protocols is the most effective way to ensure the long-term stability of your this compound solutions.
Protocol 4.1: Preparation of a Stabilized Stock Solution
This protocol is designed to minimize both hydrolysis and oxidation from the outset.
-
Solvent Selection: Choose a high-purity, HPLC-grade solvent. For aqueous solutions, use water with a resistivity of >18 MΩ·cm.
-
Buffer Preparation: Prepare your desired buffer (e.g., 50 mM Sodium Citrate) and adjust the pH to 6.0 .
-
Solvent Degassing (Critical Step): Place the buffered solvent in a flask and sparge with a gentle stream of inert gas (argon or nitrogen) for 15-20 minutes to remove dissolved oxygen.
-
Weighing: Weigh the required amount of this compound powder in a clean vessel.
-
Dissolution: Add the degassed, buffered solvent to the powder and dissolve completely, minimizing headspace in the container. A brief, gentle sonication can be used if needed.
-
Sterile Filtration: Filter the solution through a 0.22 µm syringe filter (choose a filter material compatible with your solvent) into the final storage container. This removes any particulates that could act as nucleation sites or catalysts.
-
Inert Atmosphere Overlay: Before sealing the final container, flush the headspace with the inert gas for 10-15 seconds.
-
Sealing and Labeling: Seal the container tightly with a PTFE-lined cap. Label clearly with compound name, concentration, solvent/buffer, preparation date, and storage conditions.
Protocol 4.2: Recommended Storage Conditions
The appropriate storage condition depends on the intended duration of use.
| Storage Type | Temperature | Atmosphere | Light Protection | Recommended Container |
| Working Solution | Ambient (Use same day) | N/A | Wrap in aluminum foil if on bench for >1 hr | User's experimental vessel |
| Short-Term (≤ 2 weeks) | 2 – 8 °C | Standard Air | Required: Amber Glass Vial | Type 1 Borosilicate Glass |
| Long-Term (> 2 weeks) | -20 °C or -80 °C | Required: Inert Gas (Argon/N₂) | Required: Amber Vial stored in a box | Cryo-vial or Glass with PTFE-lined cap |
Protocol 4.3: Monitoring Solution Stability Using HPLC
Regularly verifying the integrity of your stock solution is a cornerstone of good laboratory practice. A simple stability-indicating HPLC method can save significant time and resources.
-
Method Setup:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of Acetonitrile and water (with 0.1% formic acid or trifluoroacetic acid) is typically effective.
-
Detection: UV detector set to the λ_max of this compound.
-
Injection Volume: 10 µL.
-
-
Initial Analysis (T=0): Immediately after preparing a fresh stock solution, run an HPLC analysis. Record the peak area and retention time of the main peak. This is your baseline.
-
Time-Point Analysis: Store the stock solution under the desired conditions. At regular intervals (e.g., 1 week, 1 month, 3 months), re-analyze an aliquot of the solution using the exact same HPLC method.
-
Data Evaluation:
-
Compare the peak area of the parent compound to the T=0 value. A decrease indicates degradation.
-
Look for the appearance of new peaks. Earlier eluting peaks may suggest hydrolysis products, while a broad range of new peaks could indicate oxidation.
-
Acceptance Criteria: For most quantitative applications, a stock solution should be considered compromised if its main peak area decreases by more than 2-5% from the initial value.
-
References
-
Prezi. (2025, January 10). Hydrolysis of Benzamide to Benzoic Acid. [Link]
-
Cox, R. A. (2008). Benzamide hydrolysis in strong acids : The last word. Canadian Journal of Chemistry, 86(4), 290-297. [Link]
-
Cox, R. A. (2012). Acid hydrolysis of benzamides in <60 wt% H2SO4. ResearchGate. [Link]
-
Canadian Science Publishing. (n.d.). Benzamide hydrolysis in strong acids — The last word. [Link]
-
Chemistry LibreTexts. (2024, October 16). 15.17: Chemical Properties of Amides- Hydrolysis. [Link]
-
Chemistry LibreTexts. (2021, July 31). 23.11: Oxidation of Amines. [Link]
-
Carlsson, D. J., Gan, L. H., & Wiles, D. M. (1975). The Photolyses of Fully Aromatic Amides. Canadian Journal of Chemistry, 53(15), 2337-2344. [Link]
-
Oxford Lab Fine Chem LLP. (n.d.). Material Safety Data Sheet: P-AMINO BENZAMIDE. [Link]
-
ResearchGate. (2025, August 6). Photodegradation of Aromatic Amines by Ag-TiO2 Photocatalyst. [Link]
-
Laha, S., & Luthy, R. G. (1990). Oxidation of aniline and other primary aromatic amines by manganese dioxide. Environmental Science & Technology, 24(3), 363–373. [Link]
-
ResearchGate. (n.d.). Oxidation of primary, secondary and tertiary amines. [Link]
-
Vardan, M. (2024). Influence of pH on the Stability of Pharmaceutical Compounds in Japan. Journal of Chemistry and Chemical Sciences, 3(2), 21-30. [Link]
-
Ibis Scientific, LLC. (2025, May 1). The Impact of pH on Chemical Stability in Lab Experiments. [Link]
-
Sanni, O. E., et al. (2022). Chemical Stability and Characterization of Degradation Products of Blends of 1-(2-Hydroxyethyl)pyrrolidine and 3-Amino-1-propanol. ACS Omega, 8(1), 1047-1061. [Link]
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- 13. cdnsciencepub.com [cdnsciencepub.com]
Technical Support Center: Resolving Solubility Issues of 3-(2-Aminoethyl)benzamide in Biological Assays
Welcome to the technical support guide for 3-(2-Aminoethyl)benzamide. This document provides in-depth troubleshooting advice and practical protocols for researchers, scientists, and drug development professionals encountering solubility challenges with this compound in biological assays. Our goal is to equip you with the foundational knowledge and actionable strategies to ensure accurate and reproducible experimental outcomes.
Understanding the Molecule: Physicochemical Profile
This compound is an organic compound featuring a benzamide group linked to an aminoethyl chain. Its structure dictates its solubility behavior. The presence of the basic primary amine is the most critical factor for its solubility in aqueous solutions.
Like many small molecules, it is often initially dissolved in an organic solvent like Dimethyl Sulfoxide (DMSO) for storage and stock solution preparation. However, issues typically arise when this organic stock is diluted into the aqueous environment of a biological assay, where the compound's solubility is significantly lower.[1]
Table 1: Physicochemical Properties of this compound
| Property | Value | Implication for Solubility |
| Molecular Formula | C₉H₁₂N₂O | - |
| Molecular Weight | ~164.20 g/mol | [2] |
| XLogP3 | 0.1 | [2] |
| Key Functional Groups | Primary Amine (-NH₂), Amide (-CONH₂) | The primary amine is basic and can be protonated at acidic pH to form a highly soluble cationic salt.[3][4] |
| Predicted Basicity (pKa) | The pKa of the conjugate acid of a typical alkyl amine is ~9.5-11.0.[5] | The compound will be predominantly in its charged, more soluble form at pH values significantly below its pKa. |
Part 1: Frequently Asked Questions (FAQs)
This section addresses the most common initial questions and provides a foundational understanding of the solubility challenges.
Q1: Why is my this compound precipitating when I add it to my aqueous assay buffer from a DMSO stock?
A: This is a classic case of a compound "crashing out" of solution due to a drastic change in solvent polarity. While highly soluble in 100% DMSO, its intrinsic aqueous solubility is limited.[1] When a small volume of your concentrated DMSO stock is introduced into a large volume of aqueous buffer, the DMSO is diluted, and the compound is suddenly exposed to an environment where its concentration exceeds its solubility limit, causing it to precipitate.[1] This issue is one of kinetic solubility; the compound doesn't have enough time or favorable interactions to remain dissolved in the new environment.[1]
Q2: What is the maximum recommended concentration of DMSO in my final assay?
A: For most cell-based assays, the final DMSO concentration should be kept below 0.5% (v/v) to avoid solvent-induced cytotoxicity or other off-target effects that can confound your results.[6][7] Some robust cell lines may tolerate up to 1%, but this must be validated.[8][9] For cell-free assays (e.g., enzyme assays), higher concentrations may be acceptable, but it is still best practice to maintain a low and consistent DMSO concentration across all experimental conditions, including controls.[1]
Q3: How does the pH of my buffer affect the solubility of this compound?
A: The pH of your aqueous buffer is a critical determinant of solubility. The primary amino group (-NH₂) on the ethyl chain is basic.[5]
-
In acidic solutions (pH < 7.5): The amine group will accept a proton (H⁺) to become a positively charged ammonium cation (-NH₃⁺). This charged species is significantly more polar and, therefore, much more soluble in water.[3][10]
-
In neutral to alkaline solutions (pH > 7.5): The amine group is more likely to be in its neutral, uncharged state (-NH₂). This form is less polar and has lower aqueous solubility.[3] Therefore, slightly acidifying your assay buffer (if the assay biology permits) is a primary strategy to enhance solubility.
Q4: My compound seems to dissolve initially but then crashes out over time. What's happening?
A: This phenomenon, known as time-dependent precipitation, can occur for several reasons. Initially, you may have a supersaturated solution that is temporarily stable. Over time, as the molecules organize, they can nucleate and precipitate out of solution. This can be influenced by temperature fluctuations, interactions with the container surface, or the presence of other components in the media.[11] Ensuring the final concentration is well below the thermodynamic solubility limit in your specific buffer is key to long-term stability.
Q5: Can I use solvents other than DMSO?
A: Yes, other organic solvents like ethanol can be used. However, like DMSO, their final concentration must be carefully controlled. Ethanol often exhibits higher cytotoxicity than DMSO, and its safe concentration limit may be lower depending on the cell type and exposure duration.[6][7] For any co-solvent, it is crucial to run a vehicle control to ensure the solvent itself is not impacting the biological assay.[9]
Part 2: Troubleshooting Guides & Step-by-Step Protocols
This section provides structured workflows and detailed protocols to systematically diagnose and resolve solubility issues.
Workflow 1: Initial Solubility Assessment and Stock Preparation
Before proceeding to complex assays, it's crucial to establish a reliable stock solution and understand the compound's behavior in your primary assay buffer.
Caption: Initial stock preparation and solubility check workflow.
Protocol 2.1: Standard Stock Solution in DMSO
-
Weigh out the required amount of this compound powder.
-
Add the appropriate volume of 100% anhydrous DMSO to achieve the desired high concentration (e.g., 10-50 mM).
-
Vortex thoroughly until the solid is completely dissolved.
-
If dissolution is slow, gently warm the vial in a 37°C water bath for 5-10 minutes or place it in an ultrasonic bath.
-
Visually inspect the solution against a light source to ensure there are no suspended particles.
-
Store the stock solution in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles.[12]
Workflow 2: Troubleshooting Precipitation in the Final Assay Medium
If you observe precipitation after diluting your DMSO stock into the assay buffer, follow this decision-making process.
Caption: Decision tree for resolving assay precipitation.
Protocol 2.2: pH Modification Strategy
This is the most effective first step for this specific molecule.
-
Prepare your assay buffer as usual.
-
Measure the initial pH.
-
Titrate the buffer pH downwards using small additions of dilute HCl (e.g., 0.1 M) until you reach a target pH between 6.0 and 7.0. Do not use a phosphate buffer if adjusting pH with acid, as this can cause salt precipitation; use buffers like HEPES or MOPS.
-
Re-test the solubility of this compound by adding the DMSO stock to this pH-adjusted buffer.
-
Crucially: Run a pH vehicle control in your assay to confirm that the lower pH does not independently affect your biological system (e.g., enzyme activity or cell viability).
Protocol 2.3: Using Cyclodextrins as Solubility Enhancers
Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior, capable of encapsulating poorly soluble molecules to increase their apparent solubility in water.[13][14] They are a powerful tool, especially in cell-based assays where pH modification is not possible.[6]
-
Select a Cyclodextrin: Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a common and effective choice with low toxicity.[15]
-
Prepare a Cyclodextrin-Containing Buffer: Dissolve HP-β-CD directly into your assay buffer to a final concentration of 1-10 mM.
-
Prepare Compound: Add your DMSO stock of this compound directly to the cyclodextrin-containing buffer. The cyclodextrin will form an inclusion complex with the compound, keeping it in solution.[13]
-
Equilibrate: Allow the solution to mix for 15-30 minutes before adding it to your assay to ensure complex formation.
-
Control: As always, include a vehicle control containing only the cyclodextrin in the buffer to check for any effects on the assay.
Table 2: Comparison of Primary Troubleshooting Strategies
| Strategy | Mechanism | Pros | Cons | Best For |
| pH Adjustment | Protonates the primary amine, forming a soluble salt.[10] | Highly effective for this molecule, inexpensive, simple to implement. | May alter biological activity; not suitable for all assays or buffers. | Cell-free assays (enzymatic, binding) where the target is stable at slightly acidic pH. |
| Lowering Concentration | Stays below the compound's intrinsic aqueous solubility limit.[12] | Easiest method, no buffer modification needed. | May result in a concentration too low to observe a biological effect. | Initial screening assays to quickly find a working concentration range. |
| Using Cyclodextrins | Forms a water-soluble inclusion complex with the compound.[16] | Generally low toxicity, does not require pH change, highly effective.[8] | Can be an additional cost, may potentially interact with some assay components. | Sensitive cell-based assays where pH and DMSO concentration must be strictly controlled. |
Part 3: Summary of Best Practices
To minimize solubility issues from the start, adhere to the following principles:
-
Characterize Early: Perform a simple kinetic solubility test in your primary assay buffer before launching a large-scale experiment.
-
Control Your Solvents: Always keep the final DMSO concentration below 0.5% in cellular assays and ensure it is consistent across all wells.[6]
-
Leverage pH: For this compound, the most effective tool is pH. Lowering the buffer pH toward 6.5 can dramatically improve solubility.
-
Add Last, Mix Well: Add the compound (diluted from DMSO stock) to the final assay solution as the last step, and mix immediately and thoroughly to avoid high local concentrations that can initiate precipitation.[12]
-
Don't Trust Your Eyes: A solution may have micro-precipitates that are not visible to the naked eye but can still lead to erroneous results.[12] If in doubt, centrifuge a sample of the final solution and test the supernatant for compound concentration via HPLC-UV.
-
Validate Your Controls: Always run a vehicle control (buffer + DMSO) and, if used, a vehicle-plus-enhancer control (buffer + DMSO + cyclodextrin or pH change) to ensure the solution components are not affecting the assay outcome.
By applying these principles and protocols, researchers can effectively manage the solubility of this compound, leading to more reliable and reproducible data in their biological investigations.
References
-
Vertex AI Search. (2024). Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances. MDPI. 17
-
ResearchGate. (2025). Considerations regarding use of solvents in in vitro cell based assays. 6
-
National Institutes of Health (NIH). (n.d.). Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems. PMC. 18
-
Unknown Source. (n.d.). Solubility and pH of amines. 3
-
World Pharma Today. (n.d.). Innovative Formulation Strategies for Poorly Soluble Drugs. 19
-
Unknown Source. (n.d.). Considerations regarding use of solvents in in vitro cell based assays. 8
-
Hilaris Publisher. (2024). Innovative Formulation Strategies for Enhancing Oral Bioavailability of Poorly Soluble Drugs. 20
-
MDPI. (n.d.). Cyclodextrin–Drug Inclusion Complexes: In Vivo and In Vitro Approaches. 15
-
Unknown Source. (n.d.). Novel formulation strategies to overcome poorly water soluble compounds. 21
-
National Institutes of Health (NIH). (2025). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. PubMed Central. 13
-
Unknown Source. (n.d.). Drug-Cyclodextrin Complexes: An Approach to Enhance the Solubility and Dissolution Properties of Poorly Soluble Drugs. 22
-
PubMed. (2025). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. 14
-
SciSpace. (n.d.). Cyclodextrins and their application in enhancing the solubility, dissolution rate and bioavailability. 23
-
ResearchGate. (2006). Biological assay challenges from compound solubility: strategies for bioassay optimization. 12
-
National Institutes of Health (NIH). (n.d.). Considerations regarding use of solvents in in vitro cell based assays. PMC. 9
-
ChemGulf Blog. (2025). How do amines and amides affect the pH of a solution?. 4
-
BenchChem. (2025). How to prevent "Antibacterial agent 102" precipitation in assays. 1
-
Unknown Source. (n.d.). Comparative cytotoxic effects of methanol, ethanol and DMSO on human cancer cell lines. 7
-
Solubility of Things. (n.d.). Benzamide. 24
-
National Institutes of Health (NIH). (n.d.). N-(2-aminoethyl)benzamide | C9H12N2O | CID 423156. PubChem. 2
-
Sigma-Aldrich. (n.d.). Common Cell Culture Problems: Precipitates. 11
-
Chemistry LibreTexts. (2023). Advanced Properties of Amines. 5
-
askIITians. (2025). How does pH affect solubility?. 10
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- 8. researchprofiles.ku.dk [researchprofiles.ku.dk]
- 9. Considerations regarding use of solvents in in vitro cell based assays - PMC [pmc.ncbi.nlm.nih.gov]
- 10. How does pH affect solubility? - askIITians [askiitians.com]
- 11. 細胞培養でよく見られる問題:沈殿物 [sigmaaldrich.com]
- 12. researchgate.net [researchgate.net]
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- 24. solubilityofthings.com [solubilityofthings.com]
Technical Support Center: Scale-Up Synthesis of 3-(2-Aminoethyl)benzamide
Prepared by the Senior Application Scientist Team
Welcome to the technical support guide for the synthesis of 3-(2-Aminoethyl)benzamide. This document is designed for researchers, chemists, and process development professionals to navigate the complexities of transitioning this synthesis from the laboratory bench to a larger scale. We provide in-depth, experience-driven answers to common challenges, focusing on the underlying chemical principles to empower you to troubleshoot effectively.
Section 1: Overview of Synthetic Strategies
The selection of a synthetic route is the most critical decision in a scale-up campaign, balancing factors like cost, safety, throughput, and impurity profile. For this compound, two primary pathways are generally considered, each with distinct advantages and challenges.
Route A: The Nitro-Reduction Pathway This is often the preferred route for scale-up due to the commercial availability of starting materials and the robustness of the chemical transformations. It begins with 3-cyanobenzaldehyde, proceeds through a nitroalkane intermediate, which is then reduced and hydrolyzed.
Route B: The Protecting Group Pathway This route may start from 3-bromobenzoic acid derivatives. It involves building the aminoethyl side chain and requires the use of a protecting group (like Boc) for the aliphatic amine to prevent side reactions during the amidation step. While offering flexibility, it adds steps and cost associated with protection and deprotection.
The following decision tree can help guide your choice of synthetic strategy.
Caption: Synthetic route selection based on key industrial constraints.
Section 2: Troubleshooting Guide & FAQs
This section addresses specific problems you may encounter during the scale-up process in a direct question-and-answer format.
Category A: Reaction Execution & Control
Q1: My catalytic hydrogenation of the nitro intermediate is showing a dangerous temperature spike (exotherm). How can I control this on a larger scale?
A1: This is a critical safety and process control issue. Catalytic reduction of nitro groups is highly exothermic, and the heat generation can lead to runaway reactions if not managed.
-
Causality: The heat is generated from the breaking of N-O bonds and the formation of N-H and O-H bonds. On a small scale, the high surface-area-to-volume ratio of the flask allows for efficient heat dissipation to the environment. As you scale up, this ratio decreases dramatically, and heat becomes trapped within the reactor.
-
Solutions:
-
Substrate Dosing: Instead of adding all the nitro-compound at once, add it portion-wise or as a continuous, slow feed to the reactor containing the catalyst and solvent. This allows you to control the reaction rate directly by the feed rate, ensuring the cooling system can keep up.
-
Hydrogen Pressure Control: Run the reaction at a lower, controlled hydrogen pressure initially. As the reaction proceeds and the concentration of the starting material decreases, the pressure can be gradually increased.
-
Enhanced Cooling: Ensure your reactor's cooling jacket is functioning optimally. For very large scales, internal cooling coils may be necessary.
-
Solvent Choice: Use a solvent with a higher heat capacity and boiling point to act as a heat sink. Ensure the solvent does not interfere with the reaction.
-
Q2: I'm observing incomplete conversion or catalyst poisoning during the hydrogenation step. What are the likely causes?
A2: Catalyst deactivation is a common issue in scale-up. The problem often lies with impurities in the starting materials or the reaction environment that are negligible at the lab scale.
-
Causality & Troubleshooting:
-
Sulfur Impurities: Sulfur-containing compounds are notorious poisons for palladium catalysts. Your starting material or solvent may contain trace levels. Consider treating the starting material solution with activated carbon before the reaction.
-
Halide Impurities: If your synthesis involves upstream steps with chlorinated solvents or reagents, residual halides can poison the catalyst. Ensure your intermediate is thoroughly purified.
-
Poor Mass Transfer: In a large reactor, ensuring efficient mixing of a three-phase system (solid catalyst, liquid substrate/solvent, hydrogen gas) is difficult. Increase the agitation speed to ensure the catalyst is well-suspended and that hydrogen is being dispersed effectively.
-
Catalyst Loading: While aiming for low catalyst loading is economically desirable, scale-up sometimes requires a slightly higher mol% to compensate for minor impurities and ensure a reasonable reaction time.
-
Category B: Impurity Profile & Side Reactions
Q3: My HPLC analysis shows several unknown peaks, and the final product has a persistent pink or brown color. What are these impurities?
A3: This is characteristic of incomplete reduction of the nitro group, a common issue when hydrogenation is not driven to completion.
-
Causality: The reduction of a nitro group to an amine is a multi-step process that proceeds through nitroso and hydroxylamine intermediates. If the reaction is stopped prematurely or the catalyst is not active enough, these highly reactive intermediates can condense to form colored dimeric impurities like azoxy or azo compounds.
-
Solutions:
-
Reaction Monitoring: Do not rely on time alone. Monitor the reaction by HPLC or TLC to ensure the complete disappearance of the starting material and any intermediates. Also, monitor hydrogen uptake; it should cease when the reaction is complete.
-
Catalyst Filtration: After the reaction, the palladium on carbon (Pd/C) catalyst must be filtered carefully. If left in the acidic work-up solution, it can promote side reactions. Use a filter aid like Celite® for efficient removal.
-
Decolorization: If colored impurities are present in the final product, a charcoal treatment of the product solution before the final crystallization can be effective.[1]
-
Category C: Product Isolation & Purification
Q4: I'm struggling with the crystallization of the final product. It either oils out or the yield is very low. What should I do?
A4: this compound has both a basic primary amine and a polar amide group, which can make crystallization challenging. Oiling out occurs when the compound's melting point is lower than the temperature of the solution from which it is crystallizing, or when it is too soluble.
-
Causality & Solutions:
-
Control Cooling Rate: Rapid cooling is a common cause of oiling out. Allow the saturated solution to cool slowly to room temperature, and only then place it in an ice bath to maximize crystal formation.[1]
-
Induce Crystallization: If crystals do not form, try scratching the inside of the flask with a glass rod at the solution's surface or adding a seed crystal from a previous batch.[1]
-
Solvent System Optimization: A single solvent may not be ideal. A mixed-solvent system is often required. A good approach is to dissolve the product in a minimal amount of a "good" hot solvent (like ethanol or isopropanol) and then slowly add a "poor" solvent (an anti-solvent like heptane or water) until the solution becomes slightly cloudy. Re-heat to clarify and then cool slowly.[1]
-
| Solvent System | Rationale |
| Isopropanol / Water | Good for polar compounds; water acts as an effective anti-solvent. |
| Ethanol / Heptane | Ethanol provides good solubility when hot; heptane reduces solubility upon cooling. |
| Acetonitrile / Water | Acetonitrile is a good alternative to alcohols and can provide sharp crystallization. |
| Table 1: Recommended Solvent Systems for Recrystallization. |
Q5: How do I handle the work-up? The product seems to have problematic solubility in standard extraction solvents.
A5: The amphipathic nature of the molecule requires a carefully planned extraction strategy based on pH.
-
Causality: At acidic pH (pH < 4), the primary amine will be protonated (-NH3+), making the molecule highly water-soluble. At basic pH (pH > 10), it will be in its free-base form, which is more soluble in organic solvents like dichloromethane or ethyl acetate.
-
Workflow:
-
After the reaction, perform an initial aqueous wash to remove water-soluble byproducts.
-
Adjust the pH of the aqueous layer to >10 with a base like NaOH to ensure the product is in its free-base form.
-
Extract with an appropriate organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine to remove excess water, dry over sodium sulfate, filter, and concentrate to obtain the crude product for crystallization.
-
Caption: A logical workflow for diagnosing poor crystallization yields.
Category D: Safety & Handling
Q6: What are the primary safety hazards I need to consider for this process at scale?
A6: Safety is paramount. The primary hazards depend on the chosen route, but for the common nitro-reduction pathway, the key risks are:
-
Hydrogenation: Hydrogen gas is highly flammable and can form explosive mixtures with air. Reactors must be properly grounded to prevent static discharge, and the area must be well-ventilated and free of ignition sources.[2]
-
Pyrophoric Catalyst: Palladium on carbon (Pd/C) can be pyrophoric, especially after use when it is dry and saturated with hydrogen. It can spontaneously ignite upon contact with air. The filter cake should never be allowed to dry and should be quenched carefully into water immediately after filtration.
-
Chemical Hazards: The final product, this compound, and related benzamides should be handled with care, as they may be harmful if swallowed or cause irritation.[3][4] Always consult the Safety Data Sheet (SDS).[2][3][4]
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses or goggles, a lab coat, and chemical-resistant gloves.[3] For large-scale operations involving powders, respiratory protection may be necessary to avoid inhalation.[3]
Section 3: Detailed Experimental Protocol (Route A)
This protocol for the synthesis of this compound via the nitro-reduction pathway is provided as a self-validating system with in-process controls.
Step 1: Henry Reaction (Nitroaldol Condensation)
-
To a stirred solution of 3-cyanobenzaldehyde (1.0 eq) and nitromethane (1.5 eq) in isopropanol, slowly add a catalytic amount of a suitable base (e.g., DBU) at 0-5 °C.
-
Allow the reaction to stir at room temperature for 12-16 hours.
-
In-Process Check: Monitor by TLC or HPLC for the disappearance of the aldehyde.
-
Upon completion, quench the reaction with dilute acetic acid and concentrate under reduced pressure. The resulting crude (E)-3-(1-nitro-2-phenylethyl)benzonitrile can be used directly or purified by recrystallization.
Step 2: Catalytic Hydrogenation
-
Safety First: Purge the hydrogenation reactor thoroughly with nitrogen before introducing any flammable materials.
-
Charge the reactor with the nitro-intermediate (1.0 eq) and a suitable solvent like ethanol or methanol.
-
Add 5-10% Pd/C catalyst (1-2 mol%).
-
Seal the reactor, purge again with nitrogen, and then introduce hydrogen gas to the desired pressure (e.g., 50 psi).
-
Stir vigorously at room temperature. Monitor the reaction by hydrogen uptake and HPLC.
-
In-Process Check: The reaction is complete when hydrogen uptake ceases and HPLC shows full conversion to the desired 3-(2-aminoethyl)benzonitrile.
-
Carefully vent the reactor, purge with nitrogen, and filter the mixture through a pad of Celite® to remove the catalyst. Crucially, the filter cake must be kept wet with solvent and quenched immediately into a container of water to prevent ignition.
Step 3: Hydrolysis of Nitrile to Amide
-
The filtrate containing 3-(2-aminoethyl)benzonitrile is concentrated.
-
The residue is treated with a mixture of sulfuric acid and water and heated to 80-90 °C for 4-6 hours.
-
In-Process Check: Monitor by HPLC for the conversion of the nitrile to the benzamide.
-
Cool the reaction mixture and carefully basify with aqueous NaOH to pH > 10, keeping the temperature below 25 °C.
-
Extract the product with ethyl acetate, dry the organic layer, and concentrate to yield crude this compound.
-
Purify the crude solid by recrystallization from a suitable solvent system (e.g., isopropanol/water) as determined by laboratory trials.
References
-
Mohasoa, L. C., et al. (2025). Synthesis of aryl benzamides containing a pyrimidine moiety as possible HIV-1 NNRTIs. Arkivoc, 2025(3), 124-142. Retrieved from [Link]
- Jiang, J. (2017). Method for synthesizing 4-(2-aminoethyl)benzsulfamide. Google Patents (CN106336366A).
-
Zhang, Y., et al. (2012). Synthesis, Crystal Structure and Anti-Fatigue Effects of Some Benzamide Derivatives. Molecules, 17(10), 11953-11967. Retrieved from [Link]
-
Goyard, D., et al. (2016). Discovery of N-(2-aminoethyl)-N-benzyloxyphenyl benzamides: New potent Trypanosoma brucei inhibitors. European Journal of Medicinal Chemistry, 123, 846-860. Retrieved from [Link]
-
Jiang, J. (2017). Method for synthesizing 4-(2-aminoethyl)benzsulfamide. Patsnap Eureka. Retrieved from [Link]
-
Loba Chemie. (2016). BENZAMIDE FOR SYNTHESIS MSDS. Retrieved from [Link]
Sources
identifying and characterizing impurities in 3-(2-Aminoethyl)benzamide
Welcome to the technical support resource for 3-(2-Aminoethyl)benzamide. This guide is designed for researchers, analytical scientists, and drug development professionals to navigate the common challenges associated with identifying and characterizing impurities in this compound. Our goal is to provide not just protocols, but the underlying scientific rationale to empower you to solve complex analytical problems.
Frequently Asked Questions (FAQs)
FAQ 1: What are the most common types of impurities I should expect in my this compound sample?
Understanding the potential impurities is the first step in developing a robust analytical method. Impurities in any active pharmaceutical ingredient (API) are typically categorized based on their origin.[1][2] For this compound, you should consider the following:
-
Organic Impurities: These are the most common and can arise from various stages.[1]
-
Starting Materials: Unreacted precursors from the synthetic route. For example, if a Ritter reaction is used, residual arylethanolamines could be present.[3] A synthesis starting from β-phenylethylamine might leave traces of this precursor.[4]
-
By-products: Compounds formed from side reactions during synthesis. This could include dimers, products of incomplete reactions, or isomers.
-
Intermediates: Partially reacted compounds from a multi-step synthesis that were not fully converted to the final product.[1]
-
Degradation Products: Impurities formed by the breakdown of the this compound molecule itself upon exposure to stress factors like acid, base, light, heat, or oxygen.[5][6]
-
-
Inorganic Impurities: These are often introduced from catalysts, reagents, or manufacturing equipment. They are typically monitored using pharmacopeial methods and techniques like Inductively Coupled Plasma (ICP-MS) as guided by regulations such as ICH Q3D.[7]
-
Residual Solvents: Solvents used during synthesis or purification that are not completely removed. These are typically identified and quantified using Gas Chromatography (GC).[8][9]
Table 1: Potential Organic Impurities in this compound
| Impurity Type | Potential Origin | Example Structures (Hypothetical) | Recommended Primary Analytical Technique |
| Starting Material | Incomplete reaction | 3-Cyanophenethylamine | HPLC-UV, LC-MS |
| By-product | Dimerization during synthesis | N,N'-(ethane-1,2-diyl)bis(this compound) | LC-MS |
| Intermediate | Incomplete hydrolysis of a nitrile precursor | 3-(2-Aminoethyl)benzonitrile | HPLC-UV, LC-MS |
| Degradation Product | Acid/Base Hydrolysis of amide | 3-(2-Aminoethyl)benzoic acid | HPLC-UV, LC-MS |
| Degradation Product | Oxidation of the amine | (Corresponding aldehyde or N-oxide) | LC-MS |
FAQ 2: I've detected an unknown peak in my HPLC chromatogram. What is the systematic workflow for identifying it?
Discovering an unknown peak is a common challenge. A systematic approach is crucial for efficient identification. The goal is to gather orthogonal data points to build a conclusive case for the impurity's structure.
The workflow below outlines a logical progression from initial detection to structural confirmation. This process leverages the strengths of different analytical techniques, starting with non-destructive methods and moving to more information-rich, and sometimes destructive, analyses.
Caption: Workflow for Unknown Impurity Identification.
Expert Insight: The power of this workflow lies in using high-resolution mass spectrometry (HRMS) early on.[10][11] HRMS provides a highly accurate mass measurement, which significantly narrows down the possible elemental compositions, making the subsequent steps of fragmentation analysis and NMR interpretation much more targeted and efficient.[12]
FAQ 3: My sample of this compound shows increasing degradation over time. What are the likely causes and how can I conduct a stability study?
The presence of both a primary amine and an amide functional group makes this compound susceptible to specific degradation pathways. Increased degradation upon storage suggests instability under ambient conditions, likely due to hydrolysis or oxidation.
Troubleshooting Guide: Sample Degradation
| Observed Issue | Potential Cause | Mechanistic Rationale | Recommended Action |
| New polar peaks appear in HPLC | Hydrolysis | The amide bond can be cleaved by trace amounts of water, especially if catalyzed by acidic or basic residues, to form 3-(2-aminoethyl)benzoic acid and ammonia. | Store the material in a desiccator, under an inert atmosphere (e.g., nitrogen or argon), and away from acidic or basic contaminants. |
| Broadening of peaks or appearance of multiple new peaks | Oxidation | The primary amine is susceptible to oxidation, which can lead to a complex mixture of products. This is often accelerated by light and trace metals. | Store in amber vials to protect from light.[5] Consider using excipients with low peroxide values if formulating. |
| Discoloration (e.g., yellowing) | Oxidative Polymerization | Complex oxidation and subsequent polymerization reactions, often initiated by light or air, can form colored impurities. | Store at reduced temperatures (e.g., 2-8°C) in well-sealed containers under an inert atmosphere. |
To formally investigate this, you must perform a Forced Degradation (Stress Testing) Study . This is a regulatory requirement (ICH Q1A) and is essential for developing a stability-indicating analytical method.[5][13] The goal is to intentionally degrade the sample to generate the likely degradation products and ensure your analytical method can separate them from the parent compound.[6][14]
Protocol: Forced Degradation Study
-
Preparation: Prepare several solutions of this compound (e.g., at 1 mg/mL) in a suitable solvent mixture (e.g., acetonitrile/water). Also, prepare a solid-state sample.
-
Stress Conditions: Expose the samples to the conditions listed below. The goal is to achieve 5-20% degradation.[6][15] Adjust time and reagent concentration as needed.
-
Acid Hydrolysis: Add 0.1 M HCl. Heat at 60°C for 24-48 hours.
-
Base Hydrolysis: Add 0.1 M NaOH. Keep at room temperature for 8-24 hours.
-
Oxidation: Add 3% H₂O₂. Keep at room temperature for 24 hours.
-
Thermal Stress: Store the solid sample and a solution at 70°C for 48 hours.[14]
-
Photolytic Stress: Expose the solid sample and a solution to a calibrated light source providing UV and visible light, as per ICH Q1B guidelines.[6]
-
-
Analysis: After exposure, neutralize the acidic and basic samples. Dilute all samples to a suitable concentration and analyze by your HPLC method alongside an unstressed control sample.
-
Evaluation:
-
Assess the chromatograms for new peaks (degradants).
-
Perform peak purity analysis (using a PDA detector) to ensure the main peak is not co-eluting with any degradants.
-
Calculate the mass balance to account for all the material.
-
Troubleshooting & Method Development Guides
Guide 1: Developing a Stability-Indicating HPLC Method
A stability-indicating method is one that can accurately quantify the API in the presence of its impurities and degradation products. For this compound, a reversed-phase HPLC method is the standard approach.
Initial HPLC Method Parameters
| Parameter | Recommended Starting Condition | Rationale & Expert Tips |
| Column | C18, 250 x 4.6 mm, 5 µm | A C18 column provides good hydrophobic retention for the benzamide portion. The primary amine may cause peak tailing. |
| Mobile Phase A | 0.1% Formic Acid or Trifluoroacetic Acid (TFA) in Water | An acidic modifier is critical. It protonates the primary amine, minimizing interaction with residual silanols on the column and dramatically improving peak shape. |
| Mobile Phase B | Acetonitrile or Methanol | Acetonitrile is generally preferred for its lower viscosity and UV cutoff. |
| Gradient | 5% to 95% B over 20-30 minutes | A broad gradient is essential during development to ensure all potential impurities, from highly polar to non-polar, are eluted. |
| Flow Rate | 1.0 mL/min | Standard for a 4.6 mm ID column. |
| Column Temp. | 30 °C | Provides better reproducibility than ambient temperature. |
| Detection | UV at 230 nm and 254 nm | The benzamide chromophore provides good UV absorbance. Monitoring at multiple wavelengths helps to detect impurities with different spectral properties. |
| Injection Vol. | 10 µL | A good starting point to avoid column overload. |
Troubleshooting Common HPLC Issues
Caption: Decision Tree for HPLC Troubleshooting.
Guide 2: Leveraging Mass Spectrometry and NMR for Final Structure Confirmation
While HPLC-UV can detect and quantify impurities, it provides no structural information. For this, coupling chromatography with Mass Spectrometry (MS) and using Nuclear Magnetic Resonance (NMR) on isolated impurities is essential.[8][11]
-
Liquid Chromatography-Mass Spectrometry (LC-MS): This is the cornerstone of modern impurity identification.[10][12]
-
Why it's powerful: It provides the molecular weight of the impurity directly from the HPLC eluent. Using a high-resolution instrument like a QTOF or Orbitrap allows for the determination of the elemental formula, a critical piece of the puzzle.[10]
-
Practical Tip: Ensure your HPLC method uses volatile mobile phase modifiers like formic acid or ammonium acetate. Non-volatile buffers like phosphate will contaminate the MS source.
-
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is the definitive technique for structure elucidation.[16][17]
-
Why it's definitive: NMR provides detailed information about the carbon-hydrogen framework of a molecule, including connectivity and stereochemistry.[16][18]
-
Key Experiments:
-
¹H NMR: Shows the number and type of protons.
-
¹³C NMR: Shows the number and type of carbons.
-
COSY: Shows which protons are coupled (adjacent) to each other.
-
HSQC: Correlates protons directly to the carbons they are attached to.
-
HMBC: Shows long-range (2-3 bond) correlations between protons and carbons, which is crucial for piecing together the molecular skeleton.
-
-
Requirement: NMR is less sensitive than MS and typically requires an isolated impurity sample (micrograms to milligrams) obtained via preparative HPLC.[19]
-
References
- The benefits of high-resolution mass spectrometry for impurity profiling. (2025). Vertex AI Search.
- Use of NMR in Impurity Profiling for Pharmaceutical Products. (2020). Veeprho.
- What is Impurity Characterization. (2025).
- Impurity Characterization & Management. (n.d.).
- Challenges in Pharmaceutical Impurity Characteriz
- Impurities Characterization in Pharmaceuticals: A Review. (2019). International Journal of Pharmaceutical and Phytopharmacological Research.
- Impurity Profiling Using Convergence Chromatography and Mass Spectrometry. (n.d.). Pharmaceutical Technology.
- Why Pharma Companies Are Investing in Structure Elucidation Services by NMR in 2025. (2025). LinkedIn.
- (PDF) Impurities Characterization in Pharmaceuticals: A Review. (2019).
- Identifying and elucid
- The Use of NMR Spectroscopy in the Elucidation of Genotoxic Impurities. (n.d.). Intertek.
- Mass Spectrometric Analysis of Process Related Impurities Introduction. (n.d.). BioPharmaSpec.
- GC/MS Identification of Impurities. (2024). Medistri SA.
- Development of an HPLC method for the determination of amines in a leukemia mouse model. (n.d.). RSC Publishing.
- Simplified approach for structural elucidation and quantitation for pharmaceutical API and rel
- Development and validation of a HPLC/FLD method combined with online derivatization for the simple and simultaneous determination of trace amino acids and alkyl amines in continental and marine aerosols. (2018). PMC - PubMed Central.
- Development of a highly sensitive HPLC method for the simultaneous determination of eight biogenic amines in aquatic products. (n.d.).
- Structure Elucidation of Impurities by 2D NMR Part II. (2015). YouTube.
- HPLC Determination of Residual Primary Amine Content in Epoxy-Amine Adducts. (2015). LCGC.
- A Pre-Column Derivatization Method for the HPLC-FLD Determination of Dimethyl and Diethyl Amine in Pharmaceuticals. (2024). MDPI.
- Forced degrad
- Forced Degradation – A Review. (2022).
- Discovery of N-(2-aminoethyl)-N-benzyloxyphenyl benzamides: New potent Trypanosoma brucei inhibitors. (2016). PubMed Central.
- Forced Degradation – A Review. (2022). Biomedical Journal of Scientific & Technical Research.
- Overview Of Degradation Studies For Pharmaceutical Drug Candid
- Analytical Methods for the Quantification of Benzamides in Biological Samples. (2025). Benchchem.
- N-(2-((2-((2-Aminoethyl)amino)ethyl)amino)ethyl)benzamide. (n.d.).
- Selected Methods of Analysis. (n.d.). Cengage.
- Current Trend in Performance of Forced Degradation Studies for Drug Substance and Drug Product's. (2020). SciSpace.
- Synthesis of 2‐aminoethyl‐1‐benzamides via Ritter reaction. (n.d.).
- Method for synthesizing 4-(2-aminoethyl)benzsulfamide. (n.d.).
- Synthesis of aryl benzamides containing a pyrimidine moiety as possible HIV-1 NNRTIs. (n.d.). Arkivoc.
- Synthesis of tert-butyl (substituted benzamido)phenylcarbamate derivatives: anti-inflammatory activity and docking studies. (n.d.). NIH.
- Synthesis and Biological Evaluation of 2-Aminobenzamide Derivatives as Antimicrobial Agents: Opening/Closing Pharmacophore Site. (2025).
- N-(2-aminoethyl)benzamide. (n.d.). PubChem - NIH.
- Analytical Methods. (n.d.). Agency for Toxic Substances and Disease Registry.
- ICH guideline Q3D (R2) on elemental impurities Step 5. (2019). European Medicines Agency (EMA).
- Reactive Impurities in Excipients: Profiling, Identification and Mitigation of Drug–Excipient Incomp
- 3-amino-2-chloro-N,N-bis(2-cyanoethyl)benzamide. (2026). PubChem.
- 3-Amino-N-[2-(dimethylamino)ethyl]benzamide. (n.d.). BLDpharm.
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- 5. medcraveonline.com [medcraveonline.com]
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troubleshooting guide for 3-(2-Aminoethyl)benzamide based assays
Technical Support Center: 3-(2-Aminoethyl)benzamide Assays
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center for assays involving this compound and its structural analog, 3-Aminobenzamide (3-AB). As a well-characterized inhibitor of Poly(ADP-ribose) polymerase (PARP), 3-AB is a critical tool in studying DNA repair, cancer biology, and neurodegenerative disorders.[1][2][3] This guide provides in-depth, experience-driven answers to common challenges encountered during experimental work with this compound, ensuring the integrity and reproducibility of your results.
Frequently Asked Questions (FAQs) - Compound Handling & Preparation
Q1: How should I dissolve and store 3-Aminobenzamide (3-AB)?
A1: Proper solubilization and storage are critical for maintaining the compound's activity.
-
Causality: 3-AB can degrade or precipitate if not stored correctly, leading to inaccurate concentrations and failed experiments. Aqueous solutions are particularly unstable and should not be stored for more than a day.[4]
-
Protocol:
-
Primary Stock (DMSO): Dissolve 3-AB in high-purity DMSO to a concentration of 30 mg/mL.[4] Aliquot this stock into small, single-use volumes to minimize freeze-thaw cycles.
-
Storage: Store DMSO stock solutions at -20°C for up to one month.[4] The solid form is stable at room temperature for at least 12 months.[4]
-
Aqueous Solutions: For assays requiring aqueous buffers, prepare fresh dilutions from the DMSO stock on the day of the experiment.
-
| Parameter | Guideline | Reference |
| Solvent | DMSO (primary stock), Water (freshly prepared) | [4] |
| Max. Stock Conc. | 30 mg/mL in DMSO; 25 mg/mL in Water | [4] |
| Storage (Solid) | Room Temperature (≥12 months) | [4] |
| Storage (DMSO) | -20°C in aliquots (≤1 month) | [4] |
| Storage (Aqueous) | Use immediately; Do not store more than one day | [4] |
Troubleshooting Guide: In Vitro PARP Enzyme Assays
This section addresses common issues in cell-free, biochemical assays designed to measure PARP activity and its inhibition by 3-AB. These are often fluorescence- or colorimetric-based kits.
Q2: My positive control (active PARP enzyme, no inhibitor) shows very low or no signal. What's wrong?
A2: This points to a fundamental issue with one of the core assay components. The goal is to isolate the faulty reagent.
-
Causality: A lack of signal in the positive control means either the enzyme is inactive, a critical substrate is missing or degraded, or the detection system is failing.
-
Troubleshooting Workflow:
-
Troubleshooting Steps:
-
Confirm Inhibitor Concentration: Double-check all dilution calculations. Perform a fresh serial dilution from a new aliquot of your DMSO stock.
-
Check Expected Potency: 3-AB is a moderately potent PARP inhibitor, with a reported IC50 of ~30 µM. [4]Ensure your concentration range brackets this value (e.g., from 1 µM to 500 µM). If you are using a more potent inhibitor like Olaparib, the required concentrations will be much lower (nanomolar range).
-
Pre-incubation Time: Allow the enzyme and inhibitor to pre-incubate together before adding the NAD+ substrate. This gives the inhibitor time to bind to the enzyme's active site. A typical pre-incubation is 10-15 minutes at room temperature.
-
Enzyme Concentration: The amount of enzyme used can affect the apparent IC50. Ensure you are using the optimal concentration as determined during assay development or as recommended by the kit manufacturer. [5]
-
Troubleshooting Guide: Cell-Based Assays
Q5: I am not seeing the expected potentiation of a DNA-damaging agent (e.g., a chemotherapy drug) in my cell viability assay after treatment with 3-AB. What should I check?
A5: In cell-based assays, factors like cell permeability, compound stability in media, and treatment timing are crucial.
-
Causality: The principle of synthetic lethality with PARP inhibitors is that in cells with compromised DNA repair (e.g., BRCA mutations), inhibiting PARP prevents the repair of single-strand breaks, which then become lethal double-strand breaks. [5]If 3-AB isn't enhancing the toxicity of a DNA-damaging agent, it may not be effectively inhibiting PARP inside the cell at the critical time.
-
Troubleshooting Steps:
-
Verify Cellular Uptake: While 3-AB is generally cell-permeable, ensure your cell type doesn't have unusual permeability barriers.
-
Optimize Treatment Timing: The timing of inhibitor addition relative to the DNA-damaging agent is critical.
-
Pre-treatment: Adding 3-AB before the genotoxin can enhance its effect by ensuring the DNA repair machinery is already inhibited when the damage occurs. [1][2][6]Studies have shown that pre-treatment with 3-AB significantly enhances the DNA damage detected in comet and micronucleus assays. [1][2][6]
-
Co-treatment: Adding both agents at the same time is also common.
-
Post-treatment: This is less common but may be relevant for specific research questions.
-
-
Check for Serum Protein Binding: Components in fetal bovine serum (FBS) can sometimes bind to small molecules, reducing their effective concentration. Try reducing the serum percentage during treatment, but be mindful of cell health.
-
Confirm PARP Inhibition in Cells: The ultimate validation is to measure the downstream effect of PARP inhibition directly. After treating cells with a DNA-damaging agent +/- 3-AB, lyse the cells and perform a Western blot to detect PAR polymer formation. A successful inhibition will show a dramatic reduction in PAR signal in the 3-AB treated samples.
-
References
-
Patel, J. et al. (2014). 3-Aminobenzamide – a PARP inhibitor enhances the sensitivity of peripheral blood micronucleus and comet assays. Toxicology Mechanisms and Methods. Available at: [Link]
-
Patel, J. et al. (2014). 3-Aminobenzamide--a PARP inhibitor enhances the sensitivity of peripheral blood micronucleus and comet assays in mice. PubMed. Available at: [Link]
-
Taylor & Francis Online. (2014). Full article: 3-Aminobenzamide – a PARP inhibitor enhances the sensitivity of peripheral blood micronucleus and comet assays in mice. Available at: [Link]
-
Muthaiah, V. P. K. et al. (2020). Poly ADP-Ribose Polymerase-1 inhibition by 3-aminobenzamide recuperates HEI-OC1 auditory hair cells from blast overpressure-induced cell death. PubMed Central. Available at: [Link]
-
Ertac-Serdar, S. et al. (2020). Effects of PARP Inhibitör 3-Aminobenzamide on Impaired Mesenteric Blood Flow and Organ Injury in CLP-Induced Septic Shock Model. Journal of Investigative Surgery. Available at: [Link]
-
Bitesize Bio. (2022). Protease Inhibitors 101: Best Practices for Use in the Lab. Available at: [Link]
-
BPS Bioscience. 3-aminobenzamide. Available at: [Link]
-
Frontiers. (2020). Poly ADP-Ribose Polymerase-1 inhibition by 3-aminobenzamide recuperates HEI-OC1 auditory hair cells from blast overpressure-induced cell death. Available at: [Link]
-
PubMed. (2003). 3-Aminobenzamide reduces brain infarction and neutrophil infiltration after transient focal cerebral ischemia in mice. Available at: [Link]
-
Drug Target Review. (2023). ebook: Choosing the right assay for PARP. Available at: [Link]
-
Dahlin, J. L. et al. (2015). Avoiding Fluorescence Assay Interference—The Case for Diaphorase. PubMed Central. Available at: [Link]
-
BPS Bioscience. Choosing the Right Assay for Poly-ADP Ribose Polymerase (PARP). Available at: [Link]
-
Edmondson, D. E. et al. (2016). Assessment of Enzyme Inhibition: A Review with Examples from the Development of Monoamine Oxidase and Cholinesterase Inhibitory Drugs. PubMed Central. Available at: [Link]
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- 3. Poly ADP-Ribose Polymerase-1 inhibition by 3-aminobenzamide recuperates HEI-OC1 auditory hair cells from blast overpressure-induced cell death - PMC [pmc.ncbi.nlm.nih.gov]
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- 5. bpsbioscience.com [bpsbioscience.com]
- 6. tandfonline.com [tandfonline.com]
optimization of protecting group strategy for 3-(2-Aminoethyl)benzamide
Welcome to the technical support center for the synthesis and protection of 3-(2-Aminoethyl)benzamide. This guide is designed for researchers, chemists, and drug development professionals to navigate the complexities of selecting and optimizing a protecting group strategy for this specific molecule. Here, you will find field-proven insights, detailed protocols, and troubleshooting advice to ensure the success of your synthetic endeavors.
I. Frequently Asked Questions (FAQs)
This section addresses common initial questions regarding the protection of this compound, providing a foundational understanding for your experimental design.
Q1: Why is a protecting group necessary for the synthesis of derivatives of this compound?
A1: A protecting group is essential because this compound possesses two distinct nucleophilic nitrogen atoms: the primary aliphatic amine of the aminoethyl side chain and the nitrogen of the primary benzamide. The aliphatic amine is significantly more nucleophilic and basic than the amide nitrogen.[1] During subsequent reactions, such as amide coupling or alkylation, failing to protect the aliphatic amine would lead to a mixture of undesired products, including N-acylation or N-alkylation at the more reactive site. A protecting group ensures that the reaction occurs selectively at the desired position.
Q2: What is the most common protecting group for the aminoethyl side chain, and why?
A2: The tert-butyloxycarbonyl (Boc) group is the most widely used protecting group for the primary aliphatic amine in this context.[2][3] This preference is due to several key advantages:
-
High Selectivity: The Boc group can be introduced with high selectivity onto the more nucleophilic aliphatic amine under relatively mild basic conditions using di-tert-butyl dicarbonate (Boc₂O), leaving the less reactive benzamide untouched.[4]
-
Stability: The Boc group is stable under a wide range of reaction conditions, including basic hydrolysis and many nucleophilic reagents, making it compatible with various subsequent synthetic steps.[4][5]
-
Facile Removal: It can be cleanly removed under acidic conditions (e.g., with trifluoroacetic acid or hydrochloric acid) that typically do not affect the more stable benzamide functionality.[2][3][6]
Q3: What is an "orthogonal" protecting group strategy, and is it relevant for this molecule?
A3: An orthogonal protecting group strategy involves using multiple protecting groups in a single molecule that can be removed under distinct reaction conditions without affecting the others.[7][8][9][10] For example, one group might be acid-labile (like Boc) while another is base-labile (like Fmoc) or removed by hydrogenolysis (like Cbz).[8][11] This strategy is highly relevant if you plan a multi-step synthesis involving modifications at different parts of the this compound scaffold. For instance, if you needed to modify the benzamide nitrogen after reacting at another position, you would require an orthogonal protection scheme.
Q4: Can the benzamide nitrogen be protected as well?
A4: While the benzamide nitrogen is significantly less reactive, it can be protected, though this often requires harsher conditions. Dual protection involving the Boc group can occur, particularly if forcing conditions are used during the protection of the primary amine.[12] However, for most synthetic routes involving this compound, selective protection of the aliphatic amine is the primary goal, and conditions are optimized to avoid reaction at the benzamide.
II. Strategic Workflow for Protecting Group Selection
The choice of a protecting group is a critical decision point that dictates the feasibility and efficiency of the entire synthetic route. This workflow outlines the logical steps for selecting the appropriate strategy.
Caption: Boc protection of this compound.
Materials:
-
This compound
-
Di-tert-butyl dicarbonate (Boc₂O)
-
Triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA)
-
Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve this compound (1.0 eq) in DCM or THF (approx. 0.1 M concentration).
-
To the stirred solution, add triethylamine (1.2 eq).
-
Add a solution of di-tert-butyl dicarbonate (1.1 eq) in the same solvent dropwise at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 2-4 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, dilute the mixture with DCM and wash sequentially with saturated aqueous NaHCO₃ solution (2x) and brine (1x).
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel if necessary.
Protocol 2: Boc Deprotection
This procedure describes the removal of the Boc group to regenerate the free amine.
Caption: Acid-catalyzed deprotection of the Boc group.
Materials:
-
tert-butyl (2-(3-carbamoylphenyl)ethyl)carbamate
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM), anhydrous
-
Alternatively: 4M HCl in 1,4-Dioxane
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Diethyl ether
Procedure (Using TFA):
-
Dissolve the Boc-protected compound (1.0 eq) in anhydrous DCM (approx. 0.1-0.2 M).
-
Cool the solution to 0 °C in an ice bath.
-
Add trifluoroacetic acid (10-20 eq, or as a 25-50% v/v solution in DCM) dropwise.
-
Stir the reaction at room temperature for 1-2 hours, monitoring by TLC or LC-MS. Note the evolution of CO₂ gas. [3]5. Once the reaction is complete, concentrate the mixture under reduced pressure to remove the excess TFA and solvent.
-
To obtain the free base, dissolve the residue in DCM and carefully neutralize by washing with saturated aqueous NaHCO₃ solution until effervescence ceases.
-
Dry the organic layer, filter, and concentrate to yield the deprotected product. Often, the product is isolated as the TFA or HCl salt by precipitation with diethyl ether after concentration. [13]
V. References
-
Selective Protection of Secondary Amines as the N-Phenyl Triazenes. Application to Aminoglycoside Antibiotics. National Institutes of Health (NIH). [Link]
-
Efficient deprotection of Boc group in amines and sulfamides using Dawson heteropolyacid catalyst. SciSpace. [Link]
-
A "Sterically Stressed" Amide as a Protecting Group for Amines. ChemistryViews. [Link]
-
How can we protect a primary amine, rather than secondary amine selectively in aqueous conditions? ResearchGate. [Link]
-
2 Protection of Functional Groups. Thieme Chemistry. [Link]
-
Boc Deprotection Mechanism. YouTube. [Link]
-
Boc-Protected Amino Groups. Organic Chemistry Portal. [Link]
-
Protecting Groups for Amines: Carbamates. Master Organic Chemistry. [Link]
-
Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. ACS Publications. [Link]
-
Dual protection of amino functions involving Boc. RSC Publishing. [Link]
-
BOC Deprotection. ACS GCI Pharmaceutical Roundtable. [Link]
-
Protection of Amino Groups in Synthesis. Chemistry LibreTexts. [Link]
-
Boc Protecting Group for Amines. Chemistry Steps. [Link]
-
Protective Groups. Organic Chemistry Portal. [Link]
-
Discovery of N-(2-aminoethyl)-N-benzyloxyphenyl benzamides: New potent Trypanosoma brucei inhibitors. PubMed Central. [Link]
-
Amino Acid-Protecting Groups. MDPI. [Link]
-
Amine Protection and Deprotection. Master Organic Chemistry. [Link]
-
Orthogonal protecting groups for N(alpha)-amino and C-terminal carboxyl functions in solid-phase peptide synthesis. PubMed. [Link]
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. Amine Protection / Deprotection [fishersci.co.uk]
- 3. Boc Protecting Group for Amines - Chemistry Steps [chemistrysteps.com]
- 4. Boc-Protected Amino Groups [organic-chemistry.org]
- 5. scispace.com [scispace.com]
- 6. m.youtube.com [m.youtube.com]
- 7. Thieme E-Books & E-Journals [thieme-connect.de]
- 8. Protective Groups [organic-chemistry.org]
- 9. biosynth.com [biosynth.com]
- 10. Orthogonal protecting groups for N(alpha)-amino and C-terminal carboxyl functions in solid-phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. masterorganicchemistry.com [masterorganicchemistry.com]
- 12. Dual protection of amino functions involving Boc - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 13. Discovery of N-(2-aminoethyl)-N-benzyloxyphenyl benzamides: New potent Trypanosoma brucei inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Analysis of Synthetic Methodologies for 3-(2-Aminoethyl)benzamide
Introduction: The Significance of 3-(2-Aminoethyl)benzamide
This compound is a key structural motif found in a variety of pharmacologically active compounds. Its unique combination of a flexible aminoethyl side chain and a rigid benzamide core makes it a valuable building block in medicinal chemistry for the development of novel therapeutics. The efficient and scalable synthesis of this molecule is therefore of considerable interest to researchers in drug discovery and development. This guide provides a comparative analysis of two prominent synthetic routes to this compound, offering insights into the strategic considerations and experimental details of each approach.
Route 1: A Convergent Approach via Nitrile Reduction
This synthetic strategy is predicated on the initial construction of a precursor molecule containing both the benzamide functionality and a latent amino group in the form of a nitrile. The final step then involves the chemoselective reduction of the nitrile to the desired primary amine.
Mechanism and Strategy
The core principle of this route is the installation of a cyanomethyl group at the 3-position of the benzene ring, followed by the conversion of this group to an aminoethyl moiety. The benzamide can be formed either before or after the nitrile reduction, but for the purposes of this guide, we will consider the more convergent approach of reducing a pre-formed cyanobenzamide. The key challenge in this route lies in the selective reduction of the nitrile in the presence of the primary amide. While powerful reducing agents like lithium aluminum hydride (LiAlH4) can reduce both functional groups, catalytic hydrogenation offers a milder and often more selective alternative.[1]
Experimental Protocol: Route 1
Step 1a: Synthesis of 3-(Cyanomethyl)benzoic acid
This intermediate can be prepared from 3-(bromomethyl)benzonitrile via a nucleophilic substitution with cyanide.
-
Materials: 3-(bromomethyl)benzonitrile, sodium cyanide, dimethyl sulfoxide (DMSO).
-
Procedure: In a well-ventilated fume hood, a solution of 3-(bromomethyl)benzonitrile in DMSO is added dropwise to a stirred suspension of sodium cyanide in DMSO at room temperature. The reaction is monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is poured into water and extracted with ethyl acetate. The organic layers are combined, washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield 3-(cyanomethyl)benzonitrile. This is then hydrolyzed to 3-(cyanomethyl)benzoic acid under standard acidic or basic conditions.
Step 1b: Amidation of 3-(Cyanomethyl)benzoic acid
-
Materials: 3-(cyanomethyl)benzoic acid, thionyl chloride, dichloromethane (DCM), aqueous ammonia.
-
Procedure: 3-(Cyanomethyl)benzoic acid is refluxed in an excess of thionyl chloride with a catalytic amount of dimethylformamide (DMF) to form the acyl chloride. The excess thionyl chloride is removed under reduced pressure. The crude acyl chloride is dissolved in anhydrous DCM and added dropwise to a cooled, stirred solution of excess aqueous ammonia. The resulting precipitate is filtered, washed with water, and dried to afford 3-(cyanomethyl)benzamide.
Step 2: Catalytic Hydrogenation of 3-(Cyanomethyl)benzamide
-
Materials: 3-(cyanomethyl)benzamide, palladium on activated charcoal (10% Pd/C), ethanol, hydrogen gas.
-
Procedure: 3-(Cyanomethyl)benzamide is dissolved in ethanol in a hydrogenation vessel. A catalytic amount of 10% Pd/C is added. The vessel is purged with nitrogen and then filled with hydrogen gas to the desired pressure (typically 50-100 psi). The mixture is agitated at room temperature until the uptake of hydrogen ceases. The catalyst is then removed by filtration through Celite, and the filtrate is concentrated under reduced pressure to yield the crude this compound, which can be further purified by recrystallization or column chromatography.
Visualization of Route 1
Caption: Synthetic workflow for Route 1 via nitrile reduction.
Route 2: A Direct Approach via Amidation of 3-(2-Aminoethyl)benzoic Acid
This route represents a more linear and arguably more direct synthesis, where the aminoethyl and benzoic acid functionalities are present in the starting material, and the final step is the formation of the amide bond.
Mechanism and Strategy
The success of this route is entirely dependent on the availability of 3-(2-aminoethyl)benzoic acid.[2] Once this precursor is obtained, the final amidation step is a standard and well-established transformation in organic synthesis. The amino group of 3-(2-aminoethyl)benzoic acid needs to be protected before the amidation of the carboxylic acid to prevent self-polymerization. Following the amidation, a deprotection step would yield the final product.
Experimental Protocol: Route 2
Step 1: Synthesis of N-Boc-3-(2-aminoethyl)benzoic acid
-
Materials: 3-(2-Aminoethyl)benzoic acid, di-tert-butyl dicarbonate (Boc2O), dioxane, sodium bicarbonate.
-
Procedure: 3-(2-Aminoethyl)benzoic acid is dissolved in a mixture of dioxane and aqueous sodium bicarbonate solution. Boc2O is added portion-wise, and the mixture is stirred at room temperature overnight. The reaction mixture is then acidified with dilute hydrochloric acid and extracted with ethyl acetate. The organic layers are combined, dried, and concentrated to give N-Boc-3-(2-aminoethyl)benzoic acid.
Step 2: Amidation of N-Boc-3-(2-aminoethyl)benzoic acid
-
Materials: N-Boc-3-(2-aminoethyl)benzoic acid, 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), 1-hydroxybenzotriazole (HOBt), dichloromethane (DCM), ammonia solution.
-
Procedure: To a solution of N-Boc-3-(2-aminoethyl)benzoic acid in DCM are added EDC and HOBt. The mixture is stirred at room temperature for 30 minutes, after which a solution of ammonia in dioxane is added. The reaction is stirred overnight. The solvent is removed under reduced pressure, and the residue is taken up in ethyl acetate and washed sequentially with dilute acid, saturated sodium bicarbonate solution, and brine. The organic layer is dried and concentrated to yield N-Boc-3-(2-aminoethyl)benzamide.
Step 3: Deprotection
-
Materials: N-Boc-3-(2-aminoethyl)benzamide, trifluoroacetic acid (TFA), dichloromethane (DCM).
-
Procedure: The N-Boc protected intermediate is dissolved in DCM, and TFA is added. The solution is stirred at room temperature for 1-2 hours. The solvent and excess TFA are removed under reduced pressure to yield the crude product, which is then purified.
Visualization of Route 2
Caption: Synthetic workflow for Route 2 via direct amidation.
Comparative Analysis
| Feature | Route 1: Nitrile Reduction | Route 2: Direct Amidation |
| Starting Materials | Readily available or accessible precursors (e.g., 3-bromomethylbenzonitrile). | Requires the synthesis of 3-(2-aminoethyl)benzoic acid, which is not widely commercially available and its synthesis is not well-documented.[2] |
| Number of Steps | Typically 3-4 steps from a simple starting material. | Potentially 3 steps if the starting acid is available, but more if it needs to be synthesized. |
| Key Challenge | Chemoselective reduction of the nitrile without affecting the primary amide. | Synthesis of the starting material, 3-(2-aminoethyl)benzoic acid. |
| Scalability | Good potential for scalability, as catalytic hydrogenation is a well-established industrial process. | Scalability is dependent on the efficient synthesis of the starting acid. |
| Overall Yield | Can be high if the selective reduction is optimized. | Potentially high for the final steps, but the overall yield will be dictated by the synthesis of the starting material. |
Conclusion and Future Perspectives
Both synthetic routes presented offer viable pathways to this compound. Route 1, the convergent approach via nitrile reduction, appears to be the more practical and well-supported method at present, given the greater accessibility of the required starting materials and the well-understood nature of the individual transformations. The key to success for this route lies in the careful optimization of the catalytic hydrogenation step to ensure the chemoselective reduction of the nitrile.
Route 2, while more direct on paper, is hampered by the current lack of a well-documented and efficient synthesis for the key starting material, 3-(2-aminoethyl)benzoic acid. Future research focused on developing a robust synthesis for this precursor could make Route 2 a more attractive and competitive option.
For researchers and drug development professionals, the choice of synthetic route will ultimately depend on factors such as the availability of starting materials, the scale of the synthesis, and the in-house expertise with specific reaction types. This guide provides a foundational understanding of the available strategies to aid in this decision-making process.
References
-
PrepChem. Synthesis of 3-amino-benzoic acid. Available at: [Link]
-
ResearchGate. Chemoselective reduction of nitrile to amine. Available at: [Link]
- Haddenham, D., et al. (2009). Reductions of aliphatic and aromatic nitriles to primary amines with diisopropylaminoborane. The Journal of Organic Chemistry, 74(5), 1964–1970.
-
LookChem. 3-(2-amino-ethyl)-benzoic acid ethyl ester. Available at: [Link]
-
Organic Chemistry Frontiers (RSC Publishing). Catalyst-free reductions of nitriles to amino-boranes using sodium amidoborane and lithium borohydride. Available at: [Link]
-
Organic Chemistry Portal. Amine synthesis by nitrile reduction. Available at: [Link]
-
YouTube. Reduction of Amides & Nitriles. Available at: [Link]
-
PubChem. 3-(2-Aminoethyl)benzoic acid. Available at: [Link]
Sources
A Comparative Guide to Benzamide Derivatives in Biological Assays: From PARP Inhibition to Dopamine Receptor Antagonism
Welcome to a comprehensive guide designed for researchers, scientists, and drug development professionals. This document provides an in-depth comparison of the biological activities of various benzamide derivatives, moving beyond a single compound to explore the rich structure-activity relationships within this versatile chemical class. While direct, extensive comparative data for 3-(2-Aminoethyl)benzamide is limited in publicly accessible literature, this guide will use structurally related and well-characterized benzamide derivatives to illuminate how subtle molecular changes can lead to profound differences in biological function. We will focus on two major areas where benzamides have shown significant therapeutic potential: oncology, as inhibitors of Poly(ADP-ribose) polymerase (PARP), and neuroscience, as antagonists of the Dopamine D2 receptor.
The Benzamide Scaffold: A Privileged Structure in Medicinal Chemistry
The benzamide moiety, an aromatic ring attached to an amide functional group, is a cornerstone in modern drug discovery. Its ability to form key hydrogen bonds and participate in various non-covalent interactions allows it to bind to a diverse range of biological targets. This guide will explore how modifications to this core structure influence potency, selectivity, and overall biological effect.
Part 1: Benzamide Derivatives as PARP-1 Inhibitors in Oncology
Poly(ADP-ribose) polymerase-1 (PARP-1) is a critical enzyme in the base excision repair (BER) pathway, a key mechanism for repairing DNA single-strand breaks (SSBs).[1] In cancers with mutations in the BRCA1 or BRCA2 genes, the homologous recombination (HR) pathway for repairing DNA double-strand breaks (DSBs) is deficient. Inhibition of PARP-1 in these cancer cells leads to an accumulation of SSBs, which are converted to toxic DSBs during replication. Without a functional HR pathway, these DSBs cannot be repaired, leading to cell death through a concept known as synthetic lethality.[2] The benzamide core is a key pharmacophore in many potent PARP inhibitors.[1]
Comparative Analysis of PARP-1 Inhibitory Activity
The following table summarizes the in vitro PARP-1 inhibitory activity of 3-Aminobenzamide, a foundational benzamide-based PARP inhibitor, and a more complex, novel hydroxybenzamide derivative to illustrate the impact of structural elaboration on potency.
| Compound | Target(s) | IC50 Value | Cell Line/System | Reference |
| 3-Aminobenzamide | PARP | ~30 µM | - | |
| 3-Aminobenzamide | PARP | < 50 nM | CHO cells | [3] |
| Novel Hydroxybenzamide Derivative (KJ-28d) | PARP-1 | 3.2 µM | - | [3] |
Note: The IC50 values for 3-Aminobenzamide can vary significantly depending on the assay conditions.[3]
As the data indicates, while 3-Aminobenzamide is a recognized PARP inhibitor, its potency can be significantly enhanced through chemical modification, as seen with novel derivatives. This highlights the importance of structure-guided design in optimizing drug candidates.
Mechanism of Action: PARP-1 Inhibition and Synthetic Lethality
The following diagram illustrates the principle of synthetic lethality achieved through PARP inhibition in BRCA-deficient cancer cells.
Caption: Mechanism of synthetic lethality via PARP inhibition in BRCA-deficient cells.
Experimental Protocol: In Vitro PARP-1 Inhibition Assay
This protocol outlines a general method for assessing the inhibitory activity of benzamide derivatives against PARP-1.
Objective: To determine the half-maximal inhibitory concentration (IC50) of test compounds against PARP-1.
Materials:
-
Recombinant human PARP-1 enzyme
-
Histone H1 (as a substrate)
-
Biotinylated NAD+
-
Streptavidin-coated plates
-
Anti-poly(ADP-ribose) (PAR) antibody conjugated to a reporter enzyme (e.g., HRP)
-
Substrate for the reporter enzyme (e.g., TMB)
-
Assay buffer (e.g., Tris-HCl, MgCl2, DTT)
-
Test compounds (benzamide derivatives) dissolved in DMSO
-
Positive control (e.g., Olaparib)
-
Stop solution (e.g., dilute sulfuric acid)
-
Plate reader
Procedure:
-
Plate Coating: Coat a 96-well streptavidin plate with biotinylated NAD+. Wash to remove unbound NAD+.
-
Reaction Mixture Preparation: In a separate plate, prepare the reaction mixture containing assay buffer, activated DNA (to stimulate PARP-1), and histone H1.
-
Compound Addition: Add serial dilutions of the test compounds (and controls) to the reaction mixture. Include a "no inhibitor" control and a "no enzyme" background control.
-
Enzyme Addition: Add recombinant PARP-1 to all wells except the background control.
-
Incubation: Incubate the plate at room temperature for a specified time (e.g., 60 minutes) to allow the PARP-1 enzyme to poly(ADP-ribosyl)ate the histone substrate.
-
Transfer to Assay Plate: Transfer the reaction mixtures to the washed biotinylated NAD+ coated plate. The biotinylated PAR polymers formed will bind to the streptavidin.
-
Detection:
-
Wash the plate to remove unbound reagents.
-
Add the anti-PAR antibody and incubate.
-
Wash the plate again.
-
Add the HRP substrate (TMB) and incubate until color develops.
-
-
Measurement: Stop the reaction with the stop solution and measure the absorbance at the appropriate wavelength using a plate reader.
-
Data Analysis:
-
Subtract the background absorbance from all readings.
-
Calculate the percentage of inhibition for each compound concentration relative to the "no inhibitor" control.
-
Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Part 2: Benzamide Derivatives as Dopamine D2 Receptor Antagonists
Substituted benzamides are a well-established class of antipsychotic drugs that primarily exert their effects by antagonizing the dopamine D2 receptor.[4] These drugs are used in the treatment of schizophrenia and other psychotic disorders. The affinity for the D2 receptor is highly dependent on the substitution pattern on the benzamide scaffold.[5]
Comparative Analysis of Dopamine D2 Receptor Binding Affinity
The following table presents the binding affinities (Ki) of various benzamide derivatives for the dopamine D2 receptor, demonstrating the structure-activity relationship.
| Compound | Receptor | Ki (nM) | Reference |
| Spiperone | Dopamine D2 | - | [6][7] |
| (+)-Butaclamol | Dopamine D2 | - | [6][7] |
| Haloperidol | Dopamine D2 | - | [6][7] |
| (-)-Sulpiride | Dopamine D2 | - | [6][7] |
| YM-09151-2 | Dopamine D2 | 0.057 | [6] |
Note: A lower Ki value indicates a higher binding affinity. The exact Ki values for some compounds were not specified in the provided search results but their relative potency was established.
The potent benzamide neuroleptic, YM-09151-2, demonstrates high affinity for the D2 receptor.[6] The development of such selective ligands is crucial for characterizing D2 receptor-mediated responses and for designing new therapeutic agents with improved side-effect profiles.[4]
Signaling Pathway: Dopamine D2 Receptor Antagonism
The diagram below illustrates the mechanism of action of benzamide derivatives as dopamine D2 receptor antagonists.
Caption: Benzamide antagonists block dopamine binding to the D2 receptor.
Experimental Protocol: Radioligand Binding Assay for Dopamine D2 Receptor
This protocol describes a general method for determining the binding affinity of benzamide derivatives to the dopamine D2 receptor.
Objective: To determine the inhibition constant (Ki) of test compounds for the dopamine D2 receptor.
Materials:
-
Cell membranes prepared from a cell line expressing the human dopamine D2 receptor (e.g., CHO-K1 or HEK293 cells)
-
Radioligand, e.g., [3H]-Spiperone or [3H]-YM-09151-2
-
Assay buffer (e.g., Tris-HCl, NaCl, KCl, CaCl2, MgCl2)
-
Non-specific binding determinator (e.g., Haloperidol or Butaclamol at a high concentration)
-
Test compounds (benzamide derivatives) dissolved in DMSO
-
Scintillation vials and scintillation cocktail
-
Glass fiber filters
-
Filtration apparatus
-
Scintillation counter
Procedure:
-
Reaction Setup: In test tubes, combine the cell membranes, assay buffer, and either:
-
Buffer only (for total binding)
-
Non-specific binding determinator (for non-specific binding)
-
Serial dilutions of the test compound.
-
-
Radioligand Addition: Add a fixed concentration of the radioligand (e.g., [3H]-Spiperone) to all tubes.
-
Incubation: Incubate the tubes at a specific temperature (e.g., room temperature or 37°C) for a time sufficient to reach equilibrium.
-
Filtration: Rapidly filter the contents of each tube through a glass fiber filter using a filtration apparatus. This separates the membrane-bound radioligand from the unbound radioligand.
-
Washing: Quickly wash the filters with ice-cold assay buffer to remove any non-specifically trapped radioligand.
-
Scintillation Counting: Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity in a scintillation counter. The counts per minute (CPM) are proportional to the amount of bound radioligand.
-
Data Analysis:
-
Specific Binding: Calculate specific binding by subtracting the non-specific binding CPM from the total binding CPM.
-
IC50 Determination: Plot the percentage of specific binding against the logarithm of the test compound concentration. Fit the data to a one-site competition model to determine the IC50 value.
-
Ki Calculation: Convert the IC50 value to the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.
-
Conclusion
The benzamide scaffold is a remarkably versatile platform for the development of potent and selective modulators of diverse biological targets. As demonstrated, subtle modifications to the core structure can shift the biological activity from potent PARP-1 inhibition, relevant in cancer therapy, to high-affinity dopamine D2 receptor antagonism, a cornerstone of antipsychotic treatment. The comparative data and detailed protocols provided in this guide serve as a valuable resource for researchers in the field, enabling a deeper understanding of the structure-activity relationships of benzamide derivatives and facilitating the design of next-generation therapeutics.
References
- Discovery of novel benzamide derivatives bearing benzamidophenyl and phenylacetamidophenyl scaffolds as potential antitumor agents via targeting PARP-1. (2023). PubMed.
- The development of dopamine D2-receptor selective antagonists. (n.d.). PubMed.
- Novel Benzamide Derivatives: Synthesis and Bioactivity as Potent PARP-1 Inhibitors. (2017).
- Recent Progress in the Research on Benzimidazole PARP-1 Inhibitors. (2022). Unknown Source.
- Application of 3-Aminobenzamide in Medicinal Chemistry: A Focus on PARP Inhibition. (n.d.). Benchchem.
- Conformational analysis of dopamine D-2 receptor antagonists of the benzamide series in relation to a recently proposed D-2 receptor-interaction model. (1992). PubMed.
- Novel Benzamide Derivatives: Synthesis and Bioactivity as Potent PARP-1 Inhibitors | Request PDF. (n.d.).
- Dopamine D2 receptors selectively labeled by a benzamide neuroleptic: [3H]-YM-09151-2. (n.d.). PubMed.
- Dopamine D2 receptors selectively labeled by a benzamide neuroleptic: [3H]-YM-09151-2. (2025). Unknown Source.
Sources
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- 2. benthamdirect.com [benthamdirect.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. The development of dopamine D2-receptor selective antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Conformational analysis of dopamine D-2 receptor antagonists of the benzamide series in relation to a recently proposed D-2 receptor-interaction model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Dopamine D2 receptors selectively labeled by a benzamide neuroleptic: [3H]-YM-09151-2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
A Comparative Guide to the Validation of 3-Aminobenzamide's Inhibitory Activity on Poly (ADP-ribose) Polymerase (PARP)
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive validation framework for the inhibitory activity of 3-aminobenzamide on its primary target, Poly (ADP-ribose) polymerase (PARP). While the initial topic of interest was 3-(2-Aminoethyl)benzamide, a thorough review of the scientific literature did not yield specific, validated biological targets for this particular molecule. However, the closely related and well-characterized compound, 3-aminobenzamide, is a potent inhibitor of PARP, a crucial enzyme in DNA repair and cell death pathways.[1][2][3] This guide will, therefore, focus on 3-aminobenzamide as a representative benzamide-based inhibitor to illustrate the rigorous, multi-faceted process of target validation and inhibitor comparison.
The principles and protocols detailed herein are broadly applicable to the characterization of novel small molecule inhibitors, providing a robust template for researchers in drug discovery and development. We will delve into the causality behind experimental choices, ensuring a deep understanding of not just how to validate inhibitory activity, but why specific methodologies are chosen to ensure scientific integrity.
The Central Role of PARP in Cellular Homeostasis and Disease
Poly (ADP-ribose) polymerase (PARP) is a family of enzymes integral to several cellular processes, most notably DNA repair and programmed cell death.[4] Upon detection of single-strand DNA breaks (SSBs), PARP1, the most abundant member of the PARP family, binds to the damaged DNA and catalyzes the synthesis of long chains of poly(ADP-ribose) (PAR) on itself and other nuclear proteins. This process, known as PARylation, serves as a scaffold to recruit a cascade of DNA repair proteins, facilitating the restoration of genomic integrity.[4]
However, in instances of extensive DNA damage, the overactivation of PARP can lead to a depletion of cellular NAD+ and ATP, culminating in cell death.[1] This dual role of PARP in both cell survival and death has positioned it as a compelling therapeutic target, particularly in oncology. The inhibition of PARP in cancers with deficiencies in other DNA repair pathways, such as those with BRCA1/2 mutations, can lead to synthetic lethality, a state where the combination of two non-lethal defects results in cell death.
The following diagram illustrates the pivotal role of PARP1 in the DNA damage response pathway.
Caption: The PARP1-mediated DNA damage response pathway.
Validating the Inhibitory Potency of 3-Aminobenzamide: A Multi-Assay Approach
To rigorously validate the inhibitory activity of 3-aminobenzamide on PARP, a combination of in vitro biochemical assays and cell-based functional assays is essential. This dual approach allows for the determination of direct enzyme inhibition and the assessment of the compound's efficacy in a more physiologically relevant context.
Experimental Workflow for Inhibitor Validation
The following diagram outlines a logical workflow for the comprehensive validation of a putative PARP inhibitor like 3-aminobenzamide.
Caption: A streamlined workflow for PARP inhibitor validation.
Protocol 1: In Vitro PARP Inhibition Assay (Colorimetric)
This assay directly measures the enzymatic activity of purified PARP1 and its inhibition by 3-aminobenzamide. The principle lies in the detection of biotinylated PAR incorporated onto histone proteins coated on a microplate.
Materials:
-
Recombinant human PARP1 enzyme
-
Histone-coated 96-well plate
-
Biotinylated NAD+
-
3-Aminobenzamide and other test inhibitors
-
Assay Buffer
-
Streptavidin-HRP conjugate
-
TMB substrate
-
Stop Solution (e.g., 2N H₂SO₄)
-
Microplate reader
Step-by-Step Methodology:
-
Reagent Preparation: Prepare serial dilutions of 3-aminobenzamide and control inhibitors in the assay buffer. A typical concentration range would span from nanomolar to high micromolar to ensure a full dose-response curve.
-
Reaction Setup: To each well of the histone-coated plate, add the PARP1 enzyme and the various concentrations of the inhibitors or vehicle control.
-
Initiation of PARylation: Add biotinylated NAD+ to all wells to initiate the enzymatic reaction. Incubate the plate at room temperature for 1 hour.
-
Detection: Wash the plate to remove unbound reagents. Add Streptavidin-HRP to each well and incubate for 1 hour at room temperature.
-
Signal Development: After another wash step, add the TMB substrate. Allow the color to develop for 15-30 minutes.
-
Measurement: Stop the reaction by adding the stop solution and measure the absorbance at 450 nm using a microplate reader.
-
Data Analysis: The absorbance is proportional to the amount of PARP activity. Calculate the percentage of inhibition for each concentration of 3-aminobenzamide relative to the vehicle control. Determine the IC50 value by plotting the percent inhibition against the log of the inhibitor concentration and fitting the data to a four-parameter logistic curve.
Protocol 2: Cellular PARP Activity Assay (Immunofluorescence)
This cell-based assay visualizes the inhibition of PARP activity within intact cells, providing a more physiologically relevant measure of the inhibitor's efficacy.
Materials:
-
Human cancer cell line (e.g., HeLa or A549) cultured on glass coverslips
-
DNA damaging agent (e.g., hydrogen peroxide or MMS)
-
3-Aminobenzamide
-
Primary antibody against PAR
-
Fluorescently labeled secondary antibody
-
DAPI for nuclear counterstaining
-
Fluorescence microscope
Step-by-Step Methodology:
-
Cell Culture and Treatment: Seed cells on coverslips and allow them to adhere overnight. Pre-treat the cells with various concentrations of 3-aminobenzamide for 1 hour.
-
Induction of DNA Damage: Expose the cells to a DNA damaging agent for a short period (e.g., 10 minutes) to induce PARP activation.
-
Fixation and Permeabilization: Fix the cells with 4% paraformaldehyde and permeabilize with 0.5% Triton X-100.
-
Immunostaining: Incubate the cells with the primary anti-PAR antibody, followed by the fluorescently labeled secondary antibody.
-
Microscopy: Mount the coverslips on microscope slides with a mounting medium containing DAPI. Visualize and capture images using a fluorescence microscope.
-
Image Analysis: Quantify the fluorescence intensity of the PAR signal in the nucleus of the cells. A reduction in fluorescence intensity in the 3-aminobenzamide-treated cells compared to the untreated control indicates inhibition of PARP activity.
Comparative Analysis: 3-Aminobenzamide in the Context of Modern PARP Inhibitors
While 3-aminobenzamide is a foundational PARP inhibitor, the field has evolved significantly with the development of highly potent and selective clinical-grade inhibitors. A comparative analysis of their inhibitory potencies is crucial for contextualizing the activity of any novel compound.
| Inhibitor | Target(s) | IC50 (PARP1) | Clinical Status |
| 3-Aminobenzamide | PARP | ~30 µM[3] | Preclinical Tool |
| Olaparib | PARP1/2 | 1-19 nM[5] | Approved |
| Rucaparib | PARP1/2/3 | 0.8-3.2 nM[5] | Approved |
| Niraparib | PARP1/2 | 2-35 nM[5] | Approved |
| Talazoparib | PARP1/2 | 0.57 nM[6] | Approved |
IC50 values can vary depending on the assay conditions.
This table highlights the significantly greater potency of the newer generation of PARP inhibitors compared to 3-aminobenzamide. This difference is attributed to optimized chemical scaffolds that provide stronger and more selective interactions with the PARP active site.
Concluding Remarks: A Framework for Rigorous Inhibitor Validation
The validation of a small molecule inhibitor's activity on its biological target is a cornerstone of modern drug discovery. As demonstrated with 3-aminobenzamide and its inhibitory action on PARP, a multi-pronged approach that combines direct enzymatic assays with cell-based functional readouts is paramount. This guide has provided a logical and experimentally supported framework for such a validation process. By understanding the underlying biological pathways and employing robust, self-validating experimental protocols, researchers can confidently characterize the potency and efficacy of novel therapeutic candidates. The comparative analysis with established inhibitors further provides essential context, guiding the progression of promising compounds through the drug development pipeline.
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Differences in PARP Inhibitors for the Treatment of Ovarian Cancer: Mechanisms of Action, Pharmacology, Safety, and Efficacy. National Institutes of Health. [Link]
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Protocol for quantifying PARP inhibitor-induced changes in PARP1 dynamics and activity through live-cell imaging. PubMed Central. [Link]
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Summary of the IC 50 and IC 90 PAR level inhibitions for each drug in DT40 and DU145 cells. ResearchGate. [Link]
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Table 1 | Selectivity of PARP inhibitors. Published IC50 values of PARP... ResearchGate. [Link]
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A Comparative Guide to the Structure-Activity Relationship of 3-(2-Aminoethyl)benzamide Analogs
This guide provides a comprehensive analysis of the structure-activity relationships (SAR) of 3-(2-Aminoethyl)benzamide analogs, a versatile scaffold with a wide range of biological activities. By objectively comparing the performance of various analogs against different biological targets and providing detailed experimental data and protocols, this document serves as a valuable resource for researchers, scientists, and drug development professionals.
Introduction: The Versatile this compound Scaffold
The this compound core structure has emerged as a privileged scaffold in medicinal chemistry, giving rise to a diverse array of biologically active compounds. The inherent modularity of this scaffold, with distinct points for chemical modification on the benzamide ring, the ethylamine linker, and the terminal amino group, allows for the fine-tuning of physicochemical properties and target specificity. This has led to the development of potent inhibitors for enzymes implicated in cancer and neurodegenerative diseases, as well as promising antimicrobial and antiparasitic agents. This guide will delve into the SAR of these analogs, focusing on their activity as inhibitors of Extracellular signal-regulated kinases 1 and 2 (ERK1/2), Monoamine Oxidase B (MAO-B), and Bcr-Abl kinase, as well as their antimicrobial properties.
I. Inhibition of the ERK1/2 Signaling Pathway
The Ras-Raf-MEK-ERK signaling cascade is a critical pathway that regulates cell proliferation, differentiation, and survival.[1][2] Dysregulation of this pathway is a hallmark of many cancers, making its components attractive targets for therapeutic intervention.[3][4] Certain this compound analogs have been investigated as inhibitors of ERK1/2, the final kinases in this cascade.
Structure-Activity Relationship of ERK1/2 Inhibitors
The development of 3-(2-aminoethyl)-5-(4-ethoxybenzylidene)thiazolidine-2,4-dione as a substrate-specific ERK1/2 inhibitor has provided valuable insights into the pharmacophore required for activity.[5] SAR studies have revealed that modifications to the phenyl ring and the ethylamine tail significantly impact inhibitory potency. A key finding is that shifting the ethoxy substitution from the 4-position to the 2-position on the phenyl ring can enhance the pro-apoptotic and anti-proliferative activities of these compounds.[5]
Visualization of the ERK1/2 Signaling Pathway
Caption: Simplified schematic of the ERK1/2 signaling pathway.
Experimental Protocol: ERK1/2 Phosphorylation Assay (Western Blot)
This protocol is a standard method for assessing the inhibition of ERK1/2 activity by measuring the levels of phosphorylated ERK1/2 in cell lysates.[6][7]
1. Cell Culture and Treatment: a. Seed cells (e.g., HeLa or A431) in 6-well plates and grow to 80-90% confluency. b. Serum-starve the cells for 4-12 hours to reduce basal ERK1/2 phosphorylation. c. Pre-treat the cells with various concentrations of the this compound analog or vehicle control for 1-2 hours. d. Stimulate the cells with a known ERK1/2 activator (e.g., Epidermal Growth Factor - EGF) for 10-15 minutes.
2. Cell Lysis: a. Place the plates on ice and wash the cells with ice-cold Phosphate-Buffered Saline (PBS). b. Add 100-200 µL of ice-cold lysis buffer (e.g., RIPA buffer supplemented with protease and phosphatase inhibitors) to each well. c. Scrape the cells and transfer the lysate to a microcentrifuge tube. d. Incubate on ice for 30 minutes, vortexing occasionally. e. Centrifuge at 14,000 rpm for 15 minutes at 4°C. f. Collect the supernatant containing the protein lysate.
3. Protein Quantification: a. Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA or Bradford assay).
4. SDS-PAGE and Western Blotting: a. Mix equal amounts of protein (20-30 µg) with Laemmli sample buffer and boil for 5 minutes. b. Load the samples onto a 10% SDS-polyacrylamide gel and perform electrophoresis. c. Transfer the separated proteins to a PVDF membrane. d. Block the membrane with 5% non-fat dry milk or Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature. e. Incubate the membrane with a primary antibody specific for phosphorylated ERK1/2 (p-ERK1/2) overnight at 4°C. f. Wash the membrane three times with TBST. g. Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature. h. Wash the membrane again three times with TBST. i. Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
5. Data Analysis: a. Strip the membrane and re-probe with an antibody for total ERK1/2 as a loading control. b. Quantify the band intensities using densitometry software. c. Normalize the p-ERK1/2 signal to the total ERK1/2 signal for each sample. d. Compare the normalized p-ERK1/2 levels in treated cells to the control to determine the inhibitory effect of the compound.
II. Inhibition of Monoamine Oxidase B (MAO-B)
Monoamine Oxidase B (MAO-B) is a key enzyme responsible for the degradation of monoamine neurotransmitters, particularly dopamine.[8][9] Inhibition of MAO-B increases dopamine levels in the brain and is a therapeutic strategy for Parkinson's disease.[10] A series of halo- and nitro-substituted N-(2-aminoethyl)benzamide analogs have been identified as potent and reversible inhibitors of MAO-B.[11][12]
Structure-Activity Relationship of MAO-B Inhibitors
The SAR of N-(2-aminoethyl)benzamide analogs as MAO-B inhibitors is influenced by the nature and position of substituents on the benzamide ring. All tested halo- and nitro-substituted analogs have been shown to be competitive, time-dependent, and reversible inhibitors of MAO-B.[12] The relative potencies of these compounds are rationalized based on steric and hydrophobic effects. While a detailed quantitative comparison table is not explicitly provided in the cited literature, the general findings suggest that electron-withdrawing groups on the benzamide ring are favorable for activity.
Visualization of MAO-B's Role in Dopamine Metabolism
Caption: Role of MAO-B in dopamine degradation and its inhibition.
Experimental Protocol: MAO-B Inhibition Assay (Fluorometric)
This fluorometric assay is a high-throughput method for determining the inhibitory activity of compounds against MAO-B.[13] The assay measures the production of hydrogen peroxide (H₂O₂), a byproduct of the MAO-B catalyzed oxidation of a substrate.
1. Reagent Preparation: a. MAO-B Assay Buffer: 100 mM potassium phosphate, pH 7.4. b. MAO-B Enzyme: Recombinant human MAO-B. c. Substrate: Benzylamine (selective for MAO-B). d. Detection Reagent: A mixture of a fluorogenic probe (e.g., Amplex® Red) and horseradish peroxidase (HRP). e. Inhibitor: Test compounds and a known MAO-B inhibitor (e.g., Selegiline) as a positive control.
2. Assay Procedure (96-well plate format): a. Add 50 µL of MAO-B enzyme solution to each well. b. Add 10 µL of the test compound at various concentrations or the positive control. c. Incubate for 10-15 minutes at 37°C. d. Initiate the reaction by adding 40 µL of the substrate and detection reagent mixture to each well. e. Measure the fluorescence intensity (Excitation: ~535 nm, Emission: ~587 nm) kinetically for 10-40 minutes at 37°C.
3. Data Analysis: a. Calculate the rate of reaction (slope of the linear portion of the fluorescence vs. time curve). b. Determine the percentage of inhibition for each concentration of the test compound relative to the vehicle control. c. Plot the percentage of inhibition against the logarithm of the inhibitor concentration. d. Calculate the IC50 value by fitting the data to a dose-response curve.
III. Inhibition of Bcr-Abl Kinase
The Bcr-Abl fusion protein is a constitutively active tyrosine kinase that is the causative agent of Chronic Myeloid Leukemia (CML).[14][15] Targeted inhibition of Bcr-Abl kinase activity is a highly effective therapeutic strategy for CML.[16] Several 3-substituted benzamide derivatives have been developed as potent Bcr-Abl kinase inhibitors.[1]
Structure-Activity Relationship of Bcr-Abl Kinase Inhibitors
SAR studies on 3-substituted benzamide analogs have identified several potent inhibitors of Bcr-Abl kinase.[1] The substitution pattern on the benzamide ring is critical for activity. Notably, 3-halogenated and 3-trifluoromethylated derivatives have shown high potency. One such derivative, NS-187, has emerged as a promising candidate for treating imatinib-resistant CML.[1]
Comparative Biological Activity of Thiazolamide-Benzamide Derivatives against Bcr-Abl Kinase [14]
| Compound ID | R Group | Bcr-Abl IC50 (µM) | Bcr-AblT315I IC50 (µM) |
| 3a | H | 1.895 | >100 |
| 3e | 4-F | 1.584 | 45.67 |
| 3m | 3-CF3 | 1.273 | 39.89 |
| 3n | 4-CF3 | 1.452 | 41.32 |
| 3p | 3-NO2 | 1.773 | 48.91 |
| 4c | 2,4-di-F | 2.011 | 50.13 |
| 4f | 3-Cl | 1.998 | 49.87 |
| 4g | 4-Cl | 1.983 | 49.76 |
| Imatinib | - | 0.398 | >100 |
Note: The T315I mutation confers resistance to many Bcr-Abl inhibitors.
Visualization of the Bcr-Abl Signaling Pathway
Caption: Key signaling pathways activated by Bcr-Abl.
Experimental Protocol: Bcr-Abl Kinase Activity Assay
This protocol describes a method for assaying Bcr-Abl kinase activity and its inhibition in whole-cell extracts using immobilized substrates.[11]
1. Preparation of Substrate-Coated Beads: a. Express and purify a GST-fusion protein containing a Bcr-Abl substrate peptide (e.g., GST-Abltide). b. Immobilize the GST-fusion protein on glutathione-agarose beads.
2. Cell Lysate Preparation: a. Culture Bcr-Abl positive cells (e.g., K562) to the desired density. b. Lyse the cells in a suitable lysis buffer containing protease and phosphatase inhibitors. c. Clarify the lysate by centrifugation.
3. Kinase Reaction: a. Incubate the substrate-coated beads with the cell lysate, ATP, and kinase buffer in the presence or absence of the test inhibitor. b. Allow the kinase reaction to proceed at 37°C for a defined period (e.g., 30-60 minutes).
4. Detection of Substrate Phosphorylation: a. Wash the beads to remove unbound proteins and ATP. b. Elute the phosphorylated substrate from the beads. c. Analyze the level of substrate phosphorylation by Western blotting using a phospho-specific antibody or by ELISA.[4]
5. Data Analysis: a. Quantify the amount of phosphorylated substrate. b. Calculate the percentage of inhibition for each concentration of the test compound. c. Determine the IC50 value from the dose-response curve.
IV. Antimicrobial Activity
Substituted benzamide derivatives have demonstrated a broad spectrum of antimicrobial activities against various bacterial and fungal strains.
Structure-Activity Relationship of Antimicrobial Benzamides
The antimicrobial potency of benzamide analogs is highly dependent on the substitution pattern on both the benzamide and the N-substituent. While a systematic SAR for this compound analogs is not extensively detailed in the provided literature, studies on other benzamide derivatives provide valuable insights. For instance, in a series of N-substituted benzamides, compound 5a showed excellent activity against both B. subtilis and E. coli.
Antimicrobial Activity of Novel Benzamidine Analogs (µg/mL) [5]
| Compound | P. gingivalis | E. coli | S. aureus | S. epidermidis | P. aeruginosa | S. pyogenes |
| 1 | 125 | >125 | >125 | 104.16 | 125 | 125 |
| 2 | 62.5 | 125 | 125 | 52.08 | 62.5 | 125 |
| 3 | 62.5 | 31.25 | 62.5 | 62.5 | 62.5 | 125 |
| 4a | 31.25 | 62.5 | 62.5 | 62.5 | 62.5 | 125 |
| 4b | 31.25 | 62.5 | 62.5 | 62.5 | 62.5 | 125 |
| 4c | 31.25 | 62.5 | 62.5 | 62.5 | 62.5 | 125 |
Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay
The micro-broth dilution method is a standard procedure for determining the MIC of an antimicrobial agent.
1. Preparation of Bacterial Inoculum: a. Suspend a few colonies of the test bacterium in sterile saline or broth. b. Adjust the turbidity to match a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). c. Dilute the suspension to a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.
2. Preparation of Compound Dilutions: a. Dissolve the test compound in a suitable solvent (e.g., DMSO) to create a stock solution. b. Perform two-fold serial dilutions of the stock solution in a 96-well microtiter plate using an appropriate growth medium.
3. Inoculation and Incubation: a. Add the standardized bacterial inoculum to each well containing the compound dilutions. b. Include a positive control (broth with inoculum, no compound) and a negative control (broth only). c. Incubate the plate at 37°C for 18-24 hours.
4. Determination of MIC: a. After incubation, visually inspect the wells for turbidity. b. The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.
Visualization of the Antimicrobial Assay Workflow
Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).
V. Synthesis of this compound Analogs
The synthesis of this compound analogs typically involves the coupling of a substituted benzoic acid with a protected 2-aminoethylamine derivative, followed by deprotection.
General Synthesis Scheme
Caption: General synthetic route for this compound analogs.
Experimental Protocol: Synthesis of N-Substituted Benzamides
This is a general procedure for the synthesis of N-substituted benzamides and may require optimization for specific derivatives.
1. Acid Chloride Formation: a. Dissolve the substituted benzoic acid in a suitable solvent (e.g., dichloromethane). b. Add thionyl chloride dropwise at 0°C. c. Stir the reaction mixture at room temperature until the reaction is complete (monitored by TLC). d. Remove the excess thionyl chloride and solvent under reduced pressure.
2. Amide Formation: a. Dissolve the resulting acid chloride in a suitable solvent (e.g., dichloromethane). b. Add the desired amine and a base (e.g., triethylamine or pyridine) to the solution. c. Stir the reaction mixture at room temperature until the reaction is complete.
3. Work-up and Purification: a. Wash the organic layer with water and brine. b. Dry the organic layer over anhydrous sodium sulfate. c. Remove the solvent in vacuo. d. Purify the crude product by column chromatography or recrystallization to obtain the final N-substituted benzamide.
Conclusion
The this compound scaffold represents a highly versatile platform for the development of novel therapeutic agents. The structure-activity relationships discussed in this guide highlight the critical role of substituent patterns on the benzamide ring and modifications to the ethylamine side chain in determining the biological activity and target selectivity of these analogs. The provided experimental protocols and pathway visualizations offer a practical framework for researchers to design, synthesize, and evaluate new derivatives with improved potency and pharmacological profiles. Further exploration of this chemical space holds significant promise for the discovery of next-generation drugs for a range of diseases.
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Design, synthesis and broad-spectrum Bcr-Abl inhibitory activity of novel thiazolamide–benzamide derivatives. RSC Adv., 2019, 9, 2092-2101. [Link]
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Structure–activity relationship (SAR) studies of 3-(2-amino-ethyl)-5-(4-ethoxy-benzylidene)-thiazolidine-2,4-dione: Development of potential substrate-specific ERK1/2 inhibitors. Bioorg Med Chem Lett., 2008, 18(15), 4453-7. [Link]
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A Comparative Guide to the Efficacy of 3-(2-Aminoethyl)benzamide and Clinically Relevant PARP Inhibitors
For Researchers, Scientists, and Drug Development Professionals
In the landscape of targeted cancer therapy, the inhibition of Poly(ADP-ribose) polymerase (PARP) has emerged as a cornerstone strategy, particularly for tumors harboring deficiencies in DNA damage repair pathways. This guide provides an in-depth, objective comparison of the efficacy of the research compound 3-(2-Aminoethyl)benzamide and its closely related analog, 3-Aminobenzamide, against a panel of well-established, clinically approved PARP inhibitors: Olaparib, Rucaparib, Veliparib, Talazoparib, and Niraparib.
Our analysis is grounded in publicly available experimental data, focusing on enzymatic inhibition and the crucial mechanism of PARP trapping. We will delve into the causality behind experimental choices and provide a detailed protocol for a representative in vitro PARP inhibition assay, empowering researchers to conduct their own comparative studies.
The Central Role of PARP in DNA Repair and the Principle of Synthetic Lethality
Poly(ADP-ribose) polymerase, particularly PARP1 and PARP2, is a family of enzymes critical for the repair of single-strand DNA breaks (SSBs) through the base excision repair (BER) pathway.[1] When DNA damage occurs, PARP enzymes are recruited to the site of the break, where they catalyze the synthesis of poly(ADP-ribose) (PAR) chains on themselves and other nuclear proteins. This process, known as PARylation, serves as a scaffold to recruit other essential DNA repair factors.[1][2]
In cancers with mutations in the BRCA1 or BRCA2 genes, the homologous recombination (HR) pathway for repairing double-strand DNA breaks (DSBs) is compromised.[3] These cancer cells become heavily reliant on the PARP-mediated BER pathway to maintain genomic integrity. The inhibition of PARP in these HR-deficient cells leads to the accumulation of unrepaired SSBs, which can collapse replication forks during DNA synthesis, resulting in the formation of cytotoxic DSBs.[3] This concept, known as synthetic lethality, forms the therapeutic basis for PARP inhibitors, as they selectively target cancer cells while sparing healthy cells with functional HR pathways.[3]
Mechanism of Action of PARP Inhibitors: Catalytic Inhibition and PARP Trapping
PARP inhibitors exert their cytotoxic effects through two primary mechanisms:
-
Catalytic Inhibition: All PARP inhibitors compete with the binding of NAD+, the substrate for PARP enzymes, to the catalytic domain, thereby preventing the synthesis of PAR chains and hindering the recruitment of DNA repair machinery.[4]
Quantitative Comparison of Inhibitor Potency
The following table summarizes the in vitro inhibitory potency (IC50 and Ki values) of 3-Aminobenzamide and several clinically approved PARP inhibitors against PARP1 and PARP2. It is important to note that IC50 values can vary depending on the specific assay conditions, such as substrate concentrations and the source of the enzyme.
| Inhibitor | Target | IC50 (nM) | Ki (nM) | Reference(s) |
| 3-Aminobenzamide | PARP | ~50 (in CHO cells) | 1800 | [9][10][11] |
| PARP1 | ~30,000 | [11] | ||
| Olaparib | PARP1 | 5 | 5 | [12] |
| PARP2 | 1 | [12] | ||
| Rucaparib | PARP1 | 0.8 | 1.4 | [13][14] |
| PARP2 | 0.5 | [13] | ||
| PARP3 | 28 | [13] | ||
| Veliparib | PARP1 | 1.42 | 5.2 | [15][16][17] |
| PARP2 | 1.5 | 2.9 | [15][16][17] | |
| Talazoparib | PARP1 | 0.57 | [18] | |
| Niraparib | PARP1/2 | (cellular IC50s vary) | [19] |
The Critical Role of PARP Trapping in Efficacy
While catalytic inhibition is a fundamental aspect of PARP inhibitor function, the ability to trap PARP on DNA is a more potent driver of cytotoxicity.[7] The rank order of PARP trapping potency for several clinical inhibitors has been established as:
Talazoparib >> Olaparib ≈ Rucaparib > Niraparib > Veliparib [3][7]
This differential trapping ability is thought to contribute to the varying clinical efficacies and toxicity profiles of these drugs. Talazoparib, being the most potent PARP trapper, is effective at much lower clinical doses compared to other PARP inhibitors.[8]
Experimental Protocol: In Vitro PARP1 Enzymatic Inhibition Assay (Fluorometric)
This protocol provides a detailed methodology for determining the in vitro inhibitory activity of a test compound against PARP1. This assay measures the consumption of NAD+ by PARP1, which is coupled to the generation of a fluorescent signal.
Materials and Reagents:
-
Recombinant Human PARP1 Enzyme
-
Activated DNA (e.g., sonicated calf thymus DNA)
-
β-Nicotinamide adenine dinucleotide (β-NAD+)
-
PARP Assay Buffer (e.g., 50 mM Tris-HCl pH 8.0, 4 mM MgCl2, 250 µM DTT)
-
Test Compound (e.g., this compound) dissolved in DMSO
-
Nicotinamidase
-
Developing Reagent (specific to the kit, generates a fluorescent product)
-
96-well or 384-well black microplate
-
Fluorescence microplate reader
Experimental Workflow:
Caption: Workflow for in vitro PARP1 enzymatic inhibition assay.
Step-by-Step Methodology:
-
Reagent Preparation:
-
Prepare a stock solution of the test compound in 100% DMSO. Create a serial dilution of the test compound in assay buffer. The final DMSO concentration in the assay should not exceed 1-2% to avoid solvent effects.[20]
-
Thaw the recombinant PARP1 enzyme on ice and dilute to the desired concentration in cold assay buffer. The optimal enzyme concentration should be determined empirically but is typically in the low nanomolar range.
-
Prepare the NAD+ solution in assay buffer. The final concentration should be at or near the Km value for NAD+ to ensure assay sensitivity.
-
-
Assay Plate Setup:
-
Add 25 µL of assay buffer to all wells.
-
Add 5 µL of the serially diluted test compound to the appropriate wells. For control wells (no inhibitor), add 5 µL of assay buffer with the corresponding DMSO concentration.
-
-
Enzyme and DNA Addition:
-
Prepare a mixture of PARP1 enzyme and activated DNA in assay buffer.
-
Add 10 µL of the enzyme/DNA mixture to each well.
-
-
Reaction Initiation and Incubation:
-
Initiate the enzymatic reaction by adding 10 µL of the NAD+ solution to each well.
-
Mix the plate gently and incubate at room temperature for 60 minutes. The incubation time should be within the linear range of the reaction, which should be determined in preliminary experiments.
-
-
Signal Development and Detection:
-
Stop the reaction and develop the fluorescent signal according to the manufacturer's instructions of the specific assay kit being used. This typically involves the addition of nicotinamidase followed by a developing reagent.
-
Incubate the plate for an additional 15-30 minutes to allow the signal to stabilize.
-
-
Data Analysis:
-
Measure the fluorescence intensity using a microplate reader with the appropriate excitation and emission wavelengths.
-
Subtract the background fluorescence (wells with no enzyme) from all readings.
-
Plot the percentage of inhibition against the logarithm of the test compound concentration.
-
Calculate the IC50 value by fitting the data to a four-parameter logistic equation.
-
Signaling Pathway: DNA Damage Response and PARP Inhibition
The following diagram illustrates the central role of PARP in the DNA damage response and the mechanism of synthetic lethality induced by PARP inhibitors in BRCA-deficient cells.
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In Vivo Validation of 3-(2-Aminoethyl)benzamide's Therapeutic Potential in Parkinson's Disease: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive framework for the in vivo validation of 3-(2-Aminoethyl)benzamide, a novel compound with hypothesized therapeutic potential in neurodegenerative disorders. Drawing upon the well-established role of poly(ADP-ribose) polymerase (PARP) inhibition in mitigating neuronal damage, we postulate that this compound acts as a PARP-1 inhibitor. This guide outlines a head-to-head in vivo comparison with Veliparib, a known PARP inhibitor, in a robust animal model of Parkinson's disease.
Introduction: The Rationale for Targeting PARP-1 in Parkinson's Disease
Parkinson's disease (PD) is a progressive neurodegenerative disorder characterized by the loss of dopaminergic neurons in the substantia nigra.[1][2] A key pathological hallmark of PD is the accumulation and aggregation of the protein α-synuclein.[1][3] Emerging evidence suggests that the overactivation of the nuclear enzyme Poly(ADP-ribose) polymerase-1 (PARP-1) plays a critical role in the pathogenic cascade initiated by α-synuclein aggregates.[3][4][5] This overactivation leads to cellular energy depletion, DNA damage, and ultimately, a form of programmed cell death known as parthanatos.[3]
The benzamide scaffold is a common feature in a number of PARP inhibitors.[6] Based on its structural similarity to other known PARP inhibitors, we hypothesize that this compound can penetrate the blood-brain barrier and exert neuroprotective effects by inhibiting PARP-1 activity in the brain.
Hypothesized Mechanism of Action of this compound
We propose that this compound mitigates α-synuclein-induced neurodegeneration through the inhibition of PARP-1. The binding of this compound to the catalytic domain of PARP-1 is expected to prevent the synthesis of poly(ADP-ribose) (PAR) polymers, thereby averting the downstream catastrophic events of energy failure and cell death.
Caption: Hypothesized signaling pathway of this compound in neuroprotection.
In Vivo Validation Strategy: A Head-to-Head Comparison
To rigorously assess the therapeutic potential of this compound, a well-characterized animal model of Parkinson's disease is essential. The α-synuclein pre-formed fibril (PFF) mouse model accurately recapitulates key pathological features of the disease, including the progressive loss of dopaminergic neurons and motor deficits.[3]
This study will directly compare the efficacy of this compound with Veliparib, a known PARP inhibitor that has demonstrated neuroprotective effects in preclinical models of Parkinson's disease.[4][5]
Experimental Workflow
Caption: Workflow for the in vivo validation of this compound.
Detailed Experimental Protocols
Animal Model and Treatment
-
Animal Model: Male C57BL/6 mice (8-10 weeks old) will be used. α-synuclein PFFs will be stereotactically injected into the striatum to induce Parkinson's-like pathology.[7]
-
Groups:
-
Vehicle Control (e.g., 0.5% methylcellulose in water)
-
This compound (e.g., 50 mg/kg, oral gavage, daily)
-
Veliparib (e.g., 50 mg/kg, oral gavage, daily)[4]
-
-
Treatment Duration: 8 weeks, starting one week post-PFF injection.
Behavioral Assessments
-
Cylinder Test: To assess forelimb use asymmetry, a hallmark of unilateral dopamine depletion. Mice will be placed in a transparent cylinder, and the number of wall touches with the ipsilateral and contralateral forelimbs will be recorded for 5 minutes.[8][9]
-
Rotarod Test: To evaluate motor coordination and balance. Mice will be placed on an accelerating rotating rod, and the latency to fall will be recorded.[8][10]
Post-mortem Analysis
-
Immunohistochemistry: Brain sections will be stained for Tyrosine Hydroxylase (TH) to quantify the survival of dopaminergic neurons in the substantia nigra.[11][12][13][14][15] Staining for phosphorylated α-synuclein (pS129) will be performed to assess the extent of pathology.
-
PARP Activity Assay: A fluorescent NAD+ analogue-based assay will be used on fresh-frozen brain tissue to measure PARP activity in situ.[16][17][18]
-
HPLC Analysis: Striatal tissue will be analyzed by high-performance liquid chromatography (HPLC) to quantify the levels of dopamine and its metabolites.
Comparative Performance Analysis: this compound vs. Veliparib
The following tables present hypothetical data to illustrate the expected outcomes of the comparative study.
Table 1: Behavioral Outcomes
| Parameter | Vehicle Control | This compound (50 mg/kg) | Veliparib (50 mg/kg) |
| Cylinder Test (% Contralateral Paw Use) | 25 ± 5% | 45 ± 7% | 42 ± 6% |
| Rotarod (Latency to Fall, seconds) | 60 ± 10 s | 120 ± 15 s | 110 ± 12 s |
*p < 0.05 compared to Vehicle Control
Table 2: Neurochemical and Histological Endpoints
| Parameter | Vehicle Control | This compound (50 mg/kg) | Veliparib (50 mg/kg) |
| TH+ Neurons in Substantia Nigra (% of non-lesioned side) | 40 ± 8% | 75 ± 10% | 70 ± 9% |
| Striatal Dopamine Levels (% of control) | 30 ± 7% | 65 ± 9% | 60 ± 8% |
| PARP Activity in Striatum (Fold Change) | 5.0 ± 1.2 | 1.5 ± 0.5 | 1.8 ± 0.6 |
*p < 0.05 compared to Vehicle Control
Comparative Logic Diagram
Caption: Logic for comparing this compound with Veliparib.
Conclusion and Future Directions
This guide outlines a rigorous in vivo validation strategy for this compound as a potential therapeutic agent for Parkinson's disease. By directly comparing its performance with a known PARP inhibitor, Veliparib, in a disease-relevant animal model, this study will provide crucial data on its efficacy and mechanism of action. Positive outcomes from these experiments would strongly support the further clinical development of this compound for the treatment of neurodegenerative disorders. Future studies should also include comprehensive pharmacokinetic and toxicology assessments to establish a complete preclinical profile of the compound.
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For researchers and drug development professionals, understanding the selectivity of a small molecule inhibitor is paramount to predicting its therapeutic efficacy and potential off-target effects. This guide provides a comprehensive framework for the cross-reactivity profiling of 3-(2-Aminoethyl)benzamide, a compound of interest due to its structural similarity to known enzyme inhibitors. While direct experimental data for this specific compound is not yet broadly available, this document will leverage data from structurally related benzamides to present a robust, albeit illustrative, comparison. Our focus will be on the Poly(ADP-ribose) polymerase (PARP) family of enzymes, the likely primary targets of this compound class.
Introduction: The Significance of Selectivity in Drug Discovery
This compound belongs to the benzamide class of compounds, several of which are potent inhibitors of PARP enzymes. The founding member of this family, PARP1, is a key player in DNA single-strand break repair.[1] Its inhibition has been a successful strategy in cancer therapy, particularly in tumors with deficiencies in other DNA repair pathways, such as those with BRCA mutations. However, the human genome encodes 17 PARP family members, each with distinct and sometimes overlapping cellular functions.[2] Therefore, elucidating the cross-reactivity profile of a potential PARP inhibitor across the wider family is a critical step in its preclinical development. Unintended inhibition of other PARP isoforms could lead to unexpected biological consequences or toxicities.
This guide will outline a systematic approach to assessing the inhibitory activity of this compound against a panel of key PARP enzymes: PARP1, PARP2, PARP3, and Tankyrase 1 & 2. We will provide a detailed experimental protocol for a common in vitro inhibition assay, present illustrative comparative data, and discuss the interpretation of these findings for drug development.
The PARP Enzyme Family: A Panel for Cross-Reactivity Screening
A thorough cross-reactivity assessment requires a carefully selected panel of related enzymes. For a benzamide-based compound, the PARP family is the logical starting point. Our proposed screening panel includes:
-
PARP1: The primary enzyme involved in single-strand DNA break repair.[1][3] It is the intended target for many clinically approved PARP inhibitors.
-
PARP2: Shares high structural homology with PARP1 and also participates in base excision repair.[4][5] While it contributes less to overall cellular PARP activity, its inhibition may be a factor in the efficacy and side-effect profile of some inhibitors.
-
PARP3: Plays a role in the cellular response to DNA double-strand breaks and in mitotic progression.[6][7] Off-target inhibition of PARP3 could have implications for genomic stability and cell division.
-
Tankyrase 1 (TNKS1) & Tankyrase 2 (TNKS2): These PARP isoforms are involved in a diverse range of cellular processes, including Wnt/β-catenin signaling, telomere maintenance, and mitosis.[8][9][10] Their inhibition could lead to significant cellular effects unrelated to DNA repair.
Experimental Protocol: In Vitro PARP Inhibition Assay (Colorimetric)
To quantify the inhibitory potential of this compound, a robust and reproducible in vitro assay is essential. The following is a generalized protocol for a colorimetric PARP inhibition assay, which is readily available in commercial kit formats.[11][12][13]
Principle of the Assay
This assay measures the incorporation of biotinylated ADP-ribose onto histone proteins, a reaction catalyzed by PARP enzymes. The degree of inhibition is determined by the reduction in this activity in the presence of the test compound.
Step-by-Step Methodology
-
Plate Preparation: A 96-well plate is pre-coated with histone proteins, which will serve as the substrate for the PARP enzymes.
-
Reagent Preparation:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Perform serial dilutions of the compound to create a range of concentrations for testing.
-
Reconstitute the recombinant human PARP enzymes (PARP1, PARP2, PARP3, TNKS1, TNKS2) according to the manufacturer's instructions.
-
Prepare the reaction buffer containing biotinylated NAD+.
-
-
Enzyme Reaction:
-
To each well of the histone-coated plate, add the reaction buffer.
-
Add the diluted this compound or a vehicle control (DMSO) to the appropriate wells.
-
Initiate the enzymatic reaction by adding the respective PARP enzyme to each well.
-
Incubate the plate at room temperature for a specified time (e.g., 60 minutes) to allow for the PARP-catalyzed reaction to occur.
-
-
Detection:
-
Wash the plate to remove unreacted reagents.
-
Add Streptavidin-HRP (Horseradish Peroxidase) conjugate to each well. This will bind to the biotinylated ADP-ribose incorporated onto the histones.
-
Incubate the plate to allow for binding.
-
Wash the plate again to remove unbound Streptavidin-HRP.
-
Add a colorimetric HRP substrate (e.g., TMB) to each well. The HRP will catalyze a color change.
-
Stop the reaction with a stop solution.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance of each well using a microplate reader at the appropriate wavelength.
-
The absorbance is directly proportional to the amount of PARP activity.
-
Calculate the percentage of inhibition for each concentration of this compound relative to the vehicle control.
-
Plot the percent inhibition against the log of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%).
-
Caption: Workflow for a colorimetric in vitro PARP inhibition assay.
Comparative Data: Illustrative Cross-Reactivity Profile
The following table presents hypothetical but scientifically plausible IC50 values for this compound against our panel of PARP enzymes. This data is intended for illustrative purposes to guide researchers in their own investigations and is based on the known behavior of other benzamide-based PARP inhibitors.
| Compound | PARP1 IC50 (nM) | PARP2 IC50 (nM) | PARP3 IC50 (nM) | TNKS1 IC50 (nM) | TNKS2 IC50 (nM) |
| This compound (Hypothetical) | 50 | 150 | >10,000 | >10,000 | >10,000 |
| Olaparib (Reference) | 5 | 1 | >10,000 | >10,000 | >10,000 |
| XAV939 (Reference) | >10,000 | >10,000 | >10,000 | 4 | 11 |
Note: IC50 values represent the concentration of the inhibitor required to reduce the enzyme's activity by 50%. Lower values indicate higher potency. Olaparib is a known PARP1/2 inhibitor, and XAV939 is a known Tankyrase inhibitor, included here for comparative purposes.
Interpretation and Implications
Based on our illustrative data, this compound demonstrates potent inhibition of PARP1 with a 3-fold selectivity over PARP2. Importantly, it shows negligible activity against PARP3 and the Tankyrases at concentrations up to 10,000 nM. This profile suggests that this compound is a relatively selective PARP1/2 inhibitor.
For drug development professionals, this selectivity profile is encouraging. The potent inhibition of PARP1 suggests potential efficacy in relevant cancer models. The moderate activity against PARP2 may contribute to a synergistic therapeutic effect, as both enzymes are involved in DNA repair. The lack of activity against PARP3 and Tankyrases is a positive attribute, as it reduces the likelihood of off-target effects related to mitotic progression and Wnt signaling.
Caption: Simplified PARP1 signaling pathway and the point of inhibition.
Conclusion and Future Directions
This guide has provided a comprehensive framework for assessing the cross-reactivity of this compound against key members of the PARP enzyme family. While the presented data is illustrative, the outlined experimental protocol and analytical approach offer a robust starting point for researchers.
The next critical step is to perform these experiments to generate empirical data for this compound. Further investigations could also include a broader panel of PARP isoforms and other structurally related enzymes to build a more complete selectivity profile. Cellular assays to confirm the on-target effects and assess potential off-target liabilities in a more physiological context will also be essential for the continued development of this promising compound.
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National Center for Biotechnology Information. (2023). Novel insight into the function of tankyrase. PubMed. Retrieved from [Link]
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National Center for Biotechnology Information. (2018). Novel insight into the function of tankyrase. PubMed Central. Retrieved from [Link]
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National Center for Biotechnology Information. (2017). The PARP family: insights into functional aspects of poly (ADP-ribose) polymerase-1 in cell growth and survival. PubMed Central. Retrieved from [Link]
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Wikipedia. (2023). PARP3. Retrieved from [Link]
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National Center for Biotechnology Information. (2014). Functional Aspects of PARP1 in DNA Repair and Transcription. PubMed Central. Retrieved from [Link]
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Wikipedia. (2023). Tankyrase. Retrieved from [Link]
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Spandidos Publications. (2018). Novel insight into the function of tankyrase (Review). Retrieved from [Link]
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Massive Bio. (2026). Poly Adp Ribose Polymerase 1. Retrieved from [Link]
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National Center for Biotechnology Information. (2019). Understanding specific functions of PARP-2: new lessons for cancer therapy. PubMed Central. Retrieved from [Link]
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National Center for Biotechnology Information. (2017). The multifaceted roles of PARP1 in DNA repair and chromatin remodelling. PubMed Central. Retrieved from [Link]
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Expert Reviews in Molecular Medicine. (2024). Specific and shared biological functions of PARP2 – is PARP2 really a lil' brother of PARP1? Cambridge University Press. Retrieved from [Link]
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Grokipedia. (n.d.). PARP2. Retrieved from [Link]
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National Center for Biotechnology Information. (2018). Repair pathway for PARP-1 DNA-protein crosslinks. PubMed. Retrieved from [Link]
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Grokipedia. (n.d.). PARP3. Retrieved from [Link]
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Wikipedia. (2024). PARP1. Retrieved from [Link]
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Ma'ayan Lab – Computational Systems Biology. (n.d.). PARP3 Gene. Retrieved from [Link]
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R&D Systems. (n.d.). PARP Universal Colorimetric Assay Kit (4677-096-K). Biocompare. Retrieved from [Link]
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Proceedings of the National Academy of Sciences. (2011). Poly(ADP-ribose) polymerase 3 (PARP3), a newcomer in cellular response to DNA damage and mitotic progression. Retrieved from [Link]
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Wikipedia. (2024). PARP2. Retrieved from [Link]
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BPS Bioscience. (n.d.). PARP2 Colorimetric Assay Kit. Retrieved from [Link]
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BPS Bioscience. (n.d.). PARP1 Colorimetric Assay Kit. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). PARP3 poly(ADP-ribose) polymerase family member 3 [ (human)]. Retrieved from [Link]
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BPS Bioscience. (n.d.). PARP2 Colorimetric Assay Kit - Data Sheet. Retrieved from [Link]
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UniProt. (n.d.). Parp2 - Poly [ADP-ribose] polymerase 2 - Mus musculus (Mouse). Retrieved from [Link]
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BellBrook Labs. (n.d.). Enzolution PARP2 Assay System. Retrieved from [Link]
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BellBrook Labs. (n.d.). Enzolution PARP1 Assay System. Retrieved from [Link]
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Biocompare. (n.d.). PARP2 Colorimetric Assay Kit 80581 from BPS Bioscience, Inc. Retrieved from [Link]
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Cambridge Bioscience. (n.d.). TNKS1 (PARP5A) Colorimetric Assay Kit - BPS Bioscience. Retrieved from [Link]
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West Bioscience. (n.d.). PARP2 Chemiluminescent Assay Kit. Retrieved from [Link]
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BPS Bioscience. (n.d.). TNKS1 (PARP5A) Chemiluminescent Assay Kit. Retrieved from [Link]
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Biocompare. (n.d.). TNKS1 (PARP5A) Colorimetric Assay Kit from BPS Bioscience, Inc. Retrieved from [Link]
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Abbkine. (n.d.). Human Tankyrase-1 (TNKS) ELISA Kit. Retrieved from [Link]
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A Comparative Guide to the Biological Targets of 3-(2-Aminoethyl)benzamide and Its Analogs as Monoamine Oxidase B Inhibitors
For researchers and professionals in drug development, the quest for novel and effective therapeutics for neurodegenerative diseases is a paramount objective. Within this landscape, Monoamine Oxidase B (MAO-B) has emerged as a significant target, particularly in the context of Parkinson's disease. This guide provides an in-depth comparative analysis of 3-(2-Aminoethyl)benzamide and its derivatives as potent and selective inhibitors of MAO-B. We will delve into their mechanism of action, compare their efficacy with established drugs, and provide detailed experimental protocols for their evaluation.
Introduction to Monoamine Oxidase B (MAO-B)
Monoamine Oxidase B is a mitochondrial enzyme primarily responsible for the degradation of several key neurotransmitters in the brain, most notably dopamine.[1] In neurodegenerative conditions like Parkinson's disease, the progressive loss of dopaminergic neurons leads to a decline in dopamine levels, resulting in motor and cognitive impairments. By inhibiting MAO-B, the breakdown of dopamine is reduced, thereby increasing its availability in the synaptic cleft and alleviating disease symptoms.[2] This targeted inhibition of MAO-B, as opposed to its isoform MAO-A, offers a more focused therapeutic approach with a potentially better side-effect profile.[1]
This compound: A Scaffold for Potent MAO-B Inhibition
While specific quantitative data for the unsubstituted this compound is not extensively reported in publicly available literature, its structural framework has served as a foundational scaffold for the development of highly potent and selective MAO-B inhibitors. The key to their activity lies in their ability to act as competitive, time-dependent, and reversible inhibitors of MAO-B.[3]
A prominent and well-studied analog is N-(2-aminoethyl)-4-chlorobenzamide , also known as Ro 16-6491 . This compound has been instrumental in characterizing the interaction of this chemical class with the MAO-B active site.[4] Ro 16-6491 is a selective, reversible, "mechanism-based" inhibitor of MAO-B, binding with high affinity to the enzyme's active site.[5] Its mechanism involves the enzyme's catalytic action on the inhibitor, leading to the formation of a transiently bound species that blocks the active site.[6][5]
The following diagram illustrates the proposed mechanism of MAO-B and the inhibitory action of this compound analogs.
Caption: Experimental workflow for the fluorometric MAO-B inhibition assay.
Step-by-Step Methodology:
-
Reagent Preparation:
-
Prepare a 100 mM potassium phosphate buffer (pH 7.4).
-
Dilute the recombinant human MAO-B enzyme to a working concentration in the assay buffer. The optimal concentration should be determined empirically to ensure a linear reaction rate.
-
Prepare a stock solution of kynuramine dihydrochloride in the assay buffer.
-
Prepare stock solutions of the test compound and reference inhibitor in a suitable solvent (e.g., DMSO) and create a serial dilution series.
-
-
Assay Plate Setup:
-
In a 96-well black microplate, add the serially diluted test compound and reference inhibitor to their respective wells.
-
Include wells for a positive control (no inhibitor) and a negative control (no enzyme).
-
-
Enzyme Addition and Pre-incubation:
-
Add the diluted MAO-B enzyme solution to all wells except the negative control.
-
Incubate the plate for a defined period (e.g., 10-15 minutes) at 37°C to allow for the interaction between the inhibitors and the enzyme.
-
-
Reaction Initiation and Measurement:
-
Initiate the enzymatic reaction by adding the kynuramine substrate solution to all wells.
-
Immediately place the plate in a fluorescence microplate reader and measure the increase in fluorescence (Excitation: ~320 nm, Emission: ~380-460 nm) over time in a kinetic mode.
-
-
Data Analysis:
-
Determine the rate of reaction (slope of the linear portion of the fluorescence vs. time curve) for each well.
-
Calculate the percentage of inhibition for each concentration of the test compound relative to the positive control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
-
Conclusion and Future Directions
The this compound scaffold represents a promising starting point for the development of novel, selective, and reversible MAO-B inhibitors. Analogs such as Ro 16-6491 have demonstrated potent activity and have been invaluable in understanding the structure-activity relationships within this chemical class. The reversible nature of their inhibition offers a potential safety advantage over existing irreversible inhibitors.
Future research should focus on synthesizing and evaluating a broader range of this compound derivatives to optimize their potency, selectivity, and pharmacokinetic properties. The detailed experimental protocols provided in this guide offer a robust framework for such investigations. By leveraging these methodologies, researchers can effectively screen and characterize new chemical entities, paving the way for the next generation of therapeutics for neurodegenerative diseases.
References
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Cesura, A. M., et al. (1988). [3H]Ro 16-6491, a selective probe for affinity labelling of monoamine oxidase type B in human brain and platelet membranes. Journal of Neurochemistry, 50(4), 1037-1043. [Link]
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Takahashi, T., et al. (1977). A sensitive fluorometric assay for serum monoamine oxidase with kynuramine as substrate. Clinica Chimica Acta, 77(3), 323-330. [Link]
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DeJesus, O. T., et al. (2005). Aromatic L-Amino Acid Decarboxylase (AAAD) Activity in Rhesus Macaque Striatum After MAO-B Inhibition by Ro 16-6491. Synapse, 56(1), 54-56. [Link]
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Cesura, A. M., et al. (1987). Binding of [3H]Ro 16-6491, a reversible inhibitor of monoamine oxidase type B, to human brain mitochondria and platelet membranes. Journal of Neurochemistry, 48(1), 170-176. [Link]
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Evotec. (n.d.). Monoamine Oxidase (MAO) Inhibition Assay. Retrieved from [Link]
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Lee, H. W., et al. (2018). Selective Inhibition of Human Monoamine Oxidase B by 5-hydroxy-2-methyl-chroman-4-one Isolated from an Endogenous Lichen Fungus Daldinia fissa. Molecules, 23(9), 2353. [Link]
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Elabscience. (n.d.). Fluorometric Monoamine Oxidase Assay Kit. Retrieved from [Link]
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Assay Genie. (n.d.). Monoamine Oxidase B (MAO-B) Inhibitor Screening Kit (Fluorometric) (#BN01013). Retrieved from [Link]
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Annan, N., & Silverman, R. B. (1993). New analogues of N-(2-aminoethyl)-4-chlorobenzamide (Ro 16-6491). Some of the most potent monoamine oxidase-B inactivators. Journal of Medicinal Chemistry, 36(24), 3968-3970. [Link]
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Khan, H., et al. (2021). In Vitro Human Monoamine Oxidase Inhibition and Human Dopamine D4 Receptor Antagonist Effect of Natural Flavonoids for Neuroprotection. Molecules, 26(21), 6439. [Link]
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Yoshikawa, K., et al. (2002). Novel monoamine oxidase inhibitors, 3-(2-aminoethoxy)-1,2-benzisoxazole derivatives, and their differential reversibility. Japanese Journal of Pharmacology, 88(2), 174-180. [Link]
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Ademosun, A. O., & Oboh, G. (2021). Natural Products Inhibitors of Monoamine Oxidases—Potential New Drug Leads for Neuroprotection, Neurological Disorders, and Neuroblastoma. Molecules, 26(11), 3279. [Link]
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Ding, C. Z., & Silverman, R. B. (1993). Selective Inhibition of Monoamine Oxidase B by Aminoethyl Substituted Benzyl Ethers. Bioorganic & Medicinal Chemistry Letters, 3(10), 2077-2078. [Link]
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Tichy, L., et al. (2021). Reversible Small Molecule Inhibitors of MAO A and MAO B with Anilide Motifs. Molecules, 26(16), 4930. [Link]
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PubChem. (n.d.). 2-amino-N-(2-aminoethyl)benzamide. Retrieved from [Link]
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Lee, K., et al. (2022). Inhibition of Monoamine Oxidases by Pyridazinobenzylpiperidine Derivatives. Molecules, 27(19), 6649. [Link]
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Lee, K., et al. (2022). Inhibition of Monoamine Oxidases by Pyridazinobenzylpiperidine Derivatives. Molecules, 27(19), 6649. [Link]
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A Researcher's Guide to Benchmarking 3-(2-Aminoethyl)benzamide Against Commercially Available PARP Inhibitors
In the landscape of targeted cancer therapy, the inhibition of Poly (ADP-ribose) polymerase (PARP) enzymes has emerged as a cornerstone for treating cancers with deficiencies in DNA damage repair pathways, particularly those harboring BRCA1/2 mutations.[1][2] The chemical scaffold of benzamide is a well-established pharmacophore present in numerous PARP inhibitors, with 3-aminobenzamide being one of the foundational molecules in this class.[3] This guide introduces a systematic approach to benchmarking a novel benzamide derivative, 3-(2-Aminoethyl)benzamide, against clinically approved and commercially available PARP inhibitors.
This document is intended for researchers, scientists, and drug development professionals. It provides a framework for evaluating the in vitro efficacy and cellular activity of new chemical entities in this therapeutic space. The experimental protocols and comparative data presented herein are designed to be objective and grounded in established scientific methodologies.
Rationale for Benchmarking: The Scientific Premise
The rationale for investigating this compound as a potential PARP inhibitor stems from its structural similarity to known PARP inhibitors. The benzamide core is a key feature for binding to the nicotinamide-binding pocket of the PARP catalytic domain. The introduction of a 2-aminoethyl group at the meta-position could potentially offer novel interactions within the active site or alter the physicochemical properties of the molecule, thereby influencing its potency, selectivity, and pharmacokinetic profile.
To ascertain its potential as a therapeutic candidate, a rigorous head-to-head comparison with established PARP inhibitors is imperative. For the purpose of this guide, we will benchmark this compound against the following commercially available, FDA-approved PARP inhibitors:
-
Olaparib (Lynparza®)
-
Rucaparib (Rubraca®)
-
Niraparib (Zejula®)
-
Talazoparib (Talzenna®)
These compounds represent the current standard of care in specific clinical settings and provide a robust baseline for evaluating the performance of a new chemical entity.[1][4][5]
Experimental Workflow for Comparative Analysis
A multi-tiered approach is essential for a comprehensive evaluation. The workflow should progress from target engagement and potency in a biochemical setting to cellular efficacy and selectivity.
Caption: A streamlined workflow for the comprehensive benchmarking of a novel PARP inhibitor candidate.
In Vitro Biochemical Potency Assessment
The initial step is to determine the direct inhibitory effect of this compound on the enzymatic activity of PARP-1 and PARP-2, the primary targets of this drug class.
Detailed Protocol: Homogeneous PARP Inhibition Assay (HTRF®)
This protocol describes a time-resolved fluorescence resonance energy transfer (TR-FRET) assay, a common method for quantifying PARP activity.
Materials:
-
Recombinant human PARP-1 and PARP-2 enzymes
-
Histone H1 (substrate)
-
NAD+ (co-factor)
-
Biotinylated-NAD+
-
Streptavidin-Europium Cryptate (donor fluorophore)
-
Anti-poly(ADP-ribose) antibody conjugated to d2 (acceptor fluorophore)
-
Assay buffer (e.g., 50 mM Tris-HCl pH 8.0, 4 mM MgCl2, 250 µM DTT)
-
384-well low-volume white plates
-
Test compounds (this compound and benchmarks) serially diluted in DMSO.
Procedure:
-
Prepare a reaction mixture containing PARP enzyme, histone H1, and NAD+ in the assay buffer.
-
Dispense 5 µL of the reaction mixture into the wells of a 384-well plate.
-
Add 50 nL of the serially diluted compounds or DMSO (vehicle control) to the respective wells.
-
Incubate the plate at room temperature for 60 minutes to allow the PARPylation reaction to proceed.
-
Stop the reaction by adding 5 µL of the detection mixture containing biotinylated-NAD+, Streptavidin-Europium Cryptate, and the anti-pADPr-d2 antibody.
-
Incubate for 60 minutes at room temperature to allow for the development of the detection signal.
-
Read the plate on a TR-FRET compatible microplate reader, measuring the emission at 665 nm (acceptor) and 620 nm (donor) after excitation at 337 nm.
-
Calculate the HTRF ratio (665nm/620nm * 10,000) and plot the percentage of inhibition against the compound concentration to determine the IC50 value using a non-linear regression model.
Comparative IC50 Data (Hypothetical)
The following table presents hypothetical IC50 values for our test compound and the commercial benchmarks. This data illustrates how to present the comparative potency.
| Compound | PARP-1 IC50 (nM) | PARP-2 IC50 (nM) |
| This compound | 55.8 | 89.2 |
| Olaparib | 5.1 | 1.2 |
| Rucaparib | 1.4 | 5.6 |
| Niraparib | 3.8 | 2.1 |
| Talazoparib | 0.57 | 1.8 |
Data are hypothetical and for illustrative purposes only.
Cellular Activity and Selectivity
Demonstrating that the observed biochemical potency translates into cellular effects is a critical next step. PARP inhibitors are particularly effective in cancer cells with homologous recombination deficiencies, such as those with BRCA mutations.[1] Therefore, a comparative cytotoxicity study in isogenic cell lines (with and without functional BRCA) is a powerful way to demonstrate targeted activity.
Detailed Protocol: Cell Viability Assay (CellTiter-Glo®)
This luminescent assay measures ATP levels as an indicator of cell viability.[6]
Materials:
-
CAPAN-1 (human pancreatic adenocarcinoma, BRCA2-mutant) and BxPC-3 (human pancreatic adenocarcinoma, BRCA-wildtype) cell lines.
-
Complete growth medium (e.g., RPMI-1640 with 10% FBS).
-
96-well clear-bottom white plates.
-
Test compounds serially diluted in complete medium.
-
CellTiter-Glo® Luminescent Cell Viability Assay kit.
Procedure:
-
Seed the CAPAN-1 and BxPC-3 cells into 96-well plates at a density of 5,000 cells/well and allow them to adhere overnight.
-
Remove the medium and add 100 µL of fresh medium containing the serially diluted test compounds. Include a vehicle control (DMSO).
-
Incubate the plates for 72 hours at 37°C in a humidified 5% CO2 incubator.
-
Equilibrate the plates and the CellTiter-Glo® reagent to room temperature.
-
Add 100 µL of the CellTiter-Glo® reagent to each well.
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure the luminescence using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the GI50 (concentration for 50% growth inhibition) values.
Comparative Cellular Potency Data (Hypothetical)
| Compound | CAPAN-1 (BRCA2-mutant) GI50 (nM) | BxPC-3 (BRCA-wt) GI50 (nM) | Selectivity Index (BxPC-3/CAPAN-1) |
| This compound | 150.5 | >10,000 | >66 |
| Olaparib | 25.3 | >10,000 | >395 |
| Rucaparib | 19.8 | >10,000 | >505 |
| Niraparib | 12.6 | 8,500 | 675 |
| Talazoparib | 1.5 | 3,500 | 2333 |
Data are hypothetical and for illustrative purposes only.
Preliminary Pharmacokinetic (PK) Considerations
While a full pharmacokinetic study is beyond the scope of initial benchmarking, early assessment of key ADME (Absorption, Distribution, Metabolism, and Excretion) properties is crucial for any promising compound.[7][8]
Key In Vitro PK Assays:
-
Metabolic Stability: Incubating the compound with liver microsomes to determine its intrinsic clearance.
-
Plasma Protein Binding: Assessing the extent to which the compound binds to plasma proteins, which affects its free concentration.
-
Permeability: Using assays like the Parallel Artificial Membrane Permeability Assay (PAMPA) to predict passive diffusion across the intestinal barrier.
These early-stage assays help to identify potential liabilities that could hinder the development of the compound, regardless of its potency.
Conclusion and Future Directions
This guide outlines a foundational strategy for benchmarking this compound against established PARP inhibitors. The hypothetical data presented suggests that while our test compound may be less potent than the commercially available drugs, it exhibits a favorable selectivity profile for BRCA-mutant cells.
Should initial results prove promising, further investigations would be warranted, including:
-
Profiling against a broader panel of PARP isoforms to determine selectivity.
-
In vivo efficacy studies in xenograft models using BRCA-deficient tumors.
-
Comprehensive DMPK (Drug Metabolism and Pharmacokinetics) studies to evaluate oral bioavailability and in vivo half-life.[9][10]
By following a systematic and comparative approach, researchers can efficiently evaluate the potential of novel compounds like this compound and make data-driven decisions in the early stages of drug discovery.
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A standard operating procedure for an enzymatic activity inhibition assay - PubMed. Available at: [Link]
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Cell Viability, Cell Proliferation, Cytotoxicity Assays - Molecular Devices. Available at: [Link]
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Cell Cytotoxicity Assay, Cell Toxicity Assay | NorthEast BioLab. Available at: [Link]
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Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells - NCBI - NIH. Available at: [Link]
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Global PARP Inhibitors Cancer Therapy Market and Clinical Trials Insight 2028. Available at: [Link]
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The Evolution of Pharmacokinetics for Small Molecules in Bioanalysis - Agilex Biolabs. Available at: [Link]
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PARP Inhibitors: What They Are, Types & Side Effects - Cleveland Clinic. Available at: [Link]
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Overview of common FDA approved and investigational PARP inhibitors and their treatment profile - ResearchGate. Available at: [Link]
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Pharmacokinetic Profiling | Irving Institute for Clinical and Translational Research. Available at: [Link]
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List of PARP inhibitors (Poly (ADP-ribose) polymerase inhibitors) - Drugs.com. Available at: [Link]
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The Current Status of PARP Inhibitors in Ovarian Cancer | Targeted Oncology. Available at: [Link]
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List of Histone deacetylase inhibitors - Drugs.com. Available at: [Link]
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What is an Inhibition Assay? - Blog - Biobide. Available at: [Link]
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Guidelines for the digestive enzymes inhibition assay - ResearchGate. Available at: [Link]
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Discovery of N-(2-aminoethyl)-N-benzyloxyphenyl benzamides: New potent Trypanosoma brucei inhibitors - PubMed Central. Available at: [Link]
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Towards Antibacterial Agents: Synthesis and Biological Activity of Multivalent Amide Derivatives of Thiacalix[11]arene with Hydroxyl and Amine Groups - NIH. Available at: [Link]
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Mechanism of Action Assays for Enzymes - Assay Guidance Manual - NCBI Bookshelf - NIH. Available at: [Link]
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Assessment of Enzyme Inhibition: A Review with Examples from the Development of Monoamine Oxidase and Cholinesterase Inhibitory Drugs - PMC. Available at: [Link]
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New algorithms and an in silico benchmark for computational enzyme design - PMC - NIH. Available at: [Link]
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Synthesis, antiproliferative activity, and mechanism of action of a series of 2-{[(2E)-3-phenylprop-2-enoyl]amino}benzamides - NIH. Available at: [Link]
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The benchmark set of enzymes with their catalytic residues in a... - ResearchGate. Available at: [Link]
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Synthesis and Biological Evaluation of 2-Aminobenzamide Derivatives as Antimicrobial Agents: Opening/Closing Pharmacophore Site - MDPI. Available at: [Link]
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A Guide to Benchmarking Enzymatically Catalysed Reactions: The Importance of Accurate Reference Energies and the Chemical Environment | Theoretical and Computational Chemistry | ChemRxiv | Cambridge Open Engage. Available at: [Link]
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Synthesis and Biological Activity of Benzamides Substituted with Pyridine-Linked 1,2,4-Oxadiazole - PMC - NIH. Available at: [Link]
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Synthesis of some Amide derivatives and their Biological activity. Available at: [Link]
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3-Aminobenzamide | C7H8N2O | CID 1645 - PubChem. Available at: [Link]
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N-(2-aminoethyl)benzamide | C9H12N2O | CID 423156 - PubChem - NIH. Available at: [Link]
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A Comparative Study of 3-(2-Aminoethyl)benzamide and its Positional Isomers: A Guide for Researchers
This guide provides a comprehensive comparative analysis of 3-(2-Aminoethyl)benzamide and its positional isomers, 2-(2-Aminoethyl)benzamide and 4-(2-Aminoethyl)benzamide. Designed for researchers, scientists, and drug development professionals, this document delves into the synthesis, physicochemical properties, and potential biological activities of these compounds. While direct comparative studies on this specific isomeric series are limited in publicly available literature, this guide synthesizes known information on related benzamide derivatives and provides detailed experimental protocols to facilitate future in-depth investigations.
Introduction: The Significance of Positional Isomerism in Benzamides
Benzamides are a prominent scaffold in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates. The seemingly subtle shift of a substituent's position on the benzamide ring can profoundly impact a molecule's physicochemical properties, pharmacokinetic profile, and ultimately, its biological activity. This phenomenon, known as positional isomerism, is a critical consideration in drug design and lead optimization. The (2-Aminoethyl)benzamide series, with its potential for engaging in various biological interactions through its primary amine and amide functionalities, presents a compelling case for a detailed comparative study. Understanding how the ortho-, meta-, and para- positioning of the aminoethyl group influences molecular behavior is key to unlocking the therapeutic potential of this chemical space.
Synthesis and Characterization of (2-Aminoethyl)benzamide Isomers
The synthesis of 2-, 3-, and 4-(2-Aminoethyl)benzamide can be achieved through multi-step synthetic routes, typically starting from the corresponding nitrobenzonitriles or nitrobenzoic acids. The following are proposed synthetic schemes based on established organic chemistry principles.
Proposed Synthetic Route
Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 3-(2-Aminoethyl)benzamide
For researchers, scientists, and drug development professionals, the integrity of our work extends beyond the bench; it encompasses the entire lifecycle of the chemical compounds we handle, including their safe and compliant disposal. This guide provides essential, immediate safety and logistical information for the proper disposal of 3-(2-Aminoethyl)benzamide. By adhering to these procedures, we can ensure a safe laboratory environment, protect our ecosystem, and maintain strict regulatory compliance.
Core Principles of Chemical Waste Management
The fundamental principle governing the disposal of this compound is the prevention of its release into the environment.[3] This means under no circumstances should this compound be disposed of down the drain or in regular trash. All chemical waste must be treated as hazardous unless explicitly classified otherwise by a qualified environmental health and safety (EHS) professional.[3]
Immediate Safety and Handling Precautions
Before initiating any disposal-related activities, a thorough risk assessment must be conducted. The following personal protective equipment (PPE) is mandatory to minimize exposure risks.
| PPE Component | Specification | Rationale |
| Gloves | Chemical-resistant (e.g., Nitrile) | Prevents dermal absorption and skin irritation.[1][3] |
| Eye Protection | Safety glasses with side shields or goggles | Protects eyes from potential splashes and airborne particles.[1][3] |
| Lab Coat | Standard laboratory coat | Protects skin and clothing from contamination.[1][3] |
| Respiratory Protection | Not generally required for small quantities | Use in a well-ventilated area. A respirator may be necessary when handling large quantities or if dust formation is likely.[3] |
All handling of this compound and its waste should be conducted in a well-ventilated area, preferably within a certified chemical fume hood, to prevent inhalation of any dust or vapors.[1]
Step-by-Step Disposal Protocol
The recommended and most secure method for the disposal of this compound is through a licensed and certified chemical waste disposal company.[3][4] The following steps will guide you in the proper collection and storage of this waste pending pickup.
Waste Identification and Segregation
-
Labeling: Designate a specific waste container and clearly label it as "Hazardous Waste" with the full chemical name: "this compound".[1]
-
Segregation: Do not mix this waste with other chemical waste streams unless compatibility has been unequivocally verified.[1] It is particularly important to avoid mixing with strong oxidizing agents.[1]
Container Management
-
Compatibility: Use a container that is chemically compatible with the benzamide derivative. High-density polyethylene (HDPE) or other resistant plastic containers are generally suitable.[1]
-
Integrity: Ensure the container has a secure, leak-proof lid and is in good condition.[1]
-
Closure: Keep the waste container closed at all times except when actively adding waste.[1]
Waste Accumulation and Storage
-
Location: Store the waste container in a designated and clearly marked "Satellite Accumulation Area" (SAA) within the laboratory, at or near the point of generation.[1]
-
Secondary Containment: It is best practice to place the primary waste container within a larger, chemically resistant secondary container to mitigate the impact of any potential leaks or spills.
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Decision workflow for the safe disposal of this compound waste.
Emergency Procedures: Spill and Exposure Management
In the event of a spill or personnel exposure, immediate and decisive action is critical.
Spill Cleanup
For small spills, trained laboratory personnel should take the following steps:
-
Evacuate: Evacuate non-essential personnel from the immediate area.[5]
-
Ventilate: Ensure the area is well-ventilated.
-
Contain: Collect the powdered material in the most convenient and safe manner without creating dust.[5] This can be achieved by gently covering with an inert absorbent material.
-
Package: Place the spilled material and any contaminated cleaning supplies into a sealed, labeled container for hazardous waste disposal.[4][5]
-
Decontaminate: Clean the spill area thoroughly with soap and water.[5]
-
Report: Report the incident to the laboratory supervisor and the institution's EHS department.
For large spills, evacuate the area and contact your institution's emergency response team immediately.
Personnel Exposure
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[5][6]
-
Skin Contact: Remove contaminated clothing and wash the affected skin area thoroughly with soap and water.[5][6] If irritation persists, seek medical attention.
-
Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.[6][7]
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[2][8]
Regulatory Compliance
It is the responsibility of the researcher and their institution to ensure that all disposal activities are in strict accordance with all applicable local, state, and federal regulations.[3][9] Contact your state's Department of Environmental Protection (DEP) or your regional office of the federal Environmental Protection Agency (EPA) for specific recommendations.[5]
By following these detailed procedures, you are not only ensuring your own safety and that of your colleagues but also upholding the principles of responsible scientific stewardship.
References
- Benchchem. (n.d.). Proper Disposal of Benzamide, N,N,4-trimethyl-: A Guide for Laboratory Professionals.
- Benchchem. (n.d.). Proper Disposal of 2-amino-N-(3-hydroxypropyl)benzamide: A Step-by-Step Guide for Laboratory Professionals.
- New Jersey Department of Health. (n.d.). Hazardous Substance Fact Sheet: Benzamide.
- Santa Cruz Biotechnology. (n.d.). Benzamide Safety Data Sheet.
- Sigma-Aldrich. (2025). p-Aminobenzamide Safety Data Sheet.
- Loba Chemie. (2016). Benzamide for Synthesis MSDS.
- Fisher Scientific. (2024). 2-Aminothiobenzamide Safety Data Sheet.
- Material Safety Data Sheet. (n.d.). 3-Aminobenzamide.
- CDH Fine Chemical. (n.d.). Benzamide CAS No 55-21-0 Material Safety Data Sheet.
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Navigating the Safe Handling of 3-(2-Aminoethyl)benzamide: A Guide for Laboratory Professionals
For researchers at the forefront of scientific innovation, the ability to handle novel chemical entities with confidence and precision is paramount. This guide provides essential safety and operational protocols for 3-(2-Aminoethyl)benzamide (CAS No. 1118786-88-1), a compound of interest in drug development and chemical synthesis. As a Senior Application Scientist, my objective is to offer a framework that is not only procedurally sound but also instills a deep understanding of the principles behind each safety measure, ensuring both personal and environmental protection.
Hazard Assessment: Understanding the Risks of Aromatic Amines
This compound belongs to the class of aromatic amines, a group of compounds recognized for their potential health hazards.[1][2] The primary routes of exposure are inhalation of dust, skin contact, eye contact, and ingestion.[1] Based on available data, this compound is considered harmful if swallowed, and causes skin and serious eye irritation.
Aromatic amines as a class are known for potential toxicities, including carcinogenicity and mutagenicity, and are often readily absorbed through the skin.[1][2] Therefore, a conservative and stringent approach to safety is mandatory when handling this and related compounds.
Personal Protective Equipment (PPE): Your First Line of Defense
The selection of appropriate PPE is crucial to mitigate the risks associated with handling this compound. The following table outlines the recommended PPE, with the rationale behind each selection.
| PPE Category | Item | Specification | Rationale |
| Eye and Face Protection | Safety Goggles | Chemical splash goggles conforming to EN 166 (EU) or NIOSH (US) standards. | Protects eyes from dust particles and accidental splashes. |
| Face Shield | To be worn in conjunction with safety goggles, especially when handling larger quantities. | Provides full-face protection from splashes. | |
| Skin and Body Protection | Chemical-resistant Gloves | Nitrile gloves are a suitable choice. Double-gloving is recommended. | Prevents skin contact, a primary route of exposure for aromatic amines.[1] Gloves should be inspected before use and changed frequently. |
| Lab Coat | A long-sleeved lab coat. | Protects skin and clothing from contamination. | |
| Respiratory Protection | NIOSH-approved Respirator or Fume Hood | All handling of the solid compound should be performed in a certified chemical fume hood. | Prevents inhalation of dust particles. If a fume hood is not available or for larger-scale operations, a NIOSH-approved respirator with appropriate cartridges should be used.[3] |
Operational Plan: A Step-by-Step Handling Protocol
A systematic workflow is essential for minimizing exposure and ensuring a safe working environment.
Preparation
-
Designated Area: All handling of this compound should occur in a designated area, preferably within a certified chemical fume hood to minimize inhalation exposure.
-
Emergency Equipment: Ensure an eyewash station and safety shower are readily accessible and have been recently tested.
-
Spill Kit: A chemical spill kit appropriate for solid amine compounds should be available.
-
Don PPE: Before handling the compound, don all required PPE as outlined in the table above.
Weighing and Transfer
-
Avoid Dust Generation: Handle the solid compound carefully to avoid creating dust.
-
Use of Fume Hood: For weighing, use a balance inside a chemical fume hood or a vented balance enclosure.
-
Careful Transfer: Use a spatula or other appropriate tool to carefully transfer the chemical.
Post-Handling
-
Decontamination: Thoroughly clean the work area and any equipment used. Decontaminate reusable PPE according to the manufacturer's instructions.
-
Hand Washing: Wash hands and any exposed skin thoroughly with soap and water after handling is complete.
-
Proper Storage: Store this compound in a tightly sealed, clearly labeled container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.[3]
Disposal Plan: Ensuring Environmental and Regulatory Compliance
Proper disposal of this compound and any contaminated materials is a critical final step.
-
Waste Classification: Treat all this compound waste as hazardous chemical waste.
-
Waste Collection:
-
Collect waste solid material and any contaminated disposable items (e.g., gloves, paper towels) in a designated, sealed, and clearly labeled hazardous waste container.
-
Do not mix with other waste streams unless compatibility is confirmed.
-
-
Final Disposal:
-
Arrange for disposal through your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.[4][5]
-
Adhere to all local, state, and federal regulations for hazardous waste disposal.[4] Never discharge aromatic amine waste into the sewer system.[1][2]
-
Visualizing the PPE Workflow
To ensure clarity in the PPE selection and usage process, the following workflow diagram is provided.
Sources
Retrosynthesis Analysis
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
